molecular formula C10H20N2 B093859 1-Cyclohexylpiperazine CAS No. 17766-28-8

1-Cyclohexylpiperazine

Cat. No.: B093859
CAS No.: 17766-28-8
M. Wt: 168.28 g/mol
InChI Key: XPDSXKIDJNKIQY-UHFFFAOYSA-N
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Description

1-Cyclohexylpiperazine is an σ1 and σ2 receptor ligands with diagnostic and therapeutic potentials.>

Properties

IUPAC Name

1-cyclohexylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDSXKIDJNKIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170357
Record name 1-Cyclohexylpiperazine
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17766-28-8
Record name 1-Cyclohexylpiperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexylpiperazine
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Record name 1-Cyclohexylpiperazine
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Record name 1-cyclohexylpiperazine
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Foundational & Exploratory

1-Cyclohexylpiperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylpiperazine, identified by CAS number 17766-28-8, is a piperazine derivative featuring a cyclohexyl group attached to one of the nitrogen atoms of the piperazine ring.[1] This structural feature imparts a combination of lipophilicity and conformational flexibility that is crucial for its biological activity.[2] It is a versatile chemical intermediate primarily recognized in the scientific community as a potent and valuable ligand for sigma (σ) receptors, particularly the σ1 and σ2 subtypes.[2] These receptors are implicated in a wide range of physiological and pathological processes, making this compound and its derivatives significant tools in neuroscience, oncology, and diagnostic imaging research.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and the biological significance of this compound, with a focus on its interaction with sigma receptors and the associated signaling pathways.

Chemical Structure and Properties

This compound is an organic compound with a molecular formula of C₁₀H₂₀N₂.[3] The structure consists of a saturated six-membered piperazine ring, which is a pharmacologically important scaffold, N-substituted with a cyclohexyl group.[1] This substitution is key to its interaction with biological targets.[1]

Physicochemical and Spectroscopic Properties

The fundamental physicochemical and spectroscopic properties of this compound are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17766-28-8[3]
IUPAC Name This compound[3]
Molecular Formula C₁₀H₂₀N₂[3][4]
Molecular Weight 168.28 g/mol [3][4]
Appearance Yellow-brownish low melting solid[2]
Melting Point 28-32 °C[5]
Boiling Point 287.25 °C (rough estimate)[2]
Density 0.9725 g/cm³ (rough estimate)[5]
pKa (Predicted) 9.25 ± 0.10[2]
Solubility Chloroform (Slightly), Methanol (Slightly)[5]

Table 2: Spectroscopic and Analytical Data for this compound

Data TypeDescriptionReference(s)
¹H NMR (CDCl₃) δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl)[1]
ESI-MS m/z 169.2 [M+H]⁺[1]
HPLC Purity >98% (C18 column, acetonitrile:water 70:30)[1]
InChI InChI=1S/C10H20N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h10-11H,1-9H2[3]
SMILES C1CCC(CC1)N2CCNCC2[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the N-alkylation of a protected piperazine followed by deprotection.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_deprotection Deprotection Stage cluster_purification Final Purification start Starting Materials: - 1-Boc-piperazine - Cyclohexyl Halide - Inorganic Base (e.g., K₂CO₃) - Organic Solvent (e.g., Acetonitrile) reaction N-Alkylation Reaction: Reflux for 2 hours start->reaction filtration Filtration reaction->filtration concentration Concentration to dryness filtration->concentration intermediate1 Intermediate 1: 4-Boc-1-cyclohexylpiperazine concentration->intermediate1 deprotection_reaction Boc Deprotection: - Absolute Ethanol - Concentrated HCl - Heat to reflux intermediate1->deprotection_reaction distillation Solvent Removal by Distillation deprotection_reaction->distillation pulping Pulping with Isopropanol distillation->pulping filtration2 Filtration pulping->filtration2 intermediate2 Intermediate 2: This compound HCl filtration2->intermediate2 dissolution Dissolve in Water intermediate2->dissolution basification Adjust pH to 12-14 with Inorganic Base dissolution->basification extraction Extraction with Organic Solvent basification->extraction drying Solvent Removal by Distillation extraction->drying distillation_final Reduced Pressure Distillation drying->distillation_final final_product Pure this compound distillation_final->final_product

A typical workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol for Synthesis

This protocol is adapted from a disclosed preparation method and provides a detailed procedure for the synthesis of this compound.[6][7]

Step 1: Synthesis of Intermediate 1 (4-Boc-1-cyclohexylpiperazine)

  • To a 50 L reactor, add 4.8 kg (29.5 mol) of cyclohexyl bromide, 30 kg of anhydrous acetonitrile, 5.0 kg (26.84 mol) of 1-Boc-piperazine, and 4.08 kg (29.5 mol) of potassium carbonate under stirring.[7]

  • Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • After the reaction is complete, cool the mixture to room temperature.[7]

  • Filter the mixture and concentrate the filtrate to dryness to obtain approximately 7.0 kg of intermediate 1 as a red oil.[7]

Step 2: Synthesis of Intermediate 2 (this compound Hydrochloride)

  • At room temperature, place the 7.0 kg of intermediate 1 into a 50 L reactor.[7]

  • Add 26 kg of absolute ethanol and 6.6 L of concentrated hydrochloric acid. Caution: The addition of concentrated hydrochloric acid is exothermic and will generate a significant amount of gas. Add slowly and ensure adequate ventilation and safety precautions are in place.[7]

  • After the addition of hydrochloric acid is complete, gradually heat the mixture to reflux temperature.[7]

  • After the deprotection is complete (monitored by TLC), cool the reaction mixture and remove the solvent by distillation.

  • The resulting residue is then pulped with isopropanol and filtered to obtain solid this compound hydrochloride.[6]

Step 3: Preparation of Pure this compound

  • Dissolve the this compound hydrochloride in water.[6]

  • Add an inorganic base (e.g., NaOH or KOH) to adjust the pH of the solution to between 12 and 14.[6]

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[6]

  • Combine the organic extracts and remove the solvent by distillation to obtain the crude product of this compound.[6]

  • Purify the crude product by reduced pressure distillation to yield the pure this compound.[6]

Biological Activity and Signaling Pathways

This compound and its derivatives are primarily known for their interaction with sigma receptors (σR), specifically the σ₁ and σ₂ subtypes.[2] These receptors are involved in a multitude of cellular functions and are considered important targets for therapeutic intervention in various diseases.

Interaction with Sigma Receptors
  • Sigma-1 Receptor (σ₁R): The σ₁R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane. It plays a crucial role in modulating calcium signaling through the IP3 receptor and is involved in cellular stress responses.[2]

  • Sigma-2 Receptor (σ₂R): The σ₂R, now identified as transmembrane protein 97 (TMEM97), is also highly expressed in various tissues and is particularly abundant in proliferating tumor cells. It is involved in the regulation of cholesterol homeostasis and cell proliferation.[5]

Derivatives of this compound have been developed that show high affinity and selectivity for either σ₁R or σ₂R, and some act as mixed-affinity ligands.[8]

Sigma-1 Receptor Signaling Pathway

The σ₁R modulates a variety of downstream signaling pathways. Upon ligand binding, it can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and interact with a host of client proteins, including ion channels and other receptors.

A simplified diagram of the Sigma-1 receptor signaling pathway.
Sigma-2 Receptor (TMEM97) Signaling Pathway

The σ₂R/TMEM97 is involved in cholesterol transport and has been implicated in the regulation of cell proliferation and apoptosis, particularly in cancer cells.

G cluster_cell Cellular Environment sigma2 σ₂ Receptor (TMEM97) PGRMC1 PGRMC1 sigma2->PGRMC1 Interaction cholesterol Cholesterol Homeostasis sigma2->cholesterol apoptosis Apoptosis Induction sigma2->apoptosis proliferation Inhibition of Cell Proliferation sigma2->proliferation EGFR EGFR Signaling sigma2->EGFR Modulation cellular_response Antiproliferative Effects in Cancer Cells apoptosis->cellular_response proliferation->cellular_response ligand This compound (or derivative) ligand->sigma2

An overview of the Sigma-2 receptor (TMEM97) associated pathways.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound and its derivatives as sigma receptor ligands, various in vitro assays are employed. A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor.

General Workflow for Drug Discovery and Evaluation

The development of a compound like this compound as a potential therapeutic agent follows a structured workflow.

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development synthesis Synthesis & Purification in_vitro In Vitro Assays: - Receptor Binding - Cytotoxicity - Functional Assays synthesis->in_vitro lead_opt Lead Optimization in_vitro->lead_opt in_vivo In Vivo Models: - Animal studies for efficacy and safety phase1 Phase I Trials in_vivo->phase1 lead_opt->in_vivo phase2 Phase II Trials phase1->phase2 phase3 Phase III Trials phase2->phase3 approval Regulatory Approval phase3->approval

A generalized workflow for drug discovery and development.
Detailed Protocol for Sigma-1 Receptor Competitive Binding Assay

This protocol provides a method to determine the binding affinity (Ki) of a test compound for the human σ₁R using [³H]-(+)-pentazocine as the radioligand.

Materials:

  • Receptor Source: Commercially available membrane preparations from cells expressing the human σ₁R or guinea pig liver membranes.[2]

  • Radioligand: [³H]-(+)-pentazocine.[2]

  • Test Compound: this compound or its derivatives.

  • Non-specific Binding Control: 10 µM Haloperidol.[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]

  • Filtration System: 96-well microplate harvester with glass fiber filters.[2]

  • Scintillation Counter. [2]

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer.

    • Prepare a stock solution of [³H]-(+)-pentazocine. The final concentration in the assay should be approximately its Kd value (e.g., 2-3 nM).[2]

    • Prepare serial dilutions of the test compound.

    • Prepare a 10 µM solution of haloperidol for determining non-specific binding.[2]

    • Prepare the membrane homogenate at an optimized concentration (e.g., 0.4 mg/mL).[2]

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and membrane preparation.[2]

    • Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, 10 µM haloperidol, and membrane preparation.[2]

    • Test Compound Wells: Add assay buffer, [³H]-(+)-pentazocine, the respective dilution of the test compound, and membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes.[2]

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[2]

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[2]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry and pharmacology. Its straightforward synthesis and its potent interaction with sigma receptors make it a valuable scaffold for the development of novel therapeutic and diagnostic agents. The continued exploration of the signaling pathways modulated by this compound and its derivatives holds significant promise for addressing unmet medical needs in the fields of neurodegenerative diseases, psychiatric disorders, and oncology. This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this versatile compound.

References

1-Cyclohexylpiperazine CAS number 17766-28-8 characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Cyclohexylpiperazine (CAS: 17766-28-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound (CAS: 17766-28-8), a key organic compound and pharmaceutical intermediate.[1] It features a piperazine ring N-substituted with a cyclohexyl group, a structure that serves as a critical pharmacophore in medicinal chemistry.[1][2] This guide consolidates essential data on its physicochemical properties, spectroscopic characterization, detailed synthesis protocols, and biological significance, with a focus on its role as a high-affinity ligand for sigma (σ) receptors.[2][3] Derivatives of this compound have demonstrated potential in both therapeutic and diagnostic applications, particularly within oncology and neuroscience.[2]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are compiled from various chemical databases and suppliers. This compound is typically a white to yellow-brownish low-melting solid or powder.[2][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17766-28-8[2]
IUPAC Name This compound[2][6]
Molecular Formula C₁₀H₂₀N₂[2][4]
Molecular Weight 168.28 g/mol [2][6]
Appearance White to light yellow or yellow-brownish low melting solid/powder.[2][5][7][2][5][7]
Melting Point 28-32 °C[2][8]
Boiling Point 255.7 - 287.25 °C (estimate)[2][5]
Density 0.969 - 0.9725 g/cm³ (estimate)[2][5]
pKa (Predicted) 9.25 ± 0.10[2]
Solubility Good solubility in organic solvents; slightly soluble in water.[2][4][2][4]

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (CDCl₃) δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl)[3]
Mass Spectrometry ESI-MS m/z 169.2 [M+H]⁺[3]
Purity (Typical) >97.0% - >98.0% (GC/HPLC)[3][4][9]

Synthesis and Characterization

This compound is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), such as Avatrombopag.[10] Its synthesis is well-documented, with scalable protocols available.[2][11]

Synthesis_Workflow cluster_protection Step 1: N-Alkylation (Protection) cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection reagents1 Piperazine + Di-tert-butyl dicarbonate (Boc₂O) in DCM with DMAP catalyst intermediate1 1-Boc-piperazine reagents1->intermediate1 reagents2 1-Boc-piperazine + Cyclohexyl Bromide in Acetonitrile with K₂CO₃ intermediate2 4-Boc-1-cyclohexylpiperazine reagents2->intermediate2 reagents3 4-Boc-1-cyclohexylpiperazine + Acid (e.g., HCl in Ethanol/Dioxane) product This compound reagents3->product

Caption: General synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a method detailed in patent CN112645901A.[2][11][12]

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)

  • Charge a suitable reaction vessel with cyclohexyl bromide (1.1 eq), anhydrous acetonitrile, 1-Boc-piperazine (1.0 eq), and potassium carbonate (1.1 eq).[11][12]

  • Stir the mixture and heat to reflux (approximately 82°C) for 2-4 hours.[11][12]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[11][12]

  • Upon completion, cool the reaction mixture to room temperature.[11][12]

  • Filter the mixture to remove inorganic salts.[11][12]

  • Concentrate the filtrate to dryness under reduced pressure to obtain the intermediate, 4-Boc-1-cyclohexylpiperazine, typically as an oil.[11][12]

Step 2: Deprotection to form this compound Hydrochloride

  • At room temperature, dissolve the intermediate from Step 1 in absolute ethanol.[11]

  • Slowly add concentrated hydrochloric acid (HCl). This reaction is exothermic and generates gas; exercise caution.[11]

  • After the addition of HCl, gradually heat the mixture to reflux and maintain for approximately 4 hours.[11]

  • Monitor the reaction by TLC.[11]

  • Once complete, evaporate the solvent to dryness under reduced pressure.[11]

  • Add isopropanol to the residue for pulping, then cool to room temperature and stir for 2 hours to facilitate precipitation.[11][12]

  • Filter the solid and dry to yield this compound hydrochloride.[11][12]

Step 3: Neutralization to this compound (Final Product)

  • Dissolve the hydrochloride salt in water.[11][12]

  • Adjust the pH to 12-14 using an inorganic base solution (e.g., 20% sodium hydroxide).[11][12]

  • Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane.[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[7]

  • Evaporate the solvent under reduced pressure to obtain the crude product.[11][12]

  • Purify the crude product by vacuum distillation to yield pure this compound.[11][12]

Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.[13]

  • Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A typical experiment involves a 90° pulse width of 8-13 µs, a spectral width covering the expected chemical shift range (~10 ppm for ¹H), and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[13]

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction, to obtain the final spectrum.

3.2.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

  • Analysis: Infuse the sample solution into the ESI source of the mass spectrometer. The instrument is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.[3]

  • Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu) to observe the molecular ion peak.[14]

3.2.3. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Technique): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) until a fine, uniform powder is obtained.[15] Press the mixture in a die under high pressure (10-12 tons/in²) to form a transparent or translucent pellet.[15]

  • Background Spectrum: Place the empty sample holder in the IR spectrometer and run a background scan to account for atmospheric H₂O and CO₂.[16]

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[17]

Biological Activity and Mechanism of Action

This compound and its derivatives are recognized for their significant interaction with sigma (σ) receptors.[3] These receptors are implicated in a variety of neurological processes and are targets for developing treatments for conditions like depression and cancer.[3]

Sigma Receptor Ligand

The compound serves as a potent ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[3][7] Its derivatives have been engineered to exhibit high selectivity for the σ₂ subtype.[3] For instance, certain derivatives show up to 59-fold selectivity for σ₂ receptors over σ₁ receptors in MCF7 cancer cells.[3] This interaction modulates downstream signaling pathways involved in cell proliferation and survival.[3]

Signaling_Pathway cluster_receptor Cell Membrane cluster_effects Downstream Cellular Effects CHP This compound Derivative (e.g., PB28) sigma2 Sigma-2 (σ₂) Receptor (Agonism) CHP->sigma2 Binds sigma1 Sigma-1 (σ₁) Receptor (Antagonism) CHP->sigma1 Binds apoptosis Induction of Caspase-Independent Apoptosis sigma2->apoptosis growth_inhibition Cell Growth Inhibition (G₀-G₁ Phase Arrest) sigma2->growth_inhibition pgp_modulation Down-regulation of P-glycoprotein (P-gp) sigma1->pgp_modulation contributes to synergy Synergism with Anthracyclines pgp_modulation->synergy

Caption: Postulated signaling pathway for σ₂ receptor agonists like derivative PB28.[18]

Pharmacological and Therapeutic Implications
  • Anticancer Activity: Derivatives such as PB28, which act as mixed σ₁ antagonists and σ₂ agonists, inhibit the growth of breast cancer cells and can synergize with conventional chemotherapies like anthracyclines.[3][18] This synergy may be partly due to the down-regulation of P-glycoprotein (P-gp), a protein associated with multidrug resistance.[18][19]

  • Neuropharmacology: The ability to modulate sigma receptors suggests potential applications in developing treatments for various neuropsychiatric disorders.[3] Some derivatives, like MT-45, have shown potent analgesic activity comparable to morphine, though their modes of action differ.[20]

  • Antiviral Potential: The derivative PB28 has also demonstrated anti-SARS-CoV-2 activity by modulating the sigma receptors involved in viral replication.[3]

Logical_Relationship cluster_applications Applications center This compound (CAS 17766-28-8) structure Core Structure: - Cyclohexyl Group - Piperazine Ring center->structure properties Physicochemical Properties: - Lipophilicity - Conformational Flexibility center->properties intermediate Versatile Chemical Intermediate structure->intermediate ligand Sigma (σ) Receptor Ligand properties->ligand pharma Pharmaceutical Synthesis (APIs) intermediate->pharma materials Materials Science (e.g., Luminescent Materials) intermediate->materials oncology Oncology Research (Antiproliferative Agents) ligand->oncology neuro Neuroscience (PET Imaging, Therapeutics) ligand->neuro

Caption: Logical relationships of this compound's structure and function.

Biological Assay Protocol: In Vitro Cytotoxicity

This is a generalized protocol for determining cytotoxicity, based on methods used for testing σ₂ receptor ligands.[2]

  • Cell Seeding: Plate cancer cells (e.g., MCF7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Safety and Handling

This compound is classified as a hazardous substance.[6] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][21][22]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent exposure.[21][23] Use a dust mask or respirator if handling the powder form.[9]

  • Handling: Use only under a chemical fume hood in a well-ventilated area.[23] Avoid breathing dust and prevent contact with eyes, skin, or clothing.[23]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[23] Store in a corrosives area away from strong oxidizing agents.[22][23]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[21][23] For skin contact, wash off immediately with soap and plenty of water.[23] If inhaled, move the person to fresh air.[21][23] Seek immediate medical attention if symptoms persist or if swallowed.[23]

References

physicochemical properties of N-cyclohexylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N-cyclohexylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS RN: 17766-28-8). The information herein is intended to support research, drug discovery, and development activities by presenting key data in a structured format, alongside detailed experimental methodologies.

Physicochemical Data Summary

N-cyclohexylpiperazine is an organic compound featuring a piperazine ring substituted with a cyclohexyl group.[1] This structural motif is a valuable pharmacophore in medicinal chemistry.[1] The empirical and physicochemical data for N-cyclohexylpiperazine are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂[1][2][3]
Molecular Weight 168.28 g/mol [1][2][3][4][5]
Appearance White to light yellow or yellow-brownish low melting solid/powder.[1][2][3]
Melting Point 28-32 °C[2][3][6][7]
32-37 °C[5]
Boiling Point 255.7 °C at 760 mmHg[6]
287.25 °C (rough estimate)[1][2][3]
Density 0.969 g/cm³[6]
0.9725 g/cm³ (rough estimate)[1][2][3]
Solubility Slightly soluble in Chloroform and Methanol.[2][3]
pKa (Predicted) 9.25 ± 0.10[1][2][3]
LogP 1.4[4]
1.49100[6]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of organic compounds such as N-cyclohexylpiperazine.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.[8] The presence of impurities generally leads to a depression and broadening of the melting point range.[8]

A common method for determining the melting point is the capillary tube method, often utilizing a Thiele tube or a digital melting point apparatus.[8][9]

Protocol: Capillary Tube Method [8][9][10]

  • Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm by tapping the tube.[9][10]

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in a Thiele tube containing a high-boiling point liquid like mineral oil or silicone oil.[8]

    • Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[11]

  • Heating: The apparatus is heated slowly and steadily, at a rate of about 1-2°C per minute, especially near the expected melting point.[8] In a Thiele tube, the side arm is heated to allow for uniform temperature distribution via convection currents.[8]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded.[8] This range is the melting point of the substance.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[12][13][14]

Protocol: Capillary Method (Siwoloboff's Method) [12][14][15][16]

  • Sample Preparation: A few milliliters of the liquid are placed in a small test tube (fusion tube).[13][15] A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[15]

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil in a Thiele tube or an aluminum block).[12][15][16] The thermometer bulb and the sample should be at the same level.[15]

  • Heating: The apparatus is heated slowly and uniformly.[15]

  • Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[15] The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[17]

Protocol: Qualitative Solubility Test [17][18][19][20]

  • Preparation: Place a small, measured amount of the solute (e.g., 25 mg) into a test tube.[18]

  • Solvent Addition: Add a measured volume of the solvent (e.g., 0.75 mL) in small portions to the test tube.[18]

  • Mixing: After each addition, vigorously shake or stir the mixture for a set period, typically 10-60 seconds.[17][18]

  • Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent. If it remains undissolved, it is considered insoluble.[17]

  • Systematic Testing: A systematic approach is often used, starting with water. If the compound is insoluble in water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions is tested to identify acidic or basic functional groups.[18][19]

pKa Determination

The pKa is a measure of the acidity of a compound. For a basic compound like N-cyclohexylpiperazine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and precise method for pKa determination.[21][22][23]

Protocol: Potentiometric Titration [21][22]

  • Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared.[21]

  • Apparatus Setup: A calibrated pH meter with an electrode is placed in the solution, which is continuously stirred using a magnetic stirrer.[21] The solution is often purged with nitrogen to remove dissolved carbon dioxide.[21]

  • Titration: A standardized solution of a strong acid (for a basic analyte) or a strong base (for an acidic analyte) is added in small, precise increments from a burette.[21]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.[21]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, where half of the compound has been neutralized.[23][24] The inflection point of the curve corresponds to the equivalence point.[22]

LogP Determination

LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium distribution of the compound between an immiscible organic solvent (commonly n-octanol) and an aqueous phase (commonly a buffer at a specific pH, like PBS at pH 7.4).[25][26]

Protocol: Shake-Flask Method [23][25]

  • Phase Preparation: n-octanol and the aqueous buffer are mutually saturated by mixing them and allowing the phases to separate.[25]

  • Partitioning: A known amount of the compound is dissolved in a mixture of the pre-saturated n-octanol and aqueous buffer.[25]

  • Equilibration: The mixture is agitated (e.g., by shaking or rotating) for a sufficient time to allow equilibrium to be reached (e.g., 1 hour).[25] The mixture is then centrifuged to ensure complete phase separation.

  • Concentration Measurement: The concentration of the compound in each phase (the n-octanol and the aqueous buffer) is measured. This is often done using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[25][27]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.[26] LogP is the base-10 logarithm of P.[26]

Visualizations

The following diagrams illustrate common experimental workflows for determining the physicochemical properties of a compound like N-cyclohexylpiperazine.

experimental_workflow_melting_point start Start prep Prepare Sample: Finely powder the compound and pack into a sealed capillary tube. start->prep setup Apparatus Setup: Place capillary in melting point apparatus. prep->setup heat Heating: Heat slowly (1-2°C/min) near the expected melting point. setup->heat observe Observation: Record the temperature range from the first liquid drop to complete melting. heat->observe end End: Melting Point Range Determined observe->end

Caption: Workflow for Melting Point Determination by the Capillary Method.

experimental_workflow_pka_titration start Start prep_solution Prepare Analyte Solution: Dissolve a known amount of the compound in water. start->prep_solution calibrate_ph Calibrate pH Meter: Use standard buffers (pH 4, 7, 10). prep_solution->calibrate_ph titrate Perform Titration: Add standardized titrant in increments, recording pH after each addition. calibrate_ph->titrate plot_curve Plot Titration Curve: Graph pH vs. Volume of Titrant. titrate->plot_curve analyze Analyze Curve: Determine the half-equivalence point. plot_curve->analyze end End: pKa Determined (pH at half-equivalence point) analyze->end

Caption: Workflow for pKa Determination by Potentiometric Titration.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of 1-Cyclohexylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the in vitro mechanism of action of 1-cyclohexylpiperazine, a key chemical scaffold in contemporary pharmacology. While comprehensive data for the parent compound is limited, extensive research on its derivatives, particularly in the context of sigma (σ) receptors, has illuminated its primary biological activities. This document synthesizes the available binding affinity and functional data, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways associated with its molecular targets. The primary focus is on its interaction with sigma receptors, with additional context provided for its potential interactions with other central nervous system (CNS) targets.

Introduction

This compound is a piperazine derivative that serves as a foundational structural motif in the design of various pharmacologically active agents. Its unique physicochemical properties, conferred by the cyclohexyl group, make it a valuable building block in medicinal chemistry, particularly for targeting sigma (σ) receptors.[1][2] While much of the in-depth research has focused on more complex derivatives, such as the high-affinity σ₂ receptor ligand PB28, the this compound core is essential for their biological activity.[3] This guide aims to provide a thorough overview of the in vitro mechanism of action of this compound, drawing from direct studies where available and from the extensive literature on its close analogs.

Receptor Binding Profile

Table 1: Receptor Binding Affinities (Ki) of this compound and a Key Derivative

CompoundReceptorKi (nM)Tissue/Cell LineReference(s)
This compound σ₂4.70Not Specified[4][5]
PB28 (a derivative)σ₁0.38Guinea Pig Brain[4][5]
PB28 (a derivative)σ₂0.68Rat Liver[4][5]

Note: Data for a broad CNS receptor panel for this compound is limited. The data for PB28 is included to illustrate the high affinity for sigma receptors within this chemical class.

Functional Activity

The functional activity of this compound is primarily characterized by its effects as a σ₂ receptor agonist. This has been most extensively studied in the context of cancer cell lines, where σ₂ receptor activation leads to apoptosis.[7] The functional consequences of its interaction with other CNS receptors are less well-defined.

Table 2: Functional Assay Data for this compound Derivatives

Compound/DerivativeAssay TypeCell LineParameterValueReference(s)
Piperidine Derivative 24AntiproliferativeSK-N-SHEC₅₀1.40 µM[4][5]
Piperidine Derivative 15AntiproliferativeSK-N-SHEC₅₀3.64 µM[4][5]

Note: Quantitative functional data (e.g., EC₅₀, Emax) for this compound in standard signaling assays (cAMP, calcium mobilization) is not widely reported. The data presented is for derivatives in an antiproliferation assay, which is a downstream functional outcome of sigma-2 receptor agonism.

Signaling Pathways

The best-characterized signaling pathway for this compound derivatives involves the activation of σ₂ receptors, leading to apoptotic cell death in cancer cells. This pathway is believed to involve the generation of reactive oxygen species (ROS) and the activation of caspases. Additionally, sigma-2 receptor activation has been linked to the modulation of intracellular calcium levels.[8]

Postulated Sigma-2 Receptor-Mediated Apoptotic Pathway

sigma2_apoptosis CHP This compound (or derivative) Sigma2 Sigma-2 Receptor CHP->Sigma2 Agonist Binding ROS ↑ Reactive Oxygen Species (ROS) Sigma2->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Postulated signaling pathway for σ₂ receptor agonist-induced apoptosis.
Sigma-2 Receptor-Mediated Calcium Mobilization

Activation of sigma-2 receptors can lead to an increase in intracellular calcium concentration ([Ca²⁺]i). This is thought to occur via the release of calcium from intracellular stores, such as the endoplasmic reticulum.[8]

sigma2_calcium CHP This compound (or derivative) Sigma2 Sigma-2 Receptor CHP->Sigma2 Agonist Binding ER Endoplasmic Reticulum (ER) Sigma2->ER Modulates Ca_release ↑ Intracellular Ca²⁺ Release ER->Ca_release Downstream Downstream Ca²⁺-dependent Signaling Ca_release->Downstream binding_assay_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue Homogenization (e.g., Guinea Pig Brain for σ₁, Rat Liver for σ₂) centrifuge1 Centrifugation tissue->centrifuge1 resuspend Resuspend Pellet centrifuge1->resuspend centrifuge2 Final Centrifugation and Resuspension resuspend->centrifuge2 protein_assay Protein Quantification centrifuge2->protein_assay incubation Incubation: - Membranes - Radioligand ([³H](+)-pentazocine for σ₁ or [³H]DTG for σ₂) - this compound (competitor) protein_assay->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Washing to Remove Unbound Ligand filtration->washing scintillation Scintillation Counting washing->scintillation ic50 Determine IC₅₀ scintillation->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation ic50->cheng_prusoff camp_assay_workflow cluster_cell_prep Cell Preparation cluster_assay_steps Assay Procedure cluster_data_analysis Data Analysis cell_culture Culture Cells Expressing Target Receptor plating Plate Cells in a 96-well Plate cell_culture->plating pre_treatment Pre-treat with PDE Inhibitor (e.g., IBMX) plating->pre_treatment treatment Add this compound (± Agonist/Forskolin) pre_treatment->treatment incubation Incubate treatment->incubation lysis Cell Lysis incubation->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection dose_response Generate Dose-Response Curve detection->dose_response ec50_emax Determine EC₅₀/IC₅₀ and Emax dose_response->ec50_emax calcium_assay_workflow cluster_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis plating Plate Cells in a Black-walled, Clear-bottom 96-well Plate dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) plating->dye_loading baseline Measure Baseline Fluorescence dye_loading->baseline injection Inject this compound baseline->injection kinetic_read Record Fluorescence Change over Time injection->kinetic_read response_curve Generate Dose-Response Curve (Peak Fluorescence vs. Concentration) kinetic_read->response_curve ec50_calc Determine EC₅₀ response_curve->ec50_calc

References

1-Cyclohexylpiperazine: A Core Moiety for High-Affinity Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-Cyclohexylpiperazine is a key chemical scaffold that serves as a foundational component in the design of high-affinity ligands for sigma (σ) receptors. These receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a variety of physiological and pathological processes, including cancer, neurodegenerative diseases, and psychiatric disorders. The cyclohexylpiperazine moiety confers favorable physicochemical properties, such as lipophilicity and conformational flexibility, which are crucial for effective binding to these receptors. This technical guide provides a comprehensive overview of the sigma receptor binding affinity of this compound and its key derivatives, detailed experimental protocols for binding assays, and a visualization of the associated signaling pathways.

Data Presentation: Sigma Receptor Binding Affinities

Table 1: Sigma-1 Receptor Binding Affinity of this compound Derivatives

Compound/Derivative NameKi (nM)RadioligandTissue/Cell LineReference
PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)0.38(+)-[³H]PentazocineGuinea Pig Brain[1]
Amide 360.11Not SpecifiedNot Specified[1]
Piperazine (without cyclohexyl group)218Not SpecifiedNot Specified[2]

Table 2: Sigma-2 Receptor Binding Affinity of this compound Derivatives

Compound/Derivative NameKi (nM)RadioligandTissue/Cell LineReference
PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)0.68[³H]DTGRat Liver[1]
"Small N-cyclohexylpiperazine 59"4.70Not SpecifiedNot Specified[1]
Piperazine (without cyclohexyl group)590Not SpecifiedNot Specified[2]

The dramatic 1000-fold decrease in affinity for both sigma-1 and sigma-2 receptors upon removal of the cyclohexyl ring underscores its importance in ligand binding.[2]

Experimental Protocols

The determination of sigma receptor binding affinity is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for assessing binding to sigma-1 and sigma-2 receptors.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from studies utilizing guinea pig brain homogenates, which are a rich source of sigma-1 receptors.

1. Materials:

  • Tissue: Male guinea pig brain.
  • Radioligand: (+)-[³H]Pentazocine.
  • Buffer: Tris-HCl (50 mM, pH 7.4).
  • Non-specific binding control: Haloperidol (10 µM).
  • Test compounds: this compound derivatives at varying concentrations.
  • Instrumentation: Scintillation counter, filtration apparatus.

2. Membrane Preparation: a. Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. b. Centrifuge the homogenate at low speed to remove cellular debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

3. Binding Assay: a. In a final volume of 200 µL, combine:

  • Membrane homogenate (typically 100-200 µg of protein).
  • (+)-[³H]Pentazocine (at a concentration near its Kd, e.g., 2-5 nM).
  • Varying concentrations of the test compound or buffer (for total binding) or haloperidol (for non-specific binding). b. Incubate the mixture at 37°C for 150 minutes. c. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer. d. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand. e. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Radioligand Binding Assay

This protocol is based on assays using rat liver membranes, which have a high density of sigma-2 receptors.

1. Materials:

  • Tissue: Male rat liver.
  • Radioligand: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG).
  • Masking agent: (+)-Pentazocine (1 µM) to block binding to sigma-1 receptors.
  • Buffer: Tris-HCl (50 mM, pH 7.4).
  • Non-specific binding control: Haloperidol (10 µM).
  • Test compounds: this compound derivatives at varying concentrations.
  • Instrumentation: Scintillation counter, filtration apparatus.

2. Membrane Preparation: a. Follow the same procedure as for the sigma-1 receptor assay, using rat liver tissue.

3. Binding Assay: a. In a final volume of 200 µL, combine:

  • Membrane homogenate (typically 100-200 µg of protein).
  • [³H]DTG (at a concentration near its Kd for sigma-2 receptors, e.g., 10-20 nM).
  • (+)-Pentazocine (1 µM).
  • Varying concentrations of the test compound or buffer (for total binding) or haloperidol (for non-specific binding). b. Incubate the mixture at 25°C for 120 minutes. c. Terminate the incubation and wash the filters as described for the sigma-1 assay. d. Quantify radioactivity using a scintillation counter.

4. Data Analysis: a. Perform data analysis as described for the sigma-1 receptor assay to determine the IC₅₀ and Ki values for the sigma-2 receptor.

Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). It plays a crucial role in regulating intracellular Ca²⁺ signaling.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion Sigma1 Sigma-1 Receptor BiP BiP (Chaperone) Sigma1->BiP Inactive State (Associated) IP3R IP3 Receptor Sigma1->IP3R Stabilization & Modulation BiP->Sigma1 Dissociation Ca_Mito Mitochondrial Ca2+ Uptake IP3R->Ca_Mito Ca2+ Tunneling Ca_ER ER Ca2+ IP3R->Ca_ER Ca2+ Release Cellular Response Cellular Response Ca_Mito->Cellular Response ATP Production, Cell Survival Ligand Sigma-1 Ligand (e.g., Agonist) Ligand->Sigma1 Binding ER_Stress ER Stress ER_Stress->Sigma1 Activation

Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a sigma receptor.

Binding_Assay_Workflow cluster_tubes Incubation Conditions A 1. Prepare Membrane Homogenate (e.g., Guinea Pig Brain for σ₁, Rat Liver for σ₂) B 2. Set up Incubation Tubes A->B C Total Binding: Membrane + Radioligand + Buffer D Non-specific Binding: Membrane + Radioligand + Excess Unlabeled Ligand E Test Compound: Membrane + Radioligand + Test Compound (Varying Conc.) F 3. Incubate (e.g., 37°C for σ₁, 25°C for σ₂) C->F D->F E->F G 4. Terminate by Rapid Filtration F->G H 5. Wash Filters to Remove Unbound Ligand G->H I 6. Quantify Radioactivity (Scintillation Counting) H->I J 7. Data Analysis I->J K Calculate Specific Binding J->K L Generate Competition Curve K->L M Determine IC₅₀ L->M N Calculate Ki using Cheng-Prusoff Equation M->N

Caption: General workflow for a competitive radioligand binding assay.

References

An In-depth Technical Guide to 1-Cyclohexylpiperazine: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylpiperazine (CAS No. 17766-28-8) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and materials science. Structurally, it consists of a piperazine ring substituted with a cyclohexyl group at one of the nitrogen atoms. This moiety serves as a crucial building block and a key pharmacophore in the development of a variety of pharmacologically active agents, most notably as high-affinity ligands for sigma (σ) receptors.[1] Its derivatives have shown considerable promise in the fields of oncology and neuroscience. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and the known biological significance of this compound, with a focus on its role as a precursor in drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 17766-28-8
Molecular Formula C₁₀H₂₀N₂
Molecular Weight 168.28 g/mol
Appearance White to light yellow solid[2]
Melting Point 32-37 °C
Boiling Point 255.7 °C at 760 mmHg[3]
Density 0.969 g/cm³[3]
pKa 9.25 ± 0.10 (Predicted)
LogP 1.491 (Predicted)[1]
Solubility Slightly soluble in chloroform and methanol.

Spectroscopic Characterization:

Detailed spectroscopic data for this compound is crucial for its identification and quality control. While comprehensive spectral analyses are not extensively published in peer-reviewed literature, typical spectroscopic characteristics are summarized below.

Table 2: Spectroscopic Data of this compound

TechniqueData
¹H NMR Data not available in compiled format. Expected signals would include broad multiplets for the cyclohexyl protons and piperazine ring protons.
¹³C NMR Data not available in compiled format. Expected signals would correspond to the carbons of the cyclohexyl and piperazine rings.
IR Spectroscopy A published IR spectrum of 1-cyclohexylpiperazinedithiocarbamic acid, a derivative, is available and shows characteristic peaks for N-H, C-H, and C-N bonds.[4] Specific data for the parent compound is not readily available.
Mass Spectrometry The molecular ion peak [M]+ would be expected at m/z = 168. Common fragmentation patterns for piperazine analogues involve cleavage of the C-N bonds of the piperazine ring.[5]

Synthesis of this compound

The synthesis of this compound is well-documented, with the most common and efficient method involving a two-step process starting from 1-Boc-piperazine and a cyclohexyl halide.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below. This process involves the protection of one of the piperazine nitrogens, followed by alkylation with a cyclohexyl group, and subsequent deprotection.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection 1-Boc-piperazine 1-Boc-piperazine Alkylation Alkylation (Inorganic base, Organic solvent, Reflux) 1-Boc-piperazine->Alkylation Cyclohexyl_halide Cyclohexyl halide (e.g., bromide) Cyclohexyl_halide->Alkylation Intermediate 1-Boc-4-cyclohexylpiperazine Alkylation->Intermediate Deprotection Acidic Condition (e.g., HCl in Ethanol) Final_Product This compound Deprotection->Final_Product Intermediate_2->Deprotection

Figure 1: General synthesis workflow for this compound.
Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound, adapted from patent literature, which reports high yields.

Step 1: Synthesis of 1-Boc-4-cyclohexylpiperazine (Intermediate)

  • To a reaction vessel, add 1-Boc-piperazine, an organic solvent (e.g., anhydrous acetonitrile), and an inorganic base (e.g., potassium carbonate).

  • While stirring, add a cyclohexyl halide (e.g., cyclohexyl bromide).

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-Boc-4-cyclohexylpiperazine. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the crude 1-Boc-4-cyclohexylpiperazine in an organic solvent such as ethanol.

  • Add a strong acid, for example, concentrated hydrochloric acid, to the solution. This step should be performed with caution as it can be exothermic.

  • Heat the reaction mixture to reflux for 2-4 hours to remove the Boc protecting group.

  • After completion, the solvent is removed by distillation under reduced pressure.

  • The residue is then worked up by dissolving in water, adjusting the pH to basic (pH 12-14) with an inorganic base (e.g., sodium hydroxide), and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation to obtain the final product with high purity.

Biological Significance and Applications

This compound is primarily recognized for its role as a foundational scaffold in the design and synthesis of ligands targeting sigma (σ) receptors. The sigma-1 (σ₁) and sigma-2 (σ₂) receptors are involved in a variety of cellular functions and are implicated in several pathological conditions.

Sigma Receptor Ligands

The this compound core is a privileged structure for achieving high affinity for sigma receptors.[6] Numerous derivatives have been synthesized and evaluated for their potential therapeutic applications.

  • Oncology: The sigma-2 receptor is overexpressed in proliferating tumor cells, making it an attractive target for cancer therapy and diagnostic imaging.[7] Derivatives of this compound, such as the well-studied compound PB28, have been shown to be potent sigma-2 receptor agonists that can induce apoptosis in cancer cells.[7][8]

  • Neuroscience: Sigma-1 receptors are implicated in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[7] The this compound scaffold has been utilized to develop selective sigma-1 receptor ligands for studying these conditions and as potential therapeutic agents.

Quantitative Pharmacological Data:

Postulated Signaling Pathway of this compound Derivatives

The mechanism of action for sigma-2 receptor agonists derived from the this compound scaffold has been investigated. The binding of these ligands to the sigma-2 receptor is thought to initiate a signaling cascade that leads to programmed cell death (apoptosis) in cancer cells.

G Ligand This compound Derivative (e.g., PB28) Sigma2_Receptor Sigma-2 Receptor Ligand->Sigma2_Receptor Binds to ROS_Production Increased Mitochondrial Reactive Oxygen Species (ROS) Production Sigma2_Receptor->ROS_Production Activates Caspase_Activation Executioner Caspase (e.g., Caspase-3) Activation ROS_Production->Caspase_Activation Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Induces

References

An In-depth Technical Guide to the Discovery of 1-Cyclohexylpiperazine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylpiperazine is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] This heterocyclic motif serves as a crucial building block in the design and synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3] The unique physicochemical properties conferred by the cyclohexyl group, such as enhanced lipophilicity, can improve the bioavailability of drug candidates.[3] This technical guide provides a comprehensive overview of the discovery of this compound derivatives and analogs, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Core Synthesis Strategies

The synthesis of this compound and its derivatives typically involves nucleophilic substitution or reductive amination reactions. A common and efficient method for the preparation of the core scaffold is the reaction of a cyclohexyl halide with a piperazine derivative.

A patented method describes the reflux reaction of cyclohexyl halide with 1-Boc-piperazine and an inorganic base in an organic solvent.[4] The Boc protecting group is subsequently removed under acidic conditions to yield this compound hydrochloride, which is then neutralized to obtain the final product.[4] This method is advantageous as it avoids the use of more hazardous reagents and simplifies the work-up procedure.[4]

Derivatization at the N4 position of the piperazine ring is a key strategy to modulate the pharmacological profile of these compounds. This is often achieved by reacting this compound with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base. For instance, the synthesis of arylpiperazine derivatives can be accomplished by the reaction of this compound with appropriate chloroalkyl derivatives.[5]

General Experimental Protocol: Synthesis of 1-Cyclohexyl-4-arylpiperazine Derivatives

The following protocol is a generalized procedure for the synthesis of 1-cyclohexyl-4-arylpiperazine derivatives, based on common synthetic strategies.[4][5]

  • Step 1: N-Alkylation of 1-Boc-piperazine. To a solution of 1-Boc-piperazine (1 equivalent) in an appropriate organic solvent (e.g., acetonitrile), add a cyclohexyl halide (1.1 equivalents) and a mild inorganic base such as potassium carbonate (1.1 equivalents).[4] The reaction mixture is heated to reflux for 2-4 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, 4-Boc-1-cyclohexylpiperazine.[4]

  • Step 2: Deprotection. The crude intermediate is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an acid, such as hydrochloric acid, to remove the Boc protecting group.[4] The reaction is stirred at room temperature for 2-4 hours. After the reaction is complete, the solvent is evaporated, and the resulting solid, this compound hydrochloride, is collected by filtration after pulping with a solvent like isopropanol.[4]

  • Step 3: Neutralization and Derivatization. The this compound hydrochloride is dissolved in water, and the pH is adjusted to 12-14 with an inorganic base (e.g., sodium hydroxide).[4] The free base is then extracted with an organic solvent (e.g., dichloromethane).[4] To this solution, the desired aryl-containing electrophile (e.g., a chloroalkyl-aryl compound) is added, along with a base (e.g., triethylamine), and the reaction is stirred at room temperature or heated as necessary.

  • Step 4: Purification and Characterization. The final product is purified by column chromatography on silica gel. The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Pharmacological Profile and Mechanism of Action

This compound derivatives have been shown to interact with a variety of receptors, including sigma (σ), dopamine, and serotonin receptors, leading to a broad spectrum of biological activities.

Sigma Receptor Modulation

A significant number of this compound analogs exhibit high affinity for sigma receptors, particularly the sigma-2 (σ₂) subtype.[6] The sigma-2 receptor is overexpressed in various tumor cell lines, making it a promising target for the development of anticancer agents.[7][8]

  • Antiproliferative and Cytotoxic Effects: Several this compound derivatives, such as PB28, have demonstrated potent antiproliferative activity in cancer cell lines.[9] The mechanism of action is believed to involve the induction of caspase-independent apoptosis.[9] Some derivatives have been shown to induce cell death through the production of mitochondrial superoxide radicals.[7][8]

  • Signaling Pathways: The precise signaling pathways of the sigma-2 receptor are still under investigation. However, it is known to be involved in the regulation of intracellular calcium levels and to interact with various ion channels and G-protein coupled receptors.[7] Activation of the sigma-2 receptor by agonists can lead to the generation of reactive oxygen species (ROS) and subsequent caspase activation in pancreatic cancer cells.[7][8]

sigma2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sigma2_Agonist This compound Derivative (Agonist) Sigma2_Receptor Sigma-2 Receptor Sigma2_Agonist->Sigma2_Receptor Binds to Mitochondria Mitochondria Sigma2_Receptor->Mitochondria Influences ROS Mitochondrial Superoxide (ROS) Production Mitochondria->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Sigma-2 Receptor Agonist Signaling Pathway
Dopamine and Serotonin Receptor Activity

Many arylpiperazine derivatives, including those with a cyclohexyl substituent, are known to be potent ligands for dopamine D₂ and serotonin 5-HT₁ₐ receptors.[10] This dual activity is a key feature of several atypical antipsychotic drugs.[10]

  • Dopamine D₂ Receptor Signaling: The dopamine D₂ receptor signals through both G-protein-dependent and β-arrestin-dependent pathways.[11][12] G-protein activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[12] The β-arrestin pathway is involved in receptor desensitization and internalization, but can also initiate distinct signaling cascades.[11] Some this compound analogs may exhibit biased agonism, preferentially activating one pathway over the other.[13]

d2_receptor_signaling cluster_g_protein G-protein Pathway cluster_arrestin β-Arrestin Pathway Ligand Dopamine / D2 Agonist (e.g., Cyclohexylpiperazine derivative) D2R Dopamine D2 Receptor Ligand->D2R Gi_Go Gi/o Protein D2R->Gi_Go Activates GRK GRK D2R->GRK Activates Internalization Receptor Internalization D2R->Internalization AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Inhibits Downstream_G Downstream Effects PKA->Downstream_G GRK->D2R Phosphorylates Beta_Arrestin β-Arrestin Beta_Arrestin->D2R Binds to Signaling_Scaffold Signaling Scaffold (e.g., ERK activation) Beta_Arrestin->Signaling_Scaffold Downstream_Arrestin Downstream Effects Signaling_Scaffold->Downstream_Arrestin

Dopamine D2 Receptor Signaling Pathways
  • Serotonin 5-HT₁ₐ Receptor Signaling: The 5-HT₁ₐ receptor is also coupled to Gᵢ/Gₒ proteins, and its activation leads to the inhibition of adenylyl cyclase.[14] This results in hyperpolarization of the neuronal membrane and a decrease in neuronal firing.[14] Arylpiperazine derivatives are a major class of 5-HT₁ₐ receptor ligands.[14]

FHT1A_signaling cluster_g_protein G-protein Pathway Ligand Serotonin / 5-HT1A Agonist (e.g., Arylpiperazine derivative) 5HT1A_R 5-HT1A Receptor Ligand->5HT1A_R Gi_Go Gi/o Protein 5HT1A_R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channel Gi_Go->GIRK Activates Ca_Channel Voltage-gated Ca2+ Channel Gi_Go->Ca_Channel Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Inhibits K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Reduces

Serotonin 5-HT1A Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the pharmacological data for a selection of this compound derivatives from various studies. This data highlights the structure-activity relationships (SAR) and the impact of different substituents on receptor affinity and selectivity.

Table 1: Sigma Receptor Binding Affinities of this compound Derivatives

CompoundR Groupσ₁ Ki (nM)σ₂ Ki (nM)Reference
PB283-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyllow affinityhigh affinity[9]
Analog 12-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl5.2045.6
Analog 22-(naphthalen-2-yloxy)ethyl3.6148.3

Table 2: Dopamine and Serotonin Receptor Binding Affinities of Arylpiperazine Analogs

CompoundAr Group5-HT₁ₐ Ki (nM)D₂ Ki (nM)Reference
trans-8a2-pyridinyl (on cyclohexylpiperazine)0.0282194[9]
Compound 9b5-fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl23.9-[10]
Compound 12a2-(pyridin-3-yl)-[1,1'-biphenyl]-4-yl41.5300[10]

Table 3: In Vitro Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC₅₀ (nM)Reference
PB28MCF7 (Breast Cancer)nanomolar range[9]
PB28MCF7 ADR (Breast Cancer)nanomolar range[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for sigma-1 and sigma-2 receptors.

  • Materials:

    • Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂).

    • Radioligand: [³H]-(+)-pentazocine for σ₁ or [³H]-DTG for σ₂.

    • Non-specific binding control: Haloperidol.

    • Assay buffer: 50 mM Tris-HCl, pH 8.0.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate membrane homogenates with the radioligand and varying concentrations of the test compound in a 96-well plate.

    • For σ₂ binding, include a masking concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.

    • Incubate at 37°C for 120 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Radioligand Binding Assays

This protocol outlines a method for determining the binding affinity of compounds for D₂ and 5-HT₁ₐ receptors.

  • Materials:

    • Membrane preparations from cells expressing human D₂ or 5-HT₁ₐ receptors.

    • Radioligand: [³H]-Spiperone for D₂ or [³H]-8-OH-DPAT for 5-HT₁ₐ.

    • Non-specific binding control: Haloperidol for D₂ or serotonin for 5-HT₁ₐ.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Procedure:

    • Follow a similar procedure to the sigma receptor binding assay, incubating the respective membrane preparations, radioligands, and test compounds.

    • Incubate at room temperature for 60-90 minutes.

    • Filter and wash as described above.

    • Determine radioactivity and calculate Ki values.

β-Arrestin Recruitment Assay

This assay measures the ability of a ligand to promote the interaction between a G-protein coupled receptor and β-arrestin.

  • Workflow:

    beta_arrestin_workflow Start Start Cell_Culture Culture cells expressing GPCR-enzyme fragment 1 and β-arrestin-enzyme fragment 2 Start->Cell_Culture Ligand_Addition Add test compound (ligand) Cell_Culture->Ligand_Addition Incubation Incubate to allow receptor activation and β-arrestin recruitment Ligand_Addition->Incubation Substrate_Addition Add enzyme substrate Incubation->Substrate_Addition Signal_Detection Measure luminescent or fluorescent signal Substrate_Addition->Signal_Detection Data_Analysis Analyze data to determine EC50 and Emax Signal_Detection->Data_Analysis End End Data_Analysis->End

    β-Arrestin Recruitment Assay Workflow
  • Procedure:

    • Use a commercially available assay system (e.g., PathHunter® β-arrestin assay).

    • Plate cells engineered to express the receptor of interest fused to a fragment of a reporter enzyme, and β-arrestin fused to the complementary enzyme fragment.

    • Add serial dilutions of the test compound to the cells.

    • Incubate for a specified time (e.g., 90 minutes) at 37°C.

    • Add the substrate for the reporter enzyme.

    • Measure the resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.

    • Calculate EC₅₀ and Eₘₐₓ values from the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents with a wide range of pharmacological activities. By targeting sigma, dopamine, and serotonin receptors, these derivatives hold promise for the treatment of various disorders, including cancer and central nervous system diseases. The detailed synthetic strategies, pharmacological data, and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

The Pivotal Role of 1-Cyclohexylpiperazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-cyclohexylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of pharmacologically active compounds.[1][2] Its unique physicochemical properties, conferred by the combination of a rigid cyclohexyl group and a flexible piperazine ring, have made it a cornerstone in the development of high-affinity ligands targeting various receptors, most notably the sigma (σ) receptors.[3][4] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and therapeutic applications of this compound and its derivatives, with a focus on their role in oncology and neuroscience.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically achieved through a straightforward and efficient two-step process.[3][5] A common synthetic route involves the initial protection of one of the nitrogen atoms of the piperazine ring, followed by N-alkylation with a cyclohexyl halide, and subsequent deprotection to yield the final product.[3][6]

General Synthesis Protocol for this compound

A widely employed method for the preparation of this compound involves the following steps:

  • Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) to yield mono-Boc-protected piperazine (1-Boc-piperazine).[3] This step ensures selective alkylation at the unprotected nitrogen.

  • N-Alkylation: The resulting 1-Boc-piperazine is then subjected to N-alkylation with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base (e.g., potassium carbonate) and a solvent like acetonitrile. The reaction mixture is typically heated under reflux to drive the reaction to completion.[5]

  • Deprotection: The Boc protecting group is removed from the intermediate, 1-Boc-4-cyclohexylpiperazine, under acidic conditions.[3][5] This is commonly achieved using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like ethanol or dioxane.[3][5] The final product, this compound, is then isolated and purified.

Derivatives of this compound are often synthesized by reacting the parent compound with various electrophiles to introduce different substituents on the second nitrogen atom of the piperazine ring.[3]

Mechanism of Action: A Focus on Sigma Receptors

The primary pharmacological relevance of the this compound core lies in its ability to serve as a high-affinity ligand for sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes.[3] These receptors are implicated in a multitude of cellular functions and are considered important targets for therapeutic intervention in a range of diseases, including cancer and neurological disorders.

Derivatives of this compound can act as either agonists or antagonists at these receptors, and their specific functional activity is a key determinant of their therapeutic potential. For instance, sigma-2 receptor agonists have been shown to induce apoptosis in tumor cells, making them attractive candidates for anticancer drug development.[7] Conversely, sigma-1 receptor antagonists are being investigated for their potential in treating neuropathic pain and psychiatric conditions.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship studies have revealed several key features that govern their affinity and selectivity for sigma receptors:

  • The Cyclohexyl Group: The presence of the cyclohexyl group is crucial for high affinity at sigma-2 receptors. Its removal or replacement with smaller alkyl or aryl groups often leads to a significant drop in binding affinity.[1]

  • The Piperazine Ring: Both nitrogen atoms of the piperazine ring are important for optimal sigma-2 receptor binding.[8][9] Modification of the second nitrogen with various substituents allows for the fine-tuning of affinity and selectivity.

  • Substituents on the Second Piperazine Nitrogen: The nature of the substituent on the second nitrogen atom of the piperazine ring plays a critical role in determining the compound's affinity and selectivity for sigma receptor subtypes. For example, the introduction of a 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl group led to the development of the potent sigma-2 receptor agonist PB28.[8][9] The length of the alkyl chain connecting the piperazine ring to another moiety also significantly influences binding affinity.[1]

Therapeutic Applications

The versatility of the this compound scaffold has led to its exploration in various therapeutic areas:

  • Oncology: Derivatives of this compound, such as PB28, have demonstrated significant antitumor activity in preclinical models of breast and pancreatic cancer.[10][11] These compounds induce cancer cell death through apoptosis and have been shown to synergize with conventional chemotherapeutic agents.[11] Their ability to target sigma-2 receptors, which are overexpressed in many tumors, offers a promising strategy for selective cancer therapy.[5]

  • Neuroscience: The modulation of sigma receptors by this compound derivatives has implications for the treatment of neurological and psychiatric disorders.[3] These compounds are being investigated for their potential as neuroprotective agents in conditions like Alzheimer's and Parkinson's diseases, as well as for their anxiolytic and antidepressant properties.[9][12][13]

  • Diagnostic Imaging: The high affinity of certain this compound derivatives for sigma receptors makes them suitable candidates for the development of radiolabeled probes for positron emission tomography (PET) imaging of tumors.[3]

Quantitative Data

The following tables summarize the binding affinities and cytotoxic activities of key this compound derivatives.

Table 1: Sigma Receptor Binding Affinities of this compound Derivatives

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₁/σ₂)Reference
PB280.380.680.56[8][9]
Amide 360.111791627[8][9]
Piperidine 24---[8][9]
Piperidine 15---[8][9]
Small N-cyclohexylpiperazine 59-4.70-[8][9]

Table 2: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC₅₀/EC₅₀ (µM)Reference
PB28MCF7(nanomolar range)[11]
PB28MCF7 ADR(nanomolar range)[11]
Piperidine 24SK-N-SH1.40[8][9]
Piperidine 15SK-N-SH3.64[8][9]
cis-11MDCK-MDR150% cell death at 50 µM[14]

Experimental Protocols

Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂)

  • Radioligand: --INVALID-LINK---pentazocine (for σ₁) or [³H]-DTG (for σ₂)

  • Non-specific binding ligand: Haloperidol or unlabeled (+)-pentazocine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of the non-specific binding ligand.

  • Incubate the plate for a specified time and temperature (e.g., 120 minutes at 37°C for σ₁).[15]

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the IC₅₀ value for each test compound and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, Panc-1)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.

Caspase-3 Activation Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, induced by sigma-2 receptor ligands.

Materials:

  • Cancer cell line

  • 96-well plates

  • Test compounds

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Seed and treat the cells with the test compounds as described for the cytotoxicity assay.

  • After the incubation period, lyse the cells to release the cellular contents.

  • Add the caspase-3 substrate to the cell lysates.

  • Incubate to allow the cleavage of the substrate by active caspase-3.

  • Measure the absorbance or fluorescence of the product using a microplate reader.

  • Quantify the caspase-3 activity relative to an untreated control.

Visualizations

Signaling Pathways

Sigma2_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Sigma2_Receptor σ₂ Receptor ROS ↑ Reactive Oxygen Species (ROS) Sigma2_Receptor->ROS Induces mTOR mTOR (Inhibited) Sigma2_Receptor->mTOR Leads to inhibition of Apoptosis_Caspase_Independent Caspase-Independent Apoptosis Sigma2_Receptor->Apoptosis_Caspase_Independent Induces Mitochondrion Mitochondrion ROS->Mitochondrion Acts on Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis_Caspase_Dependent Caspase-Dependent Apoptosis Caspase3->Apoptosis_Caspase_Dependent Executes Autophagy Autophagy mTOR->Autophagy Initiates 1_Cyclohexylpiperazine_Derivative This compound Derivative (σ₂ Agonist) 1_Cyclohexylpiperazine_Derivative->Sigma2_Receptor Binds to

Caption: Postulated signaling pathway for sigma-2 receptor agonist-induced cell death.

Experimental Workflows

Drug_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Primary_Screening Primary Screening (Sigma Receptor Binding Assay) Hit_Identification Hit Identification (High-affinity binders) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cytotoxicity Assay) Hit_Identification->Secondary_Screening Active Stop1 Stop1 Hit_Identification->Stop1 Inactive Lead_Selection Lead Selection (Potent & selective compounds) Secondary_Screening->Lead_Selection Mechanism_of_Action Mechanism of Action Studies (Caspase Assay, Western Blot) Lead_Selection->Mechanism_of_Action Promising Stop2 Stop2 Lead_Selection->Stop2 Not promising Animal_Model Animal Model Studies (e.g., Tumor Xenografts) Mechanism_of_Action->Animal_Model Efficacy_Toxicity Efficacy & Toxicity Assessment Animal_Model->Efficacy_Toxicity Pharmacokinetics Pharmacokinetic Studies (ADME) Animal_Model->Pharmacokinetics Compound_Library Compound Library (this compound Derivatives) Compound_Library->Primary_Screening

Caption: A typical workflow for the screening and evaluation of this compound derivatives.

Conclusion

The this compound scaffold is a remarkably versatile and valuable tool in medicinal chemistry. Its derivatives have demonstrated significant potential as modulators of sigma receptors, leading to promising therapeutic applications in oncology and neuroscience. The straightforward synthesis, coupled with the ability to readily modify the piperazine ring, allows for the generation of large libraries of compounds for structure-activity relationship studies and lead optimization. Future research in this area will likely focus on the development of more selective and potent sigma receptor ligands, a deeper understanding of their downstream signaling pathways, and the translation of promising preclinical candidates into clinical development. The continued exploration of this chemical space holds great promise for the discovery of novel therapeutics for a range of challenging diseases.

References

Spectroscopic and Mechanistic Insights into 1-Cyclohexylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Cyclohexylpiperazine, a key building block in medicinal chemistry. It also delves into the compound's role as a sigma-2 (σ₂) receptor ligand and the associated signaling pathways implicated in cellular processes, particularly those relevant to cancer research and neuropharmacology. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Spectroscopic Data of this compound

The structural elucidation of this compound is fundamentally reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein provides a quantitative basis for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound in deuterochloroform (CDCl₃) exhibits characteristic signals corresponding to the protons of the cyclohexyl and piperazine rings.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.85multiplet8HPiperazine ring protons (-CH₂-)
1.70multiplet10HCyclohexyl ring protons (-CH₂-)

¹³C NMR Data

The carbon NMR spectrum provides insight into the different carbon environments within the molecule. The following are typical chemical shift ranges for the carbon atoms in this compound.

Chemical Shift (δ) ppmAssignment
~60-65Methine carbon of the cyclohexyl ring attached to nitrogen (C-N)
~50-55Piperazine ring carbons adjacent to the cyclohexyl-substituted nitrogen
~45-50Piperazine ring carbons adjacent to the secondary amine
~25-30Cyclohexyl ring carbons
~20-25Cyclohexyl ring carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3200Medium, BroadN-H stretch (secondary amine)
~2950-2850StrongC-H stretch (aliphatic)
~1450MediumC-H bend (scissoring)
~1150-1000Medium to StrongC-N stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

m/zIon
169.2[M+H]⁺ (Molecular ion peak, protonated)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound and its derivatives. These should be adapted based on the specific instrumentation and experimental conditions.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

  • The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Acquire the spectrum at room temperature.

  • Set the spectral width to a range of 0-12 ppm.

  • Use a standard single-pulse experiment with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • The ¹³C NMR spectra are typically recorded on the same spectrometer at a frequency of 100 or 125 MHz.

  • Use a proton-decoupled pulse sequence to simplify the spectrum.

  • Set the spectral width to a range of 0-220 ppm.

  • A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry Protocol (ESI-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

  • Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

Signaling Pathways of this compound Derivatives

This compound serves as a scaffold for a class of compounds that act as ligands for sigma (σ) receptors, particularly the σ₂ subtype, which is now identified as the transmembrane protein 97 (TMEM97).[1][2] These ligands have garnered significant interest in drug development due to their potential as anticancer and neuroprotective agents. The binding of these ligands to the σ₂ receptor can trigger a cascade of intracellular events leading to programmed cell death (apoptosis) and autophagy.

Sigma-2 Receptor-Mediated Apoptosis

Activation of the σ₂ receptor by this compound derivatives can initiate apoptosis through multiple pathways. A key mechanism involves the production of mitochondrial superoxide, a type of reactive oxygen species (ROS). The subsequent oxidative stress can lead to the activation of a caspase cascade, a family of proteases that execute the apoptotic program.

sigma2_apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 1-Cyclohexylpiperazine_Derivative This compound Derivative sigma2_receptor σ₂ Receptor (TMEM97) 1-Cyclohexylpiperazine_Derivative->sigma2_receptor Binds to mitochondrion Mitochondrion sigma2_receptor->mitochondrion Signals to superoxide Mitochondrial Superoxide (ROS) mitochondrion->superoxide Induces Production pro_caspase Pro-Caspases superoxide->pro_caspase Activates active_caspase Active Caspases pro_caspase->active_caspase Cleavage parp PARP active_caspase->parp Cleaves apoptosis Apoptosis active_caspase->apoptosis Executes cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Sigma-2 Receptor-Mediated Apoptotic Pathway.

Involvement of the mTOR Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Evidence suggests that σ₂ receptor ligands can induce autophagy, a cellular degradation process, by inhibiting the mTOR pathway. This inhibition can lead to a decrease in the expression of downstream effectors like p70S6K and 4EBP1, ultimately contributing to cell death.

mtor_pathway sigma2_ligand σ₂ Receptor Ligand mTOR mTOR Pathway sigma2_ligand->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Inhibition of fourEBP1 4EBP1 mTOR->fourEBP1 Inhibition of autophagy Autophagy mTOR->autophagy Inhibition of cell_death Cell Death autophagy->cell_death Contributes to

Caption: Inhibition of mTOR Pathway by Sigma-2 Receptor Ligands.

Experimental Workflow for Spectroscopic Analysis

A logical workflow is essential for the efficient and accurate spectroscopic characterization of this compound.

workflow start Start: Pure Sample of This compound nmr_prep Prepare NMR Sample (CDCl₃, TMS) start->nmr_prep ir_prep Prepare IR Sample (KBr Pellet) start->ir_prep ms_prep Prepare MS Sample (Methanol) start->ms_prep nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq ir_acq Acquire IR Spectrum ir_prep->ir_acq ms_acq Acquire Mass Spectrum ms_prep->ms_acq nmr_analysis Analyze NMR Data: Chemical Shifts, Multiplicity, Integration nmr_acq->nmr_analysis ir_analysis Analyze IR Data: Peak Positions and Assignments ir_acq->ir_analysis ms_analysis Analyze MS Data: Molecular Ion, Fragmentation ms_acq->ms_analysis structure_elucidation Structural Elucidation and Data Compilation nmr_analysis->structure_elucidation ir_analysis->structure_elucidation ms_analysis->structure_elucidation end End: Characterized Compound structure_elucidation->end

Caption: Workflow for Spectroscopic Analysis.

References

Preliminary Toxicity Profile of 1-Cyclohexylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research purposes only. The toxicological properties of 1-Cyclohexylpiperazine have not been fully investigated. All handling of this compound should be conducted by trained professionals with appropriate personal protective equipment in a well-ventilated area.

Executive Summary

This compound is a piperazine derivative that serves as a crucial building block in medicinal chemistry, particularly in the development of ligands for sigma (σ) receptors. While comprehensive toxicological data for this compound is largely unavailable in public literature, existing Safety Data Sheets (SDS) provide foundational hazard information. The primary focus of toxicity-related research has been on its derivatives, notably the sigma-2 (σ₂) receptor agonist PB28, which has demonstrated significant cytotoxic effects against various cancer cell lines. This guide synthesizes the available hazard data for the parent compound and details the preliminary cytotoxic profile of its key derivatives, providing insights into potential mechanisms of action and outlining common experimental protocols.

Hazard Identification of this compound

Standard toxicological endpoints such as acute toxicity (e.g., LD50), carcinogenicity, and mutagenicity for this compound have not been extensively determined.[1][2] However, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards.[3][4]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSources
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]

Cytotoxicity Studies of this compound Derivatives

The most significant body of toxicity-related research comes from the study of this compound derivatives, particularly PB28, a potent σ₂ receptor agonist and sigma-1 (σ₁) receptor antagonist. These studies focus on its cytotoxic and antiproliferative effects on cancer cells, providing valuable preliminary data on its biological activity.

In Vitro Cytotoxicity of PB28

PB28 has shown potent, dose-dependent cytotoxicity in multiple cancer cell lines. Its effects are prominent after 48 hours of exposure, with IC50 (half-maximal inhibitory concentration) values in the nanomolar to low micromolar range.[5]

Table 2: Summary of In Vitro Cytotoxicity Data for PB28

Cell LineCancer TypeIncubation TimeIC50 ValueKey Mechanistic FindingsSources
MCF7Breast Cancer48 hoursNanomolar rangeInduces caspase-independent apoptosis; increases G₀-G₁ phase cell fraction.[5][6]
MCF7 ADRBreast Cancer48 hoursNanomolar rangeReduces P-glycoprotein (P-gp) expression, suggesting potential to overcome multidrug resistance.[5][6]
SK-N-SHNeuroblastoma24 hours~20 µMInduces cell cycle block in G₀-G₁ phase; ceramide-dependent, caspase-independent apoptosis.[7]
Panc02Pancreatic Cancer24 hours1 µM - 100 µM rangeCytotoxicity is caspase-3 independent and involves the generation of Reactive Oxygen Species (ROS).[8][9]

Experimental Protocols

The following is a generalized protocol for an in vitro cytotoxicity assay, based on methods used to evaluate σ₂ receptor ligands like PB28.[6][8]

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Target cancer cell line (e.g., MCF7, Panc02)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative (e.g., PB28) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the different compound concentrations. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the supernatant and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

Postulated Signaling Pathway

The cytotoxic effects of this compound derivatives that act as σ₂ receptor agonists are believed to be mediated through the induction of oxidative stress and subsequent activation of apoptotic pathways.

G Ligand This compound Derivative (e.g., PB28) Sigma2R Sigma-2 (σ₂) Receptor Ligand->Sigma2R Binds & Activates Mito Mitochondria Sigma2R->Mito Signals to ROS Increased Mitochondrial Superoxide (ROS) Production Mito->ROS Caspase Caspase Activation (Dependent or Independent) ROS->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Postulated signaling pathway for σ₂ receptor agonists derived from this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound.

G start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (3-4h) mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate Viability & Determine IC50 read->analyze end End analyze->end

Caption: General experimental workflow for an in vitro MTT cytotoxicity assay.

References

Navigating the Physicochemical Landscape of 1-Cyclohexylpiperazine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of 1-Cyclohexylpiperazine, a key intermediate in pharmaceutical synthesis. This in-depth whitepaper details the known physicochemical properties of this compound and provides robust experimental protocols for its analysis, addressing a critical knowledge gap in its application.

This compound (CAS 17766-28-8) is a versatile building block in the creation of complex organic molecules, particularly for active pharmaceutical ingredients (APIs).[1][2] Its utility, however, is intrinsically linked to its solubility in various solvent systems and its stability under diverse environmental conditions. This guide offers a foundational understanding of these parameters, crucial for formulation development, process chemistry, and regulatory compliance.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventObserved SolubilitySource(s)
Halogenated ChloroformSlightly Soluble[4][5]
Alcohols MethanolSoluble / Slightly Soluble[4][5][6]
Aqueous WaterData not available
Ethers Diethyl EtherInsoluble (based on piperazine)[7]
Glycols Ethylene GlycolFreely Soluble (based on piperazine)[7]

Note: Data for piperazine is included to provide insights into the potential behavior of the piperazine moiety.

Stability Characteristics of this compound

The stability of this compound is a critical factor for its storage, handling, and incorporation into final drug products. It is generally considered stable under recommended storage conditions, though some sources indicate sensitivity to air.

General Stability and Storage:

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and under an inert atmosphere.[6]

  • Incompatibilities: Avoid strong oxidizing agents.[8]

  • Hazardous Decomposition: Under fire conditions, it may decompose to produce carbon oxides and nitrogen oxides (NOx).[8]

  • Physical Appearance: It is a white to light yellow or yellow-brownish low melting solid or powder.[4]

Forced Degradation Studies: Forced degradation studies are essential to identify potential degradation products and pathways under stress conditions. While specific studies on this compound are not widely published, the stability of related piperazine derivatives can offer insights. For instance, benzyl piperazines have been shown to be more stable than phenyl piperazines in biological matrices.[9] The nature of the substituent on the piperazine ring plays a significant role in the overall stability of the molecule.[9]

Experimental Protocols

To empower researchers to generate specific and quantitative data, this guide provides detailed methodologies for solubility and stability testing.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration through a suitable filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is useful for early-stage drug discovery.

  • Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a multi-well plate and perform serial dilutions.[10]

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[11]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation occurs is the kinetic solubility.

  • Analysis (Alternative): Alternatively, after incubation, the samples can be filtered, and the concentration in the filtrate can be determined by LC-MS/MS.[10]

Protocol 3: Forced Degradation and Stability-Indicating Method Development

This protocol outlines the process for conducting forced degradation studies to understand the stability of this compound.

  • Stress Conditions: Subject solutions of this compound to a variety of stress conditions as recommended by ICH guidelines:

    • Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 75°C).

    • Photostability: Expose the compound in solution and as a solid to light under a calibrated UV/Vis light source.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 6, 12, 24 hours).

  • Sample Preparation: Neutralize the acid and base-stressed samples before analysis.

  • Analytical Method: Develop a stability-indicating HPLC method capable of separating the intact this compound from all potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Analysis: Analyze the stressed samples using the validated stability-indicating method.

  • Data Evaluation: Determine the percentage of degradation and identify any major degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to elucidate the structure of the degradants.

Visualizing Experimental Workflows

To further clarify the logical flow of these experimental procedures, the following diagrams have been generated.

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Excess Compound in Solvent T_Equilibrate Agitate (24-48h) T_Start->T_Equilibrate T_Separate Centrifuge / Filter T_Equilibrate->T_Separate T_Quantify Dilute Supernatant T_Separate->T_Quantify T_Analyze HPLC / GC-MS Analysis T_Quantify->T_Analyze T_Result Equilibrium Solubility T_Analyze->T_Result K_Start DMSO Stock Solution K_Add Add to Aqueous Buffer K_Start->K_Add K_Incubate Incubate (1-2h) K_Add->K_Incubate K_Analyze Measure Turbidity (Nephelometry) K_Incubate->K_Analyze K_Result Kinetic Solubility K_Analyze->K_Result

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability_Workflow cluster_stress Forced Degradation Conditions Start This compound Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (UV/Vis) Start->Photo SamplePrep Sample at Time Points & Neutralize (if needed) Acid->SamplePrep Base->SamplePrep Oxidation->SamplePrep Thermal->SamplePrep Photo->SamplePrep Analysis Analyze via Stability-Indicating HPLC-PDA/MS SamplePrep->Analysis Evaluation Evaluate Degradation % Identify Degradants Analysis->Evaluation

Caption: Workflow for forced degradation and stability analysis.

This technical guide serves as a critical resource for professionals working with this compound, providing both a summary of current knowledge and the necessary tools to conduct further in-depth investigations into its solubility and stability.

References

1-Cyclohexylpiperazine: A Cornerstone in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylpiperazine (CAS No. 17766-28-8) has emerged as a pivotal building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its unique structural motif, featuring a piperazine ring N-substituted with a cyclohexyl group, imparts favorable physicochemical properties, making it a valuable precursor for a diverse range of complex molecules and active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of this compound's role as a precursor, detailing key synthetic transformations, experimental protocols, and its application in the development of pharmacologically active compounds.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and use in synthetic applications.

PropertyValue
Molecular Formula C₁₀H₂₀N₂
Molecular Weight 168.28 g/mol
Appearance White to light yellow solid
Melting Point 32-37 °C
¹H NMR (CDCl₃, δ) 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl)
ESI-MS (m/z) 169.2 [M+H]⁺
Purity (HPLC) >98%

Core Synthetic Applications and Experimental Protocols

This compound serves as a versatile precursor in a variety of key organic transformations, including its own synthesis and subsequent derivatization through N-alkylation and N-arylation reactions.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: reductive amination of cyclohexanone and alkylation of a protected piperazine.

This one-pot reaction is an efficient method for the synthesis of this compound, often utilizing a mild reducing agent like sodium triacetoxyborohydride.

Experimental Protocol:

  • To a solution of cyclohexanone (1.0 equivalent) in anhydrous dichloromethane (DCM), add piperazine (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM.

  • Slowly add the suspension of the reducing agent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Reductive Amination:

G A Cyclohexanone + Piperazine in DCM B Add Acetic Acid A->B C Add Sodium Triacetoxyborohydride B->C D Reaction at Room Temperature C->D E Aqueous Work-up D->E F Purification E->F G This compound F->G

Caption: Reductive amination workflow.

This two-step process involves the initial alkylation of mono-protected piperazine with a cyclohexyl halide, followed by the removal of the protecting group.

Experimental Protocol:

  • Step 1: Synthesis of 1-Boc-4-cyclohexylpiperazine

    • To a solution of 1-Boc-piperazine (1.0 equivalent) and cyclohexyl bromide (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-Boc-4-cyclohexylpiperazine.

  • Step 2: Deprotection

    • Dissolve the crude 1-Boc-4-cyclohexylpiperazine in dichloromethane.

    • Add trifluoroacetic acid (TFA) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 12.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Quantitative Data for Synthesis of this compound:

MethodReactantsSolventReagentsYield (%)Purity (%)
Alkylation of 1-Boc-piperazineCyclohexyl bromide, 1-Boc-piperazineAcetonitrileK₂CO₃96.698.5 (GC)
N-Alkylation of this compound

The secondary amine of the piperazine ring in this compound is readily alkylated with various alkyl halides, providing a straightforward method for the synthesis of diverse derivatives.

Experimental Protocol:

  • To a solution of this compound (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile or DMF), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

N-Alkylation Signaling Pathway:

G cluster_0 N-Alkylation Reaction This compound This compound N-Alkylated Product N-Alkylated Product This compound->N-Alkylated Product Nucleophilic Attack Alkyl Halide Alkyl Halide Alkyl Halide->N-Alkylated Product Base Base Base->N-Alkylated Product Acid Scavenger

Caption: N-Alkylation reaction components.

N-Arylation of this compound

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the N-arylation of piperazines.

Experimental Protocol (General):

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath (e.g., 110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data for N-Arylation of Amines (Representative):

Aryl HalideAmineCatalyst SystemBaseYield (%)
4-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOtBu94
4-BromoanisolePiperidine(SIPr)Pd(methallyl)ClLHMDS93

Application in Drug Discovery: Synthesis of Sigma Receptor Ligands

This compound is a key precursor in the synthesis of potent and selective sigma (σ) receptor ligands.[2] These receptors are implicated in various neurological disorders and are targets for the development of novel therapeutics. A prominent example is the synthesis of PB-28, a high-affinity σ₂ receptor ligand.[2]

The synthesis of PB-28 and its analogs typically involves the N-alkylation of this compound with a suitable electrophile containing a tetralin or naphthalene moiety.[2] The affinity and selectivity of these compounds for σ₁ and σ₂ receptors are highly dependent on the nature of the substituents.

Signaling Pathway of Sigma Receptor Ligands:

Sigma Receptor Ligand Sigma Receptor Ligand Sigma Receptor Sigma Receptor Sigma Receptor Ligand->Sigma Receptor Binding Cellular Signaling Cellular Signaling Sigma Receptor->Cellular Signaling Modulation Biological Response Biological Response Cellular Signaling->Biological Response

Caption: Sigma receptor ligand interaction.

Conclusion

This compound is a demonstrably versatile and valuable precursor in organic synthesis. Its utility spans from the construction of novel chemical entities to the development of complex drug candidates. The synthetic methodologies outlined in this guide, particularly N-alkylation and N-arylation, provide robust and reproducible pathways to a vast array of functionalized piperazine derivatives. For researchers and professionals in drug development, a thorough understanding of the chemistry of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

The Emerging Therapeutic Potential of 1-Cyclohexylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-cyclohexylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents.[1] Its unique physicochemical properties, conferred by the combination of a basic piperazine ring and a lipophilic cyclohexyl group, allow for tailored interactions with a variety of biological targets.[2] This technical guide provides an in-depth overview of the burgeoning therapeutic applications of this compound derivatives, with a primary focus on their potential in oncology and the treatment of central nervous system (CNS) disorders. We will delve into their mechanisms of action, present quantitative biological data, detail relevant experimental protocols, and visualize key cellular pathways and workflows.

Therapeutic Applications

The therapeutic utility of this compound derivatives stems primarily from their ability to modulate the activity of sigma receptors, particularly the σ1 and σ2 subtypes.[2][3] These receptors are implicated in a wide range of cellular functions and are considered promising targets for various pathologies. Additionally, derivatives of this scaffold have shown affinity for key neurotransmitter receptors, highlighting their potential in treating neurological and psychiatric conditions.[4][5]

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives, which are often mediated through their interaction with sigma-2 (σ2) receptors. These receptors are overexpressed in numerous tumor cell lines, making them an attractive target for cancer therapy.[2][3]

One of the most extensively studied derivatives is PB28 , a mixed σ2 agonist/σ1 antagonist.[6] In breast cancer cell lines such as MCF7 and the adriamycin-resistant MCF7 ADR, PB28 inhibits cell growth with IC50 values in the nanomolar range.[6] The cytotoxic effects of PB28 are attributed to the induction of caspase-independent apoptosis.[6] Furthermore, PB28 has been shown to down-regulate the expression of P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance.[6] This activity can synergize with conventional chemotherapeutic agents like doxorubicin, leading to increased intracellular drug accumulation and enhanced antitumor efficacy.[6]

Other derivatives, such as the 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines, have been designed as mixed-affinity ligands for sigma receptors and human Δ⁸-Δ⁷ sterol isomerase (HSI), another target implicated in cancer cell proliferation.[7] These compounds exhibit both antiproliferative and P-gp inhibitory activity.[7] For instance, compound cis-11 from this series demonstrated significant cell death in a P-gp overexpressing cell line, both alone and in combination with doxorubicin.[7]

Central Nervous System (CNS) Disorders

The modulation of sigma receptors and other CNS targets by this compound derivatives underscores their potential in treating a range of neurological and psychiatric disorders.[5]

Derivatives of this compound have been investigated as ligands for dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant medications.[4][8] The arylpiperazine moiety, a common feature in many CNS drugs, when combined with the this compound scaffold, can be fine-tuned to achieve desired affinities for receptors such as the dopamine D2 and serotonin 5-HT1A and 5-HT2A subtypes.[4][8] For example, certain piperazine derivatives have been designed as multi-target ligands with potential antipsychotic activity.[5]

Furthermore, the opioid receptor activity of some derivatives has been explored. MT-45, a 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a known μ-opioid receptor agonist.[9] Studies on fluorinated derivatives of MT-45 have revealed potent μ-opioid receptor agonism, highlighting the potential for developing novel analgesics, but also underscoring the need for careful evaluation of their abuse potential.[9]

Data Presentation

The following tables summarize the quantitative biological data for representative this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference(s)
PB28MCF7 (Breast)Nanomolar range[6]
PB28MCF7 ADR (Breast, Adriamycin-Resistant)Nanomolar range[6]
Compound 88PC-3 (Prostate)31.3 ± 8.4[10]
Compound 88SK-N-SH (Neuroblastoma)32.5 ± 1.9[10]
Compound 89PC-3 (Prostate)22.6 ± 4.6[10]
Compound 89SK-N-SH (Neuroblastoma)13.8 ± 0.7[10]
cis-11MDCK-MDR1 (P-gp overexpressing)Induces 50% cell death (concentration not specified as IC50)[7]

Table 2: Receptor Binding Affinities of this compound Derivatives

CompoundReceptorKᵢ (nM)Tissue/Cell SourceReference(s)
PB28 (3)σ1High affinity (exact value varies with assay)Guinea pig brain[3]
PB28 (3)σ20.34Rat liver[3]
PB28 (3)σ1Low affinityMCF7/MCF7 ADR cells[6]
PB28 (3)σ2High affinityMCF7/MCF7 ADR cells[6]
Compound 3σ246-fold selective vs σ1MCF7 cells[3]
Compound 3σ259-fold selective vs σ1MCF7 ADR cells[3]
Amide 36σ10.11Not specified[11]
Amide 36σ21627-fold lower affinity vs σ1Not specified[11]
N-cyclohexylpiperazine 59σ24.70Not specified[11]
2F-MT-45µ-opioid42 (EC50 for cAMP inhibition)CHO cells[9]
MT-45µ-opioid1300 (EC50 for cAMP inhibition)CHO cells[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Sigma Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for σ1 and σ2 receptors.

Materials:

  • Receptor Source: Guinea pig brain membranes for σ1 receptors and rat liver membranes for σ2 receptors.

  • Radioligand for σ1: [³H]-(+)-Pentazocine.

  • Radioligand for σ2: [³H]-DTG (1,3-di-o-tolylguanidine).

  • Masking Ligand for σ2 Assay: (+)-Pentazocine to block σ1 sites.

  • Non-specific Binding Control: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound derivative.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold Tris-HCl buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of haloperidol, and membrane preparation.

    • Competitive Binding: Assay buffer, radioligand, serial dilutions of the test compound, and membrane preparation. For the σ2 assay, also add (+)-pentazocine to all wells.

  • Incubation: Incubate the plate at a specified temperature and duration (e.g., 120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from the competitive binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.

Cell Viability (IC50) Determination using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well plates.

  • This compound derivative stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

P-glycoprotein (P-gp) Inhibition Assay

This assay determines the ability of a compound to inhibit the P-gp efflux pump, often by measuring the intracellular accumulation of a fluorescent P-gp substrate.

Materials:

  • A cell line overexpressing P-gp (e.g., MCF7 ADR or MDCK-MDR1).

  • A fluorescent P-gp substrate (e.g., Rhodamine 123).

  • This compound derivative.

  • A known P-gp inhibitor as a positive control (e.g., Verapamil).

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Cell Treatment: Incubate the P-gp overexpressing cells with various concentrations of the this compound derivative or the positive control.

  • Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to the cells and incubate.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Quantify the inhibition relative to the positive control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

anticancer_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Derivatives receptor_binding Sigma Receptor Binding Assay (Determine Ki) synthesis->receptor_binding cell_viability Cell Viability Assay (Determine IC50) on Cancer Cell Lines synthesis->cell_viability pgp_inhibition P-gp Inhibition Assay cell_viability->pgp_inhibition apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_viability->apoptosis_assay lead_selection Lead Compound Selection pgp_inhibition->lead_selection apoptosis_assay->lead_selection animal_model Xenograft Animal Model lead_selection->animal_model efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study toxicity_study Toxicity Assessment animal_model->toxicity_study

Caption: Experimental workflow for the preclinical evaluation of this compound derivatives as anticancer agents.

apoptosis_pathway derivative This compound Derivative (e.g., PB28) sigma2 Sigma-2 Receptor (Agonist Binding) derivative->sigma2 er_stress Endoplasmic Reticulum Stress sigma2->er_stress ca_release Ca2+ Release er_stress->ca_release mitochondria Mitochondria ca_release->mitochondria aif Apoptosis-Inducing Factor (AIF) Release mitochondria->aif nucleus Nucleus aif->nucleus dna_fragmentation Large-Scale DNA Fragmentation nucleus->dna_fragmentation cell_death Caspase-Independent Apoptosis dna_fragmentation->cell_death cns_workflow synthesis Synthesis of Novel This compound Derivatives binding_assays Receptor Binding Assays (Dopamine, Serotonin, Sigma) Determine Ki synthesis->binding_assays functional_assays Functional Assays (e.g., cAMP accumulation) binding_assays->functional_assays lead_optimization Lead Optimization (Structure-Activity Relationship) functional_assays->lead_optimization lead_optimization->synthesis Iterative Design in_vivo_models In Vivo Behavioral Models (e.g., catalepsy, stereotypy) lead_optimization->in_vivo_models candidate_selection Preclinical Candidate Selection in_vivo_models->candidate_selection

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Cyclohexylpiperazine in Materials Science Research

This technical guide provides a comprehensive overview of this compound (CHP), a versatile piperazine derivative, with a focus on its emerging applications within materials science. While traditionally recognized for its role in pharmaceutical synthesis as a precursor for various active pharmaceutical ingredients (APIs) and as a potent ligand for sigma receptors, its unique structural and physicochemical properties are paving the way for its use in the development of advanced materials.[1][2] This document details its synthesis, properties, and specific applications, supported by experimental protocols and quantitative data.

Physicochemical and Spectroscopic Properties

This compound is a piperazine derivative characterized by a cyclohexyl group attached to one of the nitrogen atoms of the piperazine ring.[2] This structural feature imparts a combination of lipophilicity and conformational flexibility, influencing its chemical reactivity and interactions in various systems.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 17766-28-8[3][4][5]
Molecular Formula C₁₀H₂₀N₂[3][5]
Molecular Weight 168.28 g/mol [3][5][6]
Appearance White to light yellow or yellow-brownish low melting solid/powder.[6][7][8]
Melting Point 32-37 °C[3]
Purity ≥97.0% (GC)[3]
InChI Key XPDSXKIDJNKIQY-UHFFFAOYSA-N[3][4]
SMILES C1CCC(CC1)N2CCNCC2[3][4]

Table 2: Spectroscopic Data for this compound

TechniqueDataSource(s)
¹H NMR (CDCl₃) δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl)[2]
Mass Spectrometry (ESI-MS) m/z 169.2 [M+H]⁺[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through nucleophilic substitution reactions.[2] A common and efficient method involves the use of a Boc-protection/deprotection strategy to ensure mono-alkylation of the piperazine ring.[2][9][10]

This protocol is adapted from a patented method and provides a two-step process for producing high-purity this compound.[9][10]

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)

  • To a 50L reactor, add 4.8 kg (29.5 mol) of cyclohexyl bromide, 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, and 4.08 kg (29.5 mol) of potassium carbonate under stirring.[9]

  • Heat the mixture to reflux and maintain for 2 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Upon completion, cool the reaction mixture to room temperature and filter.[9]

  • Concentrate the filtrate to dryness to obtain the intermediate, 4-Boc-1-cyclohexylpiperazine, as a red oil (yield: 7.0 kg).[9]

Step 2: Deprotection to form this compound Hydrochloride

  • At room temperature, add the 7 kg of the intermediate from the previous step to a 50L reactor.[9]

  • Add 26 kg of absolute ethanol and 6.6 L of concentrated hydrochloric acid. Caution: The addition of concentrated HCl is exothermic and generates gas; add slowly and ensure adequate ventilation.[9]

  • Gradually heat the mixture to reflux and maintain for approximately 4 hours, monitoring the reaction by TLC.[9]

  • After the reaction is complete, distill under reduced pressure to evaporate the solvent to dryness.[9]

  • Cool the residue and add 8 kg of isopropanol for pulping (beating). Continue stirring for 2 hours at room temperature.[9]

  • Filter the resulting solid to obtain this compound hydrochloride.[9]

Step 3: Final Product Isolation

  • Dissolve the this compound hydrochloride in water.[10]

  • Add an inorganic base (e.g., NaOH) to adjust the pH to 12-14.[10]

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).[7]

  • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]

  • Purify the crude product by reduced pressure distillation to obtain pure this compound.[10] A yield of 90.1% has been reported for a similar final isolation procedure.[7]

G cluster_synthesis Synthesis of this compound start Start Materials: - Cyclohexyl halide - 1-Boc-piperazine - Inorganic Base (e.g., K₂CO₃) - Organic Solvent (e.g., Acetonitrile) reflux Reflux Reaction start->reflux filter_concentrate Filter and Concentrate reflux->filter_concentrate intermediate Intermediate: 4-Boc-1-cyclohexylpiperazine filter_concentrate->intermediate deprotection Boc Deprotection (Acidic Conditions, e.g., HCl in Ethanol) intermediate->deprotection distill_pulp Distill, Pulp with Isopropanol, Filter deprotection->distill_pulp hcl_salt This compound HCl distill_pulp->hcl_salt dissolve_basify Dissolve in Water, Basify (pH 12-14) hcl_salt->dissolve_basify extract_dry Extract with Organic Solvent, Dry dissolve_basify->extract_dry distill_final Reduced Pressure Distillation extract_dry->distill_final final_product Pure this compound distill_final->final_product

Caption: Workflow for the synthesis of this compound.

Applications in Materials Science

This compound is a versatile building block for creating novel compounds and advanced materials.[1] Its applications in materials science are expanding, with notable uses in luminescent materials and charge transfer complexes.[2][7]

This compound can be utilized in the development of new luminescent materials.[7] A key example is its use in forming [CYP]ZnBr₄ (where CYP = this compound), a highly efficient blue luminescent lead-free halide material.[7] This material exhibits high stability and a significant photoluminescence quantum yield, making it suitable for manufacturing blue phosphors for white light-emitting diodes (LEDs).[7]

Table 3: Performance Data for [CYP]ZnBr₄ Luminescent Material

ParameterValueSource(s)
Material [CYP]ZnBr₄[7]
Emission Color Blue[7]
Photoluminescence Quantum Yield (PLQY) Up to 79.22%[7]
Application Blue phosphors for white LEDs[7]

The following is a general procedure for the synthesis of organic-inorganic hybrid materials, such as (C₁₀H₂₂N₂)[ZnCl₄], which involves the reaction of this compound with a metal halide.[11]

  • Prepare separate solutions of this compound and the corresponding metal halide (e.g., ZnBr₂ or ZnCl₂) in a suitable solvent.

  • Slowly add the metal halide solution to the this compound solution under constant stirring.

  • Allow the mixture to react at room temperature or with gentle heating to facilitate the formation of the hybrid material.

  • The resulting crystalline product can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Characterize the final product using techniques such as X-ray crystallography, FT-IR, and Raman spectroscopy to confirm its structure and properties.[11]

Recent studies have explored the use of this compound in the formation of charge transfer (CT) complexes.[2] These complexes have potential applications in the development of superconductors and photonic devices.[2]

This protocol describes a general method for synthesizing charge transfer complexes using this compound as an electron donor.[2]

  • Prepare a solution of this compound (donor) in a suitable organic solvent, such as acetonitrile.[2]

  • Prepare a separate solution of a π-acceptor, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or 2,3,5,6-tetrachloro-p-benzoquinone (CHL), in the same solvent.[2]

  • Mix the donor and acceptor solutions in a 1:1 stoichiometric ratio under continuous stirring.[2]

  • Continue stirring the mixture for approximately 1 hour.[2]

  • The resulting gel-like solid product is the charge transfer complex.[2]

  • Collect the solid and air-dry it.[2]

  • Characterize the complex using UV-Vis, FT-IR, and NMR spectroscopy to confirm its formation and properties.[2]

G cluster_ct_synthesis Synthesis of Charge Transfer Complexes donor This compound (Donor) in Acetonitrile mixing Mix Donor and Acceptor Solutions (1:1 Stoichiometry) donor->mixing acceptor π-Acceptor (e.g., DDQ, CHL) in Acetonitrile acceptor->mixing stirring Stir for 1 hour mixing->stirring ct_complex Charge Transfer Complex (Gel-like Solid) stirring->ct_complex drying Air Dry ct_complex->drying characterization Characterization (UV-Vis, FT-IR, NMR) drying->characterization

Caption: Workflow for the synthesis of charge transfer complexes.

This compound is also being explored in the creation of polymers and resins.[12] Its incorporation into polymer chains can offer improved properties such as enhanced flexibility and durability, which are crucial for various industrial applications.[12] This area of research leverages the bifunctional nature of the piperazine ring for polymerization reactions.

Relevance to Drug Development Professionals

While this guide focuses on materials science, it is important for drug development professionals to be aware of the broader applications of key intermediates like this compound. Its primary role in medicinal chemistry is as a scaffold for developing high-affinity ligands for sigma (σ) receptors, particularly the σ₂ subtype.[2][6] Derivatives of this compound have shown potential as anticancer agents and as diagnostic imaging agents for tumors.[6][13]

G cluster_pathway Postulated Signaling Pathway of CHP Derivatives ligand This compound Derivative (e.g., PB28) sigma2 σ₂ Receptor Agonism ligand->sigma2 ros Increased Mitochondrial Reactive Oxygen Species (ROS) sigma2->ros caspase Activation of Executioner Caspases ros->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclohexylpiperazine from 1-Boc-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclohexylpiperazine is a valuable building block in medicinal chemistry, frequently incorporated into a variety of biologically active compounds. Its synthesis from the readily available starting material, 1-Boc-piperazine, is a common transformation in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on a reliable two-step process involving the alkylation of 1-Boc-piperazine with a cyclohexyl halide, followed by the deprotection of the tert-butyloxycarbonyl (Boc) group.

Synthetic Strategy

The synthesis proceeds in two key steps:

  • N-Alkylation: 1-Boc-piperazine is reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base to form the intermediate, tert-butyl 4-cyclohexylpiperazine-1-carboxylate.

  • Boc Deprotection: The Boc protecting group is removed from the intermediate under acidic conditions to yield the final product, this compound, which is typically isolated as a free base or a hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-cyclohexylpiperazine-1-carboxylate (Intermediate 1)

This protocol is adapted from a reported synthetic method.[1][2]

Materials:

  • 1-Boc-piperazine

  • Cyclohexyl bromide

  • Anhydrous acetonitrile

  • Potassium carbonate (K₂CO₃)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 50 L reactor (or a suitably sized round-bottom flask), add anhydrous acetonitrile (30 kg).

  • With stirring, add 1-Boc-piperazine (5 kg, 26.84 mol), followed by potassium carbonate (4.08 kg, 29.5 mol).[1][2]

  • Add cyclohexyl bromide (4.8 kg, 29.5 mol) to the stirred suspension.[1][2]

  • Slowly heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the intermediate, tert-butyl 4-cyclohexylpiperazine-1-carboxylate, as a red oily substance.[1][2]

Step 2: Synthesis of this compound hydrochloride (Intermediate 2)

This protocol describes the deprotection of the Boc group using hydrochloric acid.[1][2]

Materials:

  • tert-butyl 4-cyclohexylpiperazine-1-carboxylate (Intermediate 1)

  • Absolute ethanol

  • Concentrated hydrochloric acid (HCl)

  • Isopropanol

  • Round-bottom flask

  • Stirring plate and stir bar

  • Addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • At room temperature, place the crude intermediate 1 (7 kg) into a 50 L reactor (or a suitably sized round-bottom flask).

  • Add absolute ethanol (26 kg).[2]

  • Carefully add concentrated hydrochloric acid (6.6 L) via an addition funnel. Control the rate of addition as the reaction can be exothermic.[2]

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, evaporate the solvent to dryness under reduced pressure.

  • Add isopropanol to the residue and stir to form a slurry (pulping).

  • Filter the solid product and wash with a small amount of cold isopropanol.

  • Dry the solid in an oven to yield this compound hydrochloride.

Step 3: Preparation of this compound (Free Base)

This protocol details the neutralization of the hydrochloride salt to obtain the free base.[1][2][3]

Materials:

  • This compound hydrochloride (Intermediate 2)

  • Purified water

  • 20% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Reduced pressure distillation apparatus

Procedure:

  • Dissolve the this compound hydrochloride from the previous step in purified water (6 kg) in a suitable reaction vessel.[3]

  • With stirring, add 20% sodium hydroxide solution to adjust the pH to 12-14.[1][2][3]

  • Add dichloromethane (6 kg) to extract the product.[3]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with dichloromethane (2 kg each time), ensuring the pH of the aqueous layer remains at 14.[3]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by reduced pressure distillation to obtain pure this compound.[1][2]

Data Presentation

ParameterStep 1: N-AlkylationStep 2: Deprotection & NeutralizationOverallReference
Starting Material 1-Boc-piperazine (5 kg, 26.84 mol)tert-butyl 4-cyclohexylpiperazine-1-carboxylate (7.0 kg)1-Boc-piperazine (5 kg)[1][2]
Product tert-butyl 4-cyclohexylpiperazine-1-carboxylateThis compoundThis compound[1][2]
Yield 7.0 kg (96.6%)3.1 kg-[1][2]
Purity (GC) 98.5%--[1][2]
Physical Appearance Red oily substanceOil (Melting point ~34 °C)Oil/Solid[2][3]

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Neutralization & Purification Boc_piperazine 1-Boc-piperazine Reaction1 Reflux for 2h Boc_piperazine->Reaction1 Cyclohexyl_bromide Cyclohexyl bromide Cyclohexyl_bromide->Reaction1 K2CO3 K2CO3 K2CO3->Reaction1 Acetonitrile Acetonitrile Acetonitrile->Reaction1 Filtration1 Filtration Reaction1->Filtration1 Concentration1 Concentration Filtration1->Concentration1 Intermediate1 Intermediate 1 (tert-butyl 4-cyclohexylpiperazine-1-carboxylate) Concentration1->Intermediate1 Reaction2 Reflux for 2h Intermediate1->Reaction2 HCl Conc. HCl HCl->Reaction2 Ethanol Ethanol Ethanol->Reaction2 Evaporation Evaporation Reaction2->Evaporation Pulping Pulping with Isopropanol Evaporation->Pulping Filtration2 Filtration Pulping->Filtration2 Intermediate2 Intermediate 2 (this compound HCl) Filtration2->Intermediate2 Neutralization pH Adjustment (12-14) Intermediate2->Neutralization NaOH NaOH (aq) NaOH->Neutralization DCM Dichloromethane Extraction Extraction DCM->Extraction Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration2 Concentration Drying->Concentration2 Distillation Reduced Pressure Distillation Concentration2->Distillation Final_Product This compound Distillation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 1-Cyclohexylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, two-step laboratory-scale protocol for the synthesis of 1-cyclohexylpiperazine, a valuable piperazine derivative used as a building block and key intermediate in medicinal chemistry.[1][2] The described method involves the N-alkylation of mono-Boc-protected piperazine with cyclohexyl bromide, followed by acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final product. This approach is well-documented, offers high yields, and provides good control over regioselectivity by preventing bis-alkylation.[1][3] This protocol includes reagent stoichiometry, reaction conditions, purification procedures, and characterization data. An alternative synthesis via reductive amination is also briefly discussed.

Physicochemical and Characterization Data

Summarized below are the key physical properties and expected analytical data for the final compound, this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 17766-28-8 [4][5]
Molecular Formula C₁₀H₂₀N₂ [4][5]
Molecular Weight 168.28 g/mol [4][5]
Appearance White to light yellow low-melting solid [1]
Melting Point 32-37 °C [5]
Boiling Point ~256-287 °C (at 760 mmHg) [1]
Density ~0.97 g/cm³ (estimate) [1]

| pKa (Predicted) | 9.25 ± 0.10 |[1] |

Table 2: Expected Analytical Data for this compound

Analysis Expected Result Reference(s)
¹H NMR (CDCl₃) δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl) [1]
ESI-MS m/z 169.2 [M+H]⁺ [1]

| Purity (GC) | ≥97.0% |[5] |

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis pathway from 1-Boc-piperazine to the final product.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Boc Deprotection cluster_step3 Workup & Purification BocPip 1-Boc-Piperazine Reaction1 Reaction BocPip->Reaction1 CycBr Cyclohexyl Bromide CycBr->Reaction1 Intermediate 4-Boc-1-cyclohexylpiperazine Reaction1->Intermediate K₂CO₃, Acetonitrile Reflux, 2h Reaction2 Reaction Intermediate->Reaction2 HCL_Salt This compound Hydrochloride Reaction2->HCL_Salt Conc. HCl, Ethanol Reflux, 4h Workup Neutralization & Extraction HCL_Salt->Workup NaOH (aq) FinalProduct This compound Workup->FinalProduct DCM Extraction & Distillation

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is designed for a laboratory scale and is based on procedures reported in the literature.[3][6] All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Equipment

Table 3: Reagents and Materials

Reagent/Material Grade
1-Boc-piperazine ≥98%
Cyclohexyl bromide ≥98%
Potassium carbonate (K₂CO₃), anhydrous Reagent
Acetonitrile (CH₃CN), anhydrous Reagent
Ethanol (EtOH), absolute Reagent
Hydrochloric acid (HCl), concentrated 37%
Sodium hydroxide (NaOH) Pellets
Dichloromethane (DCM) ACS Grade
Sodium sulfate (Na₂SO₄), anhydrous Reagent
Deionized water
Round-bottom flasks (100 mL, 250 mL)
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle
Rotary evaporator
Separatory funnel
Buchner funnel and filter paper
Short-path distillation apparatus

| Standard laboratory glassware | |

3.2. Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)

This step involves the nucleophilic substitution of cyclohexyl bromide with 1-Boc-piperazine.

Table 4: Stoichiometry for N-Alkylation

Reagent MW ( g/mol ) Amount Moles Equivalents
1-Boc-piperazine 186.25 10.0 g 0.0537 1.0
Cyclohexyl bromide 163.07 9.65 g (7.0 mL) 0.0592 1.1
Potassium carbonate 138.21 8.15 g 0.0590 1.1

| Acetonitrile | - | 100 mL | - | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (10.0 g, 0.0537 mol), anhydrous potassium carbonate (8.15 g, 0.0590 mol), and anhydrous acetonitrile (100 mL).

  • Stir the suspension at room temperature and add cyclohexyl bromide (7.0 mL, 0.0592 mol) dropwise.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Maintain the reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the solid cake with a small amount of acetonitrile.

  • Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • The resulting crude oil (Intermediate: 4-Boc-1-cyclohexylpiperazine) can be used directly in the next step without further purification. The expected yield is high (>95%).[6]

3.3. Step 2: Deprotection to form this compound

This step removes the Boc protecting group under acidic conditions to yield the hydrochloride salt of the product.[6][7]

Procedure:

  • Transfer the crude intermediate from Step 1 into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add absolute ethanol (100 mL) to dissolve the oil.

  • Cool the flask in an ice bath. Slowly and carefully add concentrated hydrochloric acid (25 mL) to the stirred solution. Caution: This is an exothermic reaction and will generate gas (isobutylene).[8] Ensure adequate ventilation and control the rate of addition.[6]

  • After the addition is complete, remove the ice bath, attach a reflux condenser, and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent and excess HCl under reduced pressure on a rotary evaporator.

  • The resulting solid is this compound hydrochloride.

3.4. Workup and Purification

The hydrochloride salt is neutralized to the free base, which is then extracted and purified.

Procedure:

  • Dissolve the crude this compound hydrochloride salt in deionized water (50 mL).

  • Cool the solution in an ice bath and slowly add a 20% aqueous solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is 12-14 (as measured by pH paper or a pH meter).[6]

  • Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a yellow-brownish oil or low-melting solid.[1]

  • For higher purity, the crude product can be purified by vacuum distillation.[6]

Alternative Synthesis Route: Reductive Amination

An alternative method for synthesizing this compound is the direct reductive amination of cyclohexanone with piperazine.[1][9] This one-pot reaction typically involves forming an iminium intermediate, which is then reduced in situ.

  • Reaction: Cyclohexanone + Piperazine → this compound

  • Conditions: A reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is used in a suitable solvent like methanol or dichloromethane, often at a controlled pH (5-6).[1][10][11]

  • Advantages: This route avoids the use of alkyl halides and protection/deprotection steps.

  • Challenges: Controlling the reaction to prevent the formation of the bis-alkylated byproduct (1,4-dicyclohexylpiperazine) can be challenging and may require a large excess of piperazine.

Safety and Handling Precautions

All reagents used in this synthesis are hazardous. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Table 5: Safety Information for Key Reagents

Reagent Hazard(s) Precaution(s)
Cyclohexyl bromide Flammable liquid and vapor, skin/eye irritant.[12][13] Keep away from ignition sources. Avoid contact with skin and eyes. Handle in a fume hood.[14]
Potassium carbonate Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[15] Avoid breathing dust. Wear eye protection and gloves.[15]
Hydrochloric acid (conc.) Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood. Use appropriate acid-resistant gloves and face shield.
Dichloromethane (DCM) Skin and eye irritant, suspected of causing cancer. Avoid inhalation and skin contact. Always handle in a fume hood.

| This compound | Causes skin, eye, and respiratory irritation.[5] | Avoid contact and inhalation.[5] |

References

Application Notes and Protocols for 1-Cyclohexylpiperazine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylpiperazine is a versatile bifunctional molecule incorporating a secondary amine within a piperazine ring and a bulky cyclohexyl group. While not conventionally documented as a standard scavenger in solid-phase organic synthesis (SPOS), its properties suggest potential utility in specific applications. More prominently, its structure makes it an attractive building block for the solid-phase synthesis of combinatorial libraries, particularly in the development of novel therapeutics.[1][2]

This document provides detailed application notes and inferred protocols for the use of this compound in SPOS, focusing on its potential as a scavenger and its more direct application as a building block.

This compound as a Potential Scavenger

In solid-phase synthesis, scavengers are used to trap reactive species, such as carbocations, that are generated during the cleavage of protecting groups, thereby preventing side reactions with the desired product. While there is no direct literature evidence for the use of this compound as a scavenger, its secondary amine functionality suggests it could quench acidic reagents.

Hypothetical Application:

  • Scavenging Electrophiles: The secondary amine of this compound could theoretically act as a nucleophile to trap electrophilic species generated during synthesis.

  • Acid Scavenging: The basic nature of the piperazine nitrogen could allow it to act as an acid scavenger.

It is important to note that the use of this compound as a scavenger would require empirical validation to determine its efficacy and potential side reactions.

This compound as a Building Block in Solid-Phase Synthesis

A more direct and validated application of piperazine derivatives in SPOS is their use as building blocks to create diverse chemical libraries.[1][3][4] this compound can be incorporated into a growing molecule on a solid support to introduce the cyclohexylpiperazine moiety. This is particularly valuable in drug discovery for generating novel structures with potential biological activity.

The following is a detailed protocol for the incorporation of this compound onto a solid support, based on established methods for similar secondary amines and piperazine derivatives.[1][5]

Experimental Protocol: Incorporation of this compound onto a Solid Support

This protocol describes the coupling of this compound to a resin-bound molecule with an activated carboxylic acid, a common step in the synthesis of peptidomimetics and other small molecule libraries.

Materials:

  • Resin with a suitable linker and an activated carboxylic acid (e.g., pre-loaded Wang resin activated with HBTU/DIPEA)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Piperidine (for Fmoc deprotection if applicable)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the solid-phase synthesis vessel.

  • Deprotection (if applicable): If the resin-bound molecule is N-terminally protected (e.g., with Fmoc), perform deprotection. For Fmoc removal, treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual deprotection reagents.

  • Coupling of this compound:

    • Prepare a solution of this compound (3-5 equivalents relative to resin loading) and DIPEA (5-7 equivalents) in DMF.

    • In a separate vessel, pre-activate the resin-bound carboxylic acid with a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF for 5-10 minutes.

    • Add the this compound/DIPEA solution to the activated resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction: Monitor the reaction for the disappearance of free amine using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted sites, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 30 minutes.

  • Further Synthesis or Cleavage: The resin-bound product containing the this compound moiety is now ready for the next synthetic step or for cleavage from the solid support.

Data Presentation: Representative Coupling Efficiency

The efficiency of coupling reactions in solid-phase synthesis is critical for the final product yield and purity. The following table provides expected values for the coupling of a secondary amine like this compound.

ParameterValueMonitoring Method
Resin Loading0.5 - 1.0 mmol/gManufacturer's specification
Equivalents of this compound3 - 5 eq.-
Equivalents of Coupling Reagent3 - 5 eq.-
Equivalents of Base (DIPEA)5 - 7 eq.-
Reaction Time2 - 4 hours-
Coupling Efficiency> 95%Kaiser Test

Diagrams

Logical Workflow for Solid-Phase Synthesis

The following diagram illustrates the general workflow for incorporating a building block like this compound in solid-phase synthesis.

sps_workflow Resin Solid Support (Resin) Swell Swell Resin (DMF) Resin->Swell Deprotect Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple This compound Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Next_Step Next Synthetic Step or Cleavage Wash2->Next_Step sps_logic Start Start Cycle Deprotection Deprotect Start->Deprotection Remove Protecting Group Activation Activate Deprotection->Activation Prepare for Coupling Coupling Couple Activation->Coupling Add Building Block Completion Cycle Complete Coupling->Completion Form New Bond

References

Application of 1-Cyclohexylpiperazine in the Synthesis of PET Imaging Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylpiperazine is a versatile building block in medicinal chemistry, recognized for its role in constructing high-affinity ligands for various biological targets. Its unique structural and physicochemical properties, including enhanced lipophilicity and conformational rigidity, make it a valuable scaffold in the design of therapeutic agents and imaging probes.[1] In the field of Positron Emission Tomography (PET), a non-invasive imaging technique that visualizes and quantifies biological processes at the molecular level, this compound has emerged as a key component in the synthesis of radiotracers targeting the central nervous system and cancerous tissues.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PET imaging ligands derived from this compound, with a focus on ligands targeting the sigma-2 (σ₂) receptor, a promising biomarker for tumor proliferation.[2]

Featured Application: Synthesis of a [¹¹C]-Labeled Sigma-2 Receptor PET Ligand

A prominent example of a PET ligand incorporating the this compound moiety is the carbon-11 labeled analogue of a derivative of PB28, a potent sigma receptor ligand. Specifically, the hydrophilic analogue, (-)-(S)-1-(4-(3-(1-cyclohexylpiperazin-4-yl)propyl)-5-methoxynaphthalen-1-ol), has been radiolabeled with ¹¹C for PET imaging studies. For the purpose of these application notes, we will refer to the radiolabeled product as [¹¹C]-(S)-Ligand.

Quantitative Data Summary

The following tables summarize the key quantitative data for the non-radiolabeled precursor and the final ¹¹C-labeled PET ligand, compiled from published literature.

Table 1: In Vitro Binding Affinity of the Non-Radiolabeled Ligand Precursor

CompoundTargetTissue/Cell LineKᵢ (nM)Selectivity (σ₁/σ₂)
(-)-(S)-enantiomerσ₂ ReceptorNot Specified5.9216-fold for σ₂
(-)-(S)-enantiomerσ₁ ReceptorNot Specified94.6

Data extracted from literature describing analogues of PB28.

Table 2: Radiosynthesis and Quality Control Parameters for [¹¹C]-(S)-Ligand

ParameterValue
Radiochemical Yield (decay-corrected)53% ± 7%
Radiochemical Purity> 99%
Chemical Purity> 99%
Molar Activity> 100 GBq/μmol
Synthesis Time~40 minutes

Data is based on the reported synthesis of a hydrophilic ¹¹C-labeled PB28 analogue.[2]

Experimental Protocols

Protocol 1: Synthesis of the Desmethyl Precursor

This protocol describes a plausible synthetic route to the desmethyl precursor required for radiolabeling, based on standard organic chemistry principles.

Materials:

  • This compound

  • 1,3-Dibromopropane

  • 5,8-Dimethoxy-1-tetralone

  • Sodium borohydride (NaBH₄)

  • Boron tribromide (BBr₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Alkylation of this compound: In a round-bottom flask, dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF. Add 1,3-dibromopropane (1.2 eq) dropwise and stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain 1-(3-bromopropyl)-4-cyclohexylpiperazine.

  • Synthesis of 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol: Dissolve 5,8-dimethoxy-1-tetralone (1.0 eq) in methanol. Cool the solution to 0°C and add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane. Dry the combined organic layers, filter, and evaporate the solvent to yield the alcohol.

  • Coupling Reaction: In a sealed tube, combine 1-(3-bromopropyl)-4-cyclohexylpiperazine (1.1 eq), 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 eq), and potassium carbonate (2.0 eq) in anhydrous DMF. Heat the mixture at 80°C for 16 hours. After cooling to room temperature, dilute with water and extract with ethyl acetate. Purify the product by column chromatography.

  • Demethylation: Dissolve the coupled product (1.0 eq) in anhydrous dichloromethane and cool to -78°C. Add a solution of boron tribromide (1.5 eq) in dichloromethane dropwise. Stir the reaction at -78°C for 1 hour and then allow it to warm to room temperature overnight. Carefully quench the reaction with methanol at 0°C, followed by the addition of a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry, and purify by chromatography to yield the desmethyl precursor.

Protocol 2: Automated Radiosynthesis of [¹¹C]-(S)-Ligand

This protocol outlines the automated synthesis of the ¹¹C-labeled PET ligand via O-methylation of the desmethyl precursor using [¹¹C]methyl iodide. This procedure is designed for a commercial automated radiosynthesis module.

Materials:

  • Desmethyl precursor (0.5 - 1.0 mg)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base

  • [¹¹C]Methyl Iodide ([¹¹C]CH₃I) from cyclotron

  • HPLC mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)

  • Sterile water for injection, USP

  • Ethanol for injection, USP

  • C18 Sep-Pak cartridge

  • Sterile 0.22 µm filter

Procedure:

  • Precursor Preparation: In a vial, dissolve 0.5-1.0 mg of the desmethyl precursor in 200-300 µL of anhydrous DMF. Add a small amount of sodium hydride to deprotonate the phenolic hydroxyl group.

  • [¹¹C]Methyl Iodide Trapping: Transfer the precursor solution to the reaction vessel of the automated synthesis module. The cyclotron-produced [¹¹C]CO₂ is converted to [¹¹C]CH₄ and then to [¹¹C]CH₃I, which is subsequently trapped in the reaction vessel containing the precursor solution at low temperature (e.g., -10°C to 0°C).

  • Radiolabeling Reaction: After trapping the [¹¹C]CH₃I, seal the reaction vessel and heat it to 80-100°C for 5-10 minutes to facilitate the O-methylation.

  • Purification: After the reaction, quench the mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18) for purification. Collect the radioactive fraction corresponding to the [¹¹C]-(S)-Ligand.

  • Formulation: Dilute the collected HPLC fraction with sterile water and pass it through a C18 Sep-Pak cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline to obtain an injectable solution with ≤10% ethanol.

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Protocol 3: Quality Control of [¹¹C]-(S)-Ligand

1. Radiochemical Purity and Identity:

  • Method: Analytical High-Performance Liquid Chromatography (HPLC).

  • System: A C18 analytical column with a gradient of acetonitrile and water (containing 0.1% TFA).

  • Detection: A UV detector (at a wavelength suitable for the compound's chromophore, e.g., 280 nm) in series with a radioactivity detector.

  • Procedure: Inject a small aliquot of the final product. The retention time of the radioactive peak should match that of the non-radiolabeled reference standard. Radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product peak.

2. Molar Activity:

  • Method: Calculated from the total radioactivity of the final product and the mass of the compound determined by analytical HPLC.

  • Procedure: Create a standard curve of known concentrations of the non-radiolabeled reference standard versus UV peak area. Determine the mass of the product in the radioactive sample from its UV peak area using the standard curve. Molar activity (GBq/µmol) is calculated by dividing the total radioactivity (in GBq) by the calculated number of moles.

3. pH:

  • Method: pH-indicator paper.

  • Procedure: Apply a small drop of the final product solution to the paper. The pH should be within the acceptable range for intravenous injection (typically 4.5 - 7.5).

4. Sterility and Endotoxin Testing:

  • Sterility: The final product should be subjected to sterility testing according to pharmacopeial standards (e.g., USP <71>). Due to the short half-life of ¹¹C, the product is typically released for use before the completion of the sterility test, which is performed retrospectively.

  • Endotoxins: Test for bacterial endotoxins using the Limulus Amebocyte Lysate (LAL) test (e.g., USP <85>). The endotoxin level must be below the specified limit for parenteral drugs.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling and Formulation 1_Cyclohexylpiperazine This compound Alkylation Alkylation with 1,3-Dibromopropane 1_Cyclohexylpiperazine->Alkylation Coupling Coupling with Tetralonol Derivative Alkylation->Coupling Desmethyl_Precursor Desmethyl Precursor Coupling->Desmethyl_Precursor Radiolabeling ¹¹C-O-Methylation Desmethyl_Precursor->Radiolabeling C11_Production [¹¹C]CO₂ Production (Cyclotron) C11_Methyl_Iodide [¹¹C]CH₃I Synthesis C11_Production->C11_Methyl_Iodide C11_Methyl_Iodide->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation Formulation & Sterilization Purification->Formulation Final_Product [¹¹C]-(S)-Ligand Formulation->Final_Product

Caption: Experimental workflow for the synthesis of a [¹¹C]-labeled this compound derivative.

Signaling_Pathway cluster_cell Tumor Cell PET_Ligand [¹¹C]-(S)-Ligand (this compound Derivative) Sigma2_Receptor Sigma-2 (σ₂) Receptor (TMEM97/PGRMC1) PET_Ligand->Sigma2_Receptor Binds to PET_Scanner PET Scanner Detection PET_Ligand->PET_Scanner Emits Positrons for Cell_Proliferation Tumor Cell Proliferation Sigma2_Receptor->Cell_Proliferation Promotes Apoptosis Apoptosis Sigma2_Receptor->Apoptosis Agonist binding can induce

Caption: Targeted signaling pathway of a sigma-2 receptor PET ligand in cancer cells.

References

Application Notes & Protocols: 1-Cyclohexylpiperazine as a Versatile Building Block for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Cyclohexylpiperazine is a versatile bifunctional molecule that has emerged as a crucial building block in the design and synthesis of novel ligands targeting the central nervous system (CNS).[1] Its unique structural features, including a lipophilic cyclohexyl group and a modifiable piperazine ring, make it an attractive scaffold for developing therapeutics for a range of neurological and psychiatric disorders.[1][2] The piperazine moiety can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3] This document provides an overview of the applications of this compound in CNS drug discovery, with a focus on its use in developing ligands for sigma (σ) receptors and its potential in other CNS targets.

Key Physicochemical Properties

The physicochemical properties of this compound contribute to its utility as a drug scaffold.

PropertyValueReference
CAS Number 17766-28-8[4]
Molecular Formula C₁₀H₂₀N₂[4]
Molecular Weight 168.28 g/mol [4]
Appearance White to light yellow solid[4]
Melting Point 28-32 °C[4]
pKa (Predicted) 9.25 ± 0.10[4]

Applications in CNS Drug Discovery

The this compound moiety is a key component in a variety of CNS-active compounds, primarily targeting sigma receptors.

Sigma (σ) Receptor Ligands

Sigma receptors, particularly the σ₁ and σ₂ subtypes, are implicated in a variety of CNS functions and diseases, including neurodegeneration, pain, depression, and addiction. This compound has been extensively used as a scaffold to develop high-affinity and selective sigma receptor ligands.[5][6]

Quantitative Data: Binding Affinities of this compound Derivatives

CompoundTargetBinding Affinity (Ki, nM)Cell Line / TissueReference
This compoundσ₂4.70SK-N-SH Cells[4]
PB28σ₁0.38Guinea Pig Brain[4]
PB28σ₂0.68Rat Liver[4]
Compound 3 (PB28)σ₂High AffinityRat Liver[6]
(-)-(S)-92 (a 4-methylpiperidine derivative)σ₁High Selectivity vs σ₂Not Specified[6]
Opioid Receptor Ligands

Derivatives of this compound have also been investigated as opioid receptor modulators. For instance, MT-45, or 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine, is a synthetic opioid receptor agonist.[7][8]

Quantitative Data: Potency of MT-45 and its Fluorinated Derivatives

CompoundAssayApparent Potency (EC₅₀/IC₅₀)Reference
MT-45β-arrestin2 recruitment23.1 μM[7]
2F-MT-45β-arrestin2 recruitment196 nM[7]
MT-45Inhibition of cAMP accumulation1.3 μM[7]
2F-MT-45Inhibition of cAMP accumulation42 nM[7]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via nucleophilic substitution, a common strategy in the preparation of these compounds.[5][9][10]

Workflow for Synthesis of this compound Derivatives

reagents 1-Boc-piperazine + Cyclohexyl halide + Inorganic Base reflux Reflux Reaction reagents->reflux solvent Organic Solvent (e.g., Acetonitrile) solvent->reflux filtration Filtration reflux->filtration concentration Concentration filtration->concentration intermediate1 Intermediate 1 (4-Boc-1-cyclohexylpiperazine) concentration->intermediate1 deprotection Boc Deprotection (Acidic conditions) intermediate1->deprotection purification Purification (e.g., Distillation) deprotection->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Materials:

  • 1-Boc-piperazine

  • Cyclohexyl halide (e.g., cyclohexyl bromide)

  • Inorganic base (e.g., potassium carbonate)

  • Organic solvent (e.g., anhydrous acetonitrile)

  • Acid for deprotection (e.g., concentrated hydrochloric acid)

  • Ethanol

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., sodium sulfate)

Procedure:

  • Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) in an appropriate organic solvent, add the cyclohexyl halide (1.1 eq) and the inorganic base (1.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-cyclohexylpiperazine.

  • Deprotection: Dissolve the crude intermediate in an alcoholic solvent (e.g., ethanol) and add a strong acid (e.g., concentrated HCl). Heat the mixture to reflux.

  • Isolation: After the deprotection is complete, remove the solvent under reduced pressure. The resulting hydrochloride salt can be further purified.

  • Free Base Formation: Dissolve the salt in water and basify with an inorganic base (e.g., NaOH) to a pH of 12-14. Extract the aqueous layer with an organic solvent. Dry the combined organic layers over a drying agent, filter, and concentrate to yield the final product.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

Protocol 2: In Vitro Sigma Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound derivatives to sigma receptors using radioligand binding assays.[6]

Workflow for Sigma Receptor Binding Assay

G A Prepare tissue homogenate (e.g., guinea pig brain for σ₁, rat liver for σ₂) B Incubate homogenate with radioligand (e.g., [³H](+)-pentazocine for σ₁, [³H]-DTG for σ₂) A->B C Add varying concentrations of test compound (this compound derivative) B->C D Incubate at specified temperature and time C->D E Terminate reaction by rapid filtration D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity on filters using liquid scintillation counting F->G H Calculate Ki values from competition binding curves G->H

Caption: Workflow for in vitro sigma receptor binding assay.

Materials:

  • Tissue homogenates (e.g., guinea pig brain for σ₁, rat liver for σ₂)

  • Radioligand (e.g., --INVALID-LINK---pentazocine for σ₁, [³H]-DTG for σ₂)

  • Test compounds (this compound derivatives)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Tissue Preparation: Prepare a homogenate of the desired tissue in an appropriate buffer.

  • Assay Setup: In a series of tubes, add the tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known sigma ligand).

  • Incubation: Incubate the tubes at a specific temperature for a set period to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Calculate the IC₅₀ value, and from this, the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Signaling Pathways

While the direct signaling pathway of this compound is not extensively detailed, the mechanisms of its derivatives, particularly as sigma-2 receptor agonists, have been investigated.

Postulated Signaling Pathway for σ₂ Receptor Agonist Derivatives

cluster_cell Cancer Cell Sigma2_Agonist σ₂ Receptor Agonist (this compound Derivative) Sigma2_Receptor σ₂ Receptor Sigma2_Agonist->Sigma2_Receptor ROS ↑ Reactive Oxygen Species (ROS) Sigma2_Receptor->ROS P_gp P-glycoprotein (P-gp) Sigma2_Receptor->P_gp Downregulation Drug_Efflux ↓ Drug Efflux Sigma2_Receptor->Drug_Efflux Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase-Independent Apoptosis Mitochondrial_Dysfunction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death P_gp->Drug_Efflux Intracellular_Drug_Conc ↑ Intracellular Drug Concentration Chemosensitization Chemosensitization Intracellular_Drug_Conc->Chemosensitization

Caption: Postulated signaling of σ₂ receptor agonist derivatives.

Derivatives of this compound that act as σ₂ receptor agonists have been shown to induce apoptosis in cancer cells through a caspase-independent mechanism.[5] This process is often associated with an increase in reactive oxygen species (ROS) and mitochondrial dysfunction.[4] Furthermore, some derivatives can downregulate P-glycoprotein, a key transporter involved in multidrug resistance, leading to increased intracellular accumulation of chemotherapeutic agents.[5][11]

This compound is a privileged scaffold in CNS drug discovery, offering a synthetically accessible platform for the development of potent and selective ligands for various targets, most notably sigma receptors. The methodologies and data presented here provide a foundation for researchers to utilize this versatile building block in their own drug discovery efforts. The continued exploration of this compound derivatives holds promise for the development of novel therapeutics for a wide range of CNS disorders.

References

Synthesis of 1-Cyclohexylpiperazine Derivatives for Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylpiperazine is a versatile chemical scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its derivatives have been extensively explored as ligands for sigma (σ) receptors, which are overexpressed in various tumor cell lines.[3] Notably, many this compound derivatives exhibit high affinity and selectivity for the sigma-2 (σ₂) receptor subtype, acting as agonists to induce cancer cell death through unique apoptotic pathways.[4][5]

These compounds hold promise for cancer therapy due to their ability to induce apoptosis in a manner that can be independent of caspases and the p53 tumor suppressor protein, suggesting potential efficacy in tumors resistant to conventional chemotherapeutics.[6][7] This document provides detailed application notes on the synthesis of this compound and its derivatives, protocols for their biological evaluation, and an overview of their mechanism of action in cancer cells.

Data Presentation

The following tables summarize the biological activity of selected this compound derivatives in various cancer cell lines.

Table 1: Sigma Receptor Binding Affinities of this compound and its Derivatives

CompoundReceptorBinding Affinity (Ki, nM)Cell Line / TissueReference
This compoundσ₂4.70SK-N-SH Cells[4]
PB28σ₁0.38Guinea Pig Brain[4]
PB28σ₂0.68Rat Liver[4]

Table 2: In Vitro Anticancer Activity (IC₅₀) of this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative 11o Capan-1 (Pancreatic)1.4[8]
Derivative 11r Capan-1 (Pancreatic)5.1[8]
Derivative 11s Capan-1 (Pancreatic)5.3[8]
Derivative 11f Capan-1 (Pancreatic)7.3 - 11.5[8]
Derivative 3d MCF-7 (Breast)43.4
Derivative 4d MCF-7 (Breast)39.0
Derivative 3d MDA-MB-231 (Breast)35.9
Derivative 4d MDA-MB-231 (Breast)35.1
PB28 MCF-7 (Breast)Nanomolar range[5]
PB28 MCF-7 ADR (Doxorubicin-resistant Breast)Nanomolar range[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from patent CN112645901A and describes a two-step synthesis of the this compound scaffold.[9][10]

Step 1: Synthesis of tert-butyl 4-cyclohexylpiperazine-1-carboxylate (Intermediate)

  • Reaction Setup: In a 50 L reaction vessel, add cyclohexyl bromide (4.8 kg, 29.5 mol), anhydrous acetonitrile (30 kg), 1-Boc-piperazine (5.0 kg, 26.84 mol), and potassium carbonate (4.08 kg, 29.5 mol) under stirring.[9][10]

  • Reaction: Slowly heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[9][10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter.[9][10]

  • Purification: Concentrate the filtrate to dryness to obtain the intermediate as a red oil. The purity can be assessed by gas chromatography (GC).[9][10]

Step 2: Deprotection to Yield this compound

  • Reaction Setup: At room temperature, place the intermediate from Step 1 into a 50 L reaction vessel. Add absolute ethanol (26 kg) and concentrated hydrochloric acid (6.6 L). Caution: The addition of concentrated hydrochloric acid is exothermic and generates gas; add it slowly and ensure adequate ventilation.[10]

  • Reaction: Gradually heat the mixture to reflux and maintain for approximately 4 hours. Monitor the reaction completion by TLC.[10]

  • Work-up: After the reaction is complete, distill under reduced pressure to remove the solvent. Cool the residue and add isopropanol (8 kg) for pulping. Continue stirring for 2 hours at room temperature.[10]

  • Isolation: Filter the solid to obtain this compound hydrochloride. Dissolve the hydrochloride salt in water and adjust the pH to 12-14 with an inorganic base (e.g., NaOH).[9]

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts and concentrate to obtain the crude product. Further purify by reduced pressure distillation to yield pure this compound.[9]

Protocol 2: General Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of derivatives from the this compound scaffold.

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

  • Addition of Reagents: Add an appropriate electrophile (e.g., an alkyl halide, acyl chloride, or sulfonyl chloride) and a base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture.

  • Reaction: Stir the reaction at a suitable temperature (room temperature or elevated) for a specified time, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is a generalized method for evaluating the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Mandatory Visualization

Experimental Workflow

G cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation Synthesis of Scaffold Synthesis of this compound Scaffold Derivatization Derivatization Reactions Synthesis of Scaffold->Derivatization Nucleophilic Substitution Purification Purification and Characterization Derivatization->Purification Column Chromatography, NMR, MS Cell Viability Assay Cell Viability (MTT) Assay Purification->Cell Viability Assay Testing of Pure Compounds Cell Culture Cancer Cell Culture Cell Culture->Cell Viability Assay Compound Treatment Data Analysis IC50 Determination Cell Viability Assay->Data Analysis Absorbance Measurement

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway

G Sigma-2 Agonist This compound Derivative (Sigma-2 Agonist) Sigma-2 Receptor Sigma-2 Receptor Sigma-2 Agonist->Sigma-2 Receptor Binds to Mitochondrion Mitochondrion Sigma-2 Receptor->Mitochondrion Activates ROS Increased Mitochondrial Reactive Oxygen Species (ROS) Mitochondrion->ROS Leads to Apoptosis Caspase-Independent Apoptosis ROS->Apoptosis Induces Cell Death Cancer Cell Death Apoptosis->Cell Death

Caption: Postulated signaling pathway for sigma-2 receptor agonist-induced apoptosis in cancer cells.

Mechanism of Action

This compound derivatives primarily exert their anticancer effects by acting as agonists for the sigma-2 receptor.[3] The binding of these ligands to the sigma-2 receptor initiates a signaling cascade that leads to apoptosis in cancer cells.[7] A key feature of this pathway is its frequent independence from caspases, a family of proteases central to classical apoptosis.[5][6]

The proposed mechanism involves the induction of oxidative stress through the generation of mitochondrial reactive oxygen species (ROS).[11] This increase in ROS can lead to mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately resulting in cell death.[12] The caspase-independent nature of this cell death pathway makes this compound derivatives particularly promising for treating cancers that have developed resistance to conventional therapies that rely on caspase activation.[6] Furthermore, some derivatives, such as PB28, have been shown to modulate the activity of P-glycoprotein, a key transporter involved in multidrug resistance, suggesting a dual mechanism for overcoming drug resistance in cancer.[5]

References

Application Notes and Protocols for N-Alkylation of Piperazine with Cyclohexyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective mono-N-alkylation of piperazine with cyclohexyl bromide to synthesize 1-cyclohexylpiperazine, a valuable building block in medicinal chemistry. The presented methodology focuses on a robust two-step process involving the alkylation of N-Boc-piperazine followed by deprotection. This approach ensures high selectivity for the mono-alkylated product, minimizing the formation of the undesired di-alkylated byproduct. This application note includes a summary of reaction parameters, a detailed step-by-step experimental protocol, and a workflow diagram for clarity.

Introduction

The N-alkylation of piperazine is a fundamental transformation in organic synthesis, particularly in the development of pharmaceutical agents. The piperazine scaffold is a common feature in a wide range of drugs, and the nature of the substituents on the nitrogen atoms significantly influences the pharmacological properties of the molecule. The direct alkylation of piperazine can be challenging to control due to the presence of two reactive secondary amine groups, often leading to a mixture of mono- and di-alkylated products.

A reliable strategy to achieve selective mono-alkylation is the use of a mono-protected piperazine derivative, such as N-Boc-piperazine. By temporarily blocking one of the nitrogen atoms, the alkylation can be directed to the unprotected nitrogen. Subsequent removal of the protecting group affords the desired mono-alkylated product in high yield and purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the N-alkylation of N-Boc-piperazine with cyclohexyl bromide, based on an optimized protocol.

StepReactantsReagents/SolventsReaction ConditionsYieldPurityReference
1. N-Alkylation Cyclohexyl bromide, 1-Boc-piperazinePotassium carbonate, Anhydrous acetonitrileReflux, 2 hours96.6%98.5%CN112645901A[1]
2. Deprotection 4-Boc-1-cyclohexylpiperazineConcentrated hydrochloric acid, Absolute ethanolRefluxHigh-CN112645901A[2]

Experimental Protocols

This section details the two-step protocol for the synthesis of this compound.

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine

Materials:

  • Cyclohexyl bromide

  • 1-Boc-piperazine

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Reaction flask (e.g., 50L reactor for the cited scale, adaptable for laboratory scale)

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a clean, dry reaction flask equipped with a stirrer, add anhydrous acetonitrile.

  • With stirring, add 1-Boc-piperazine and anhydrous potassium carbonate to the solvent.

  • Slowly add cyclohexyl bromide to the suspension.

  • Heat the reaction mixture to reflux (the boiling point of acetonitrile, approximately 82 °C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-Boc-1-cyclohexylpiperazine as an oil. The product can be used in the next step without further purification if the purity is high.

Step 2: Synthesis of this compound

Materials:

  • 4-Boc-1-cyclohexylpiperazine

  • Concentrated hydrochloric acid (HCl)

  • Absolute ethanol

  • Reaction flask

  • Stirring apparatus

  • Heating mantle

  • Apparatus for pH measurement

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a reaction flask, dissolve the crude 4-Boc-1-cyclohexylpiperazine from Step 1 in absolute ethanol.

  • Slowly and carefully add concentrated hydrochloric acid to the solution while stirring. Caution: This reaction is exothermic and may generate gas.

  • Heat the reaction mixture to reflux and maintain until the deprotection is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 12-14 by the slow addition of a strong base (e.g., sodium hydroxide solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure if necessary.

Mandatory Visualization

N_Alkylation_Workflow start Start Materials: - Piperazine - Boc Anhydride protection Step 1: Protection (Boc Group) start->protection boc_piperazine N-Boc-Piperazine protection->boc_piperazine alkylation Step 2: N-Alkylation boc_piperazine->alkylation protected_product 4-Boc-1-cyclohexylpiperazine alkylation->protected_product alkyl_halide Cyclohexyl Bromide + Base (K₂CO₃) alkyl_halide->alkylation deprotection Step 3: Deprotection (Acidic Conditions) protected_product->deprotection workup Work-up & Purification deprotection->workup final_product Final Product: This compound workup->final_product

Caption: Workflow for the N-alkylation of piperazine.

References

Application Notes and Protocols for the Quantification of 1-Cyclohexylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Cyclohexylpiperazine in various matrices. The protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE) are outlined, complete with sample preparation, instrumental parameters, and validation data.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and highly specific method for the quantification of this compound, particularly in complex matrices such as biological fluids. The following protocol is adapted from established methods for piperazine derivatives and requires derivatization to improve the volatility and chromatographic behavior of the analyte.

Experimental Protocol

a) Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.

  • Sample Loading: Load 1 mL of the sample (e.g., plasma, urine, or a dissolved extract) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 2 mL of a 5% NH₄OH in methanol solution into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

b) Derivatization

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the tube and heat at 70°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

c) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.

  • Column: J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the TFAA derivative of this compound should be determined by analyzing a standard.

Data Presentation

Quantitative data for a similar piperazine derivative (BZP) analyzed by a comparable GC-MS method is presented below as a reference for expected performance.

ParameterPlasmaUrineCell Culture Medium
Linearity Range (µg/mL) 0 - 100 - 100 - 10
LOD (µg/mL) 0.0040.0020.156
LOQ (µg/mL) 0.0160.0080.312
Extraction Efficiency (%) 79 - 9690 - 10876 - 101

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Dry Dry Eluate Elute->Dry Add_Reagents Add TFAA & Ethyl Acetate Dry->Add_Reagents Heat Heat at 70°C Add_Reagents->Heat Dry_Deriv Dry Derivatized Sample Heat->Dry_Deriv Reconstitute Reconstitute in Ethyl Acetate Dry_Deriv->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a widely used technique for the quantification of pharmaceutical compounds. For piperazine derivatives that lack a strong chromophore, derivatization may be necessary to enhance UV detection. Alternatively, coupling with a mass spectrometer (LC-MS) can provide high sensitivity and specificity without derivatization. This section details a reverse-phase HPLC-UV method.

Experimental Protocol

a) Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of sample, add 100 µL of 1M NaOH to basify the solution.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

b) HPLC Instrumentation and Conditions

  • HPLC System: Standard HPLC system with a binary pump, autosampler, and UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 7.0) in an isocratic or gradient elution mode. The exact ratio should be optimized for the best separation. A starting point could be 60:40 (Acetonitrile:Buffer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as piperazines have some absorbance in the low UV range).

Data Presentation

The following table presents typical validation parameters for an HPLC method for a piperazine derivative (Prochlorperazine Maleate), which can be used as a benchmark.

ParameterExpected Value
Linearity Range (µg/mL) 1 - 50
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) ~1.76
LOQ (µg/mL) ~5.35
Accuracy (Recovery %) 98 - 102
Precision (%RSD) < 2.0

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Basify Basify Sample Extract Liquid-Liquid Extraction Basify->Extract Separate Phase Separation Extract->Separate Evaporate Evaporate Organic Layer Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate_HPLC Chromatographic Separation Inject->Separate_HPLC Detect_UV UV Detection Separate_HPLC->Detect_UV Quantify Quantification Detect_UV->Quantify

HPLC analysis workflow for this compound.

Capillary Electrophoresis (CE) Method

Capillary Electrophoresis offers high separation efficiency and requires minimal sample and solvent consumption. For the analysis of this compound, which is a basic compound, Capillary Zone Electrophoresis (CZE) at a low pH is a suitable approach.

Experimental Protocol

a) Sample Preparation

  • Dilute the sample in the running buffer to an appropriate concentration.

  • If the sample matrix is complex, a simple filtration step through a 0.45 µm syringe filter may be sufficient. For more complex matrices, the LLE or SPE procedures described above can be used.

b) CE Instrumentation and Conditions

  • CE System: Agilent 7100 CE system or equivalent with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d., 30 cm effective length).

  • Running Buffer: 100 mM phosphate buffer at pH 2.5.

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 200 nm.

Data Presentation

Validation data for the chiral separation of other cationic piperazine derivatives by CE provides an indication of the expected performance.

ParameterExpected Value
Linearity Range (µmol/L) 10 - 200
Correlation Coefficient (r²) > 0.99
LOD (µmol/L) 5.9 - 11.4
LOQ (µmol/L) 18 - 34.6
Precision (%RSD) < 3.0

Experimental Workflow

CE_Workflow Start Sample Dilute Dilute in Running Buffer Start->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Hydrodynamic Injection Filter->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection (200 nm) Separate->Detect Quantify Quantification Detect->Quantify

Capillary Electrophoresis analysis workflow.

Application Notes and Protocols for Sigma-1 and Sigma-2 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma receptors, initially misclassified as a subtype of opioid receptors, are now understood to be unique transmembrane proteins with two main subtypes: sigma-1 (σ1) and sigma-2 (σ2).[1][2][3] The sigma-1 receptor is a well-characterized 25 kDa protein, while the sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is an 18-20 kDa protein.[4][5] These receptors are implicated in a wide range of physiological and pathological processes. The sigma-1 receptor, a ligand-operated molecular chaperone, is involved in cellular stress responses, neuroprotection, and the modulation of various ion channels and G protein-coupled receptors.[6][7] The sigma-2 receptor is overexpressed in proliferating tumor cells, making it a significant biomarker for cancer and a target for anti-cancer therapies.[1][2][5]

Radioligand binding assays are fundamental techniques for the pharmacological characterization of sigma receptors.[3] These assays allow for the determination of receptor density (Bmax), the affinity of a radioligand for the receptor (Kd), and the affinity of unlabeled compounds for the receptor (Ki). This document provides detailed protocols for conducting saturation and competitive binding assays for both sigma-1 and sigma-2 receptors.

Signaling Pathways

The sigma-1 and sigma-2 receptors are involved in distinct signaling pathways that influence a variety of cellular functions.

sigma1_signaling Ligand Sigma-1 Agonist S1R_BiP Sigma-1R-BiP (Inactive) Ligand->S1R_BiP binds S1R Sigma-1R (Active) S1R_BiP->S1R dissociates IP3R IP3 Receptor S1R->IP3R stabilizes Ion_Channels Ion Channels (e.g., K⁺ channels) S1R->Ion_Channels interacts with Ca_release Ca²⁺ Release from ER IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria uptake ATP ATP Production Mitochondria->ATP Cell_Survival Cell Survival & Neuroprotection ATP->Cell_Survival Modulation Modulation of Channel Activity Ion_Channels->Modulation Modulation->Cell_Survival

Caption: Sigma-1 Receptor Signaling Pathway.

Under basal conditions, the sigma-1 receptor resides at the endoplasmic reticulum (ER) where it forms a complex with the binding-immunoglobulin protein (BiP).[8][9] Upon stimulation by agonist ligands, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor, to modulate calcium signaling between the ER and mitochondria, thereby influencing cellular bioenergetics.[8][10] It also directly interacts with and modulates the activity of several ion channels.[11]

sigma2_signaling Ligand Sigma-2 Agonist S2R Sigma-2R (TMEM97) Ligand->S2R binds Ca_homeostasis Ca²⁺ Homeostasis Disruption S2R->Ca_homeostasis ER_Stress ER Stress S2R->ER_Stress Cell_Proliferation Cell Proliferation S2R->Cell_Proliferation regulates ROS ROS Production Ca_homeostasis->ROS ER_Stress->ROS Apoptosis Apoptosis ROS->Apoptosis Inhibition Inhibition Apoptosis->Inhibition Cell_Proliferation->Inhibition leads to

Caption: Sigma-2 Receptor Signaling Pathway.

The signaling pathways of the sigma-2 receptor are less defined but are known to be involved in the regulation of cell proliferation and cell death.[5] Activation of the sigma-2 receptor by agonists can lead to the disruption of intracellular calcium homeostasis, induction of endoplasmic reticulum stress, and increased production of reactive oxygen species (ROS), ultimately culminating in apoptotic cell death.[5] This makes sigma-2 receptor agonists potential therapeutic agents for cancer.

Data Presentation: Ligand Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of various standard and novel ligands for the sigma-1 and sigma-2 receptors.

Table 1: Sigma-1 Receptor Ligand Affinities

LigandRadioligandTissue/Cell LineKi (nM)
(+)-Pentazocine--INVALID-LINK---PentazocineGuinea Pig Brain3.0
Haloperidol--INVALID-LINK---PentazocineRat Brain3.35
SA4503[¹¹C]SA4503Not SpecifiedHigh Affinity
BD1047[¹⁸F]13Rat Brain>145,000-fold selectivity for S1R vs S2R
DTG--INVALID-LINK---PentazocineNot SpecifiedBinds with equal affinity to σ1 and σ2

Table 2: Sigma-2 Receptor Ligand Affinities

LigandRadioligandTissue/Cell LineKi (nM)
DTG[³H]DTGRat Liver12-37
Haloperidol[³H]DTGJurkat Cells0.21 µM (IC50)
Ifenprodil[³H]DTGMouse LungHigh Affinity
RHM-1[³H]RHM-1Rat LiverNot Specified
ISO-1[¹⁸F]ISO-1Not SpecifiedHigh Affinity

Experimental Protocols

Detailed methodologies for conducting radioligand binding assays for sigma-1 and sigma-2 receptors are provided below.

Experimental Workflow: Radioligand Binding Assay

The general workflow for a radioligand binding assay is depicted below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Tissue Homogenization) Incubation Incubation of Membranes with Radioligand +/- Competitor Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Buffers, etc.) Reagent_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Scintillation Scintillation Counting (Measures Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Bmax, Kd, Ki) Scintillation->Data_Analysis

Caption: General Workflow for Radioligand Binding Assays.
Protocol 1: Sigma-1 Receptor Saturation Binding Assay

This protocol is designed to determine the receptor density (Bmax) and the dissociation constant (Kd) of a radioligand for the sigma-1 receptor using --INVALID-LINK---pentazocine.[4]

Materials:

  • Tissue: Guinea pig brain or liver membranes, which have high expression of sigma-1 receptors.[4][12]

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 8.0.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation vials and scintillation cocktail.

  • Filtration manifold.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 300 µg per assay tube.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add increasing concentrations of --INVALID-LINK---pentazocine (e.g., 0.1 to 30 nM) to wells containing the membrane preparation.

    • Non-specific Binding: Add the same increasing concentrations of --INVALID-LINK---pentazocine to wells containing the membrane preparation and 10 µM haloperidol.

  • Incubation: Incubate the plates at 37°C for 120 minutes.[13]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

    • Plot specific binding versus the concentration of free radioligand.

    • Analyze the data using non-linear regression to determine the Bmax and Kd values.[14]

Protocol 2: Sigma-1 Receptor Competitive Binding Assay

This protocol is used to determine the inhibition constant (Ki) of an unlabeled test compound for the sigma-1 receptor.

Materials:

  • Same as Protocol 1.

  • Test Compound: A range of concentrations of the unlabeled compound to be tested.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Membrane preparation.

    • A single concentration of --INVALID-LINK---pentazocine, typically at or near its Kd value (e.g., 5 nM).[12]

    • Increasing concentrations of the unlabeled test compound (e.g., 0.1 nM to 10 µM).

    • Include wells for total binding (no competitor) and non-specific binding (10 µM haloperidol).

  • Incubation, Filtration, and Counting: Follow steps 3-5 from Protocol 1.

  • Data Analysis:

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Sigma-2 Receptor Saturation Binding Assay

This protocol determines the Bmax and Kd for the sigma-2 receptor using the non-selective ligand [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) in the presence of a sigma-1 selective ligand to mask the sigma-1 sites.[3][4]

Materials:

  • Tissue: Rat liver membranes, which have a high density of sigma-2 receptors.[12][15]

  • Radioligand: [³H]DTG (specific activity ~30-60 Ci/mmol).

  • Sigma-1 Masking Agent: (+)-Pentazocine (100 nM).[15][16]

  • Non-specific binding control: Haloperidol (10 µM) or unlabeled DTG (10 µM).[16][17]

  • All other materials are the same as in Protocol 1.

Procedure:

  • Membrane Preparation: Prepare rat liver membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add increasing concentrations of [³H]DTG (e.g., 0.5 to 130 nM) and 100 nM (+)-pentazocine to wells containing the membrane preparation.[16]

    • Non-specific Binding: Add the same increasing concentrations of [³H]DTG, 100 nM (+)-pentazocine, and 10 µM haloperidol to wells containing the membrane preparation.

  • Incubation: Incubate the plates at 25°C for 60-120 minutes.[16][17]

  • Filtration, Counting, and Data Analysis: Follow steps 4-6 from Protocol 1 to determine Bmax and Kd for the sigma-2 receptor.

Protocol 4: Sigma-2 Receptor Competitive Binding Assay

This protocol determines the Ki of an unlabeled test compound for the sigma-2 receptor.

Materials:

  • Same as Protocol 3.

  • Test Compound: A range of concentrations of the unlabeled compound to be tested.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 3.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Membrane preparation.

    • A single concentration of [³H]DTG (e.g., 5-25 nM).[16][17]

    • 100 nM (+)-pentazocine.

    • Increasing concentrations of the unlabeled test compound.

    • Include wells for total binding (no competitor) and non-specific binding (10 µM haloperidol).

  • Incubation, Filtration, and Counting: Follow steps 3-5 from Protocol 3.

  • Data Analysis: Follow step 4 from Protocol 2 to determine the IC50 and calculate the Ki value for the test compound at the sigma-2 receptor.

References

Application Notes and Protocols for Cell-Based Assays Using 1-Cyclohexylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylpiperazine and its derivatives are a class of synthetic compounds that have garnered significant interest in pharmacological research, particularly in the field of oncology. These molecules often serve as scaffolds for the development of ligands targeting specific cellular receptors, most notably the sigma-2 (σ2) receptor. The σ2 receptor is overexpressed in a variety of tumor cells, making it a promising target for the development of novel anti-cancer therapeutics.

These application notes provide a comprehensive overview of the use of this compound derivatives in cell-based assays to evaluate their cytotoxic and pro-apoptotic activities. Detailed protocols for key experiments, a summary of quantitative data, and visual representations of the underlying molecular mechanisms and experimental workflows are presented to guide researchers in the preclinical assessment of these compounds.

Data Presentation

The cytotoxic effects of various this compound derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values for several this compound derivatives, including the well-characterized sigma-2 receptor agonist, PB28.

Table 1: Cytotoxicity (IC50) of this compound Derivative PB28 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
MCF7Breast AdenocarcinomaNanomolar range[1][2]
MCF7/ADRDoxorubicin-resistant Breast CancerNanomolar range[1]
C6Rat GliomaNot specified[2]
SK-N-SHHuman NeuroblastomaNot specified[2]
Panc-02Pancreatic CancerNot specified[3]
KCKOPancreatic CancerNot specified[3]
MIAPaCa-2Pancreatic CancerNot specified[3]
AsPC-1Pancreatic Cancer> 100[2]
Panc-1Pancreatic Cancer> 100[2]
HCT116Colorectal CancerSignificant antiproliferative activity[4]
OVCAR3Ovarian CancerSignificant antiproliferative activity[4]

Table 2: Cytotoxicity (EC50) of Various this compound Derivatives in Pancreatic Cancer Cell Lines

CompoundPanc-02 (µM)KCKO (µM)MIAPaCa-2 (µM)AsPC-1 (µM)Panc-1 (µM)BxPC-3 (µM)KP-02 (µM)Citation
PB28< 100< 100< 100> 100> 100Not specified> 100[3]
PB221< 100< 100< 100> 100> 100Not specified> 100[3]
PB183< 100< 100< 100> 100> 100Not specified> 100[3]
F28137< 100< 10098> 100~45~45[3]
PB282> 100< 100< 100> 100> 100Not specified> 100[3]

Signaling Pathways

Activation of the sigma-2 receptor by this compound derivatives triggers a cascade of intracellular events culminating in apoptotic cell death. A key mechanism involves the production of mitochondrial Reactive Oxygen Species (ROS), which in turn leads to the activation of executioner caspases such as caspase-3.[3] Some studies also suggest that this apoptotic pathway can be caspase-independent.[1][5] Furthermore, sigma-2 receptor activation has been shown to inhibit the mTOR pathway, a central regulator of cell growth and proliferation.[6]

G Postulated Signaling Pathway of this compound Derivatives cluster_0 Cell Membrane Receptor Sigma-2 Receptor ROS Mitochondrial ROS Production Receptor->ROS Induces mTOR mTOR Pathway Inhibition Receptor->mTOR Inhibits Ligand This compound Derivative (Agonist) Ligand->Receptor Binds to Caspase3 Caspase-3 Activation ROS->Caspase3 Leads to Apoptosis Apoptosis Caspase3->Apoptosis Executes Proliferation Cell Proliferation Inhibition mTOR->Proliferation Results in

Postulated signaling pathway of this compound derivatives.

Experimental Workflow

A typical workflow for the in vitro evaluation of this compound derivatives involves a series of cell-based assays to determine their anti-cancer properties. This process generally starts with assessing cytotoxicity to determine the compound's potency, followed by mechanistic studies to understand how it induces cell death.

G Experimental Workflow for Cell-Based Assays Start Start: Cancer Cell Line Culture Seeding Cell Seeding (e.g., 96-well plates) Start->Seeding Treatment Treatment with This compound Derivatives (Dose-response and time-course) Seeding->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Caspase-3 Activity Assay) IC50->Apoptosis Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism End End: Data Analysis & Interpretation Mechanism->End

A typical experimental workflow for evaluating the compounds.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., Panc-02, MCF7)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations (e.g., 1 µM to 100 µM).[3] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the supernatant. Add 100 µL of solubilization solution (e.g., a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm and 630 nm using a multi-mode microplate reader.[3]

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives

  • Caspase-Glo® 3/7 Assay Systems (or similar)

  • 96-well, clear-bottom, black plates

  • Plate shaker

  • Luminometer or microplate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed cells in a 96-well, clear-bottom, black plate at a density of 1 x 10^4 cells/well.[3]

  • Compound Treatment: After 24 hours, treat the cells with the this compound derivatives at the desired concentrations (e.g., 200 µM) for a specified time (e.g., 24 hours).[3] Include appropriate controls.

  • Reagent Preparation: Prepare the Caspase-Glo® reagent according to the manufacturer's instructions.

  • Assay: Add the Caspase-Glo® reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 90 minutes.[3]

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer or microplate reader.

  • Data Analysis: The caspase-3 activity is proportional to the luminescence signal. The results can be expressed as a fold change in activity compared to the untreated control.

Conclusion

The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of this compound derivatives as potential anti-cancer agents. By systematically assessing their cytotoxicity and elucidating their mechanism of action through key assays like MTT and caspase-3 activity, researchers can effectively identify and characterize promising lead compounds for further development. The provided protocols and data serve as a valuable resource for guiding experimental design and data interpretation in the quest for novel cancer therapeutics.

References

Application Notes and Protocols for In Vivo Experimental Design of 1-Cyclohexylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of novel 1-Cyclohexylpiperazine analogs. The protocols detailed below are designed to assess the pharmacokinetic, pharmacodynamic, efficacy, and safety profiles of these compounds, with a focus on their potential applications in oncology and neuroscience, given their primary activity as sigma (σ) receptor ligands.

Introduction to this compound Analogs

This compound serves as a key structural motif in the development of ligands for sigma receptors, particularly the σ1 and σ2 subtypes.[1][2] Derivatives of this scaffold have demonstrated a range of pharmacological activities, including potential as anticancer and neuroprotective agents.[3] Notably, analogs such as PB28 have shown promise in cancer therapy by inducing cell death through mechanisms involving mitochondrial reactive oxygen species (ROS) production and caspase activation.[4] Other analogs, like MT-45, have exhibited potent analgesic properties, highlighting the diverse therapeutic potential of this chemical class.[5]

The in vivo experimental design for these analogs should be tailored to their specific biological targets and intended therapeutic indications. The following protocols provide a detailed guide for preclinical evaluation in rodent models.

General In Vivo Experimental Workflow

A systematic approach is crucial for the successful in vivo evaluation of this compound analogs. The following workflow outlines the key stages of preclinical testing.

G A Compound Synthesis & Characterization B In Vitro Screening (Binding Assays, Cell Viability) A->B C Pharmacokinetic (PK) Studies B->C D Maximum Tolerated Dose (MTD) & Acute Toxicity C->D E Efficacy Studies (Oncology/Neuroscience Models) D->E F Pharmacodynamic (PD) Studies (Biomarker Analysis) E->F G Definitive Toxicology Studies E->G H Data Analysis & Reporting F->H G->H

Figure 1: General workflow for the in vivo evaluation of this compound analogs.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound analog in a relevant animal model.

Protocol: Murine Pharmacokinetic Study

  • Animal Model: Male and female C57BL/6 mice (8-10 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The formulation should be sterile and administered at a volume of 10 mL/kg.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) Gavage: Administer a single dose (e.g., 10-50 mg/kg) using a gavage needle.

  • Blood Sampling: Collect serial blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the analog in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach maximum plasma concentration
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Toxicology Studies

Objective: To assess the safety profile of the this compound analog and determine the maximum tolerated dose (MTD).

Protocol: Acute Toxicity and MTD Determination

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Study Design: A dose-escalation study design is recommended. Start with a low dose and escalate in subsequent cohorts of animals until signs of toxicity are observed.

  • Dosing: Administer single doses of the analog via the intended clinical route (e.g., IV or PO).

  • Observations: Monitor animals for clinical signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption for at least 14 days.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality or produce irreversible, life-threatening toxicity.

  • Histopathology: At the end of the observation period, perform a full necropsy and collect major organs for histopathological examination.

Table 2: Parameters to Monitor in Toxicology Studies

ParameterFrequency
Clinical Signs Daily
Body Weight Daily for the first week, then weekly
Food and Water Consumption Daily for the first week, then weekly
Hematology At termination
Clinical Chemistry At termination
Gross Necropsy At termination
Histopathology At termination

Efficacy Studies: Oncology

Objective: To evaluate the anti-tumor efficacy of this compound analogs in a relevant cancer model.

Protocol: Pancreatic Cancer Xenograft Model

  • Cell Line: Human pancreatic cancer cell lines (e.g., PANC-1, Mia PaCa-2) that express sigma receptors.[4]

  • Animal Model: Immunodeficient mice (e.g., athymic nude or NOD-scid IL2Rgamma-null (NSG) mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 cancer cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):

    • Vehicle control

    • This compound analog (at one or more dose levels)

    • Positive control (e.g., gemcitabine)

  • Dosing Regimen: Administer the compound daily or as determined by PK studies.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI)

    • Tumor regression

    • Survival analysis

Table 3: Efficacy Data Presentation for Oncology Studies

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day X)% TGIBody Weight Change (%)
Vehicle--
Analog A10
Analog A30
Gemcitabine50

Efficacy Studies: Neuroscience (Antidepressant-like Activity)

Objective: To assess the potential antidepressant-like effects of this compound analogs.

Protocol: Forced Swim Test (FST) in Mice

The Forced Swim Test is a commonly used model to screen for antidepressant-like activity.[5][6][7]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A transparent cylindrical container (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the this compound analog or vehicle 30-60 minutes before the test.

    • Gently place each mouse into the water-filled cylinder for a 6-minute session.

    • Record the session for later analysis.

  • Behavioral Scoring: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis: Compare the duration of immobility between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol: Tail Suspension Test (TST) in Mice

The Tail Suspension Test is another widely used assay for screening potential antidepressant drugs.[1][8][9]

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A suspension bar and tape.

  • Procedure:

    • Administer the compound or vehicle 30-60 minutes prior to the test.

    • Suspend each mouse by its tail from the suspension bar using adhesive tape (approximately 1 cm from the tip of the tail).

    • The test duration is 6 minutes.

  • Behavioral Scoring: Measure the total duration of immobility during the 6-minute test.

  • Data Analysis: Analyze the data similarly to the FST.

Table 4: Efficacy Data Presentation for Neuroscience Studies

Treatment GroupDose (mg/kg)Immobility Time (seconds) ± SEM (FST)Immobility Time (seconds) ± SEM (TST)
Vehicle-
Analog B5
Analog B15
Fluoxetine20

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for the anticancer activity of certain this compound analogs that act as σ2 receptor agonists.

G cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_mito Mitochondrion Sigma2 σ2 Receptor ROS Increased ROS (Superoxide) Sigma2->ROS Activates Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Analog This compound Analog (Agonist) Analog->Sigma2 Binds to

Figure 2: Proposed signaling pathway for σ2 receptor agonist analogs of this compound in cancer cells.

Conclusion

The in vivo experimental designs outlined in these application notes provide a robust framework for the preclinical evaluation of this compound analogs. A thorough assessment of pharmacokinetics, safety, and efficacy in relevant animal models is essential for identifying promising candidates for further development. The provided protocols can be adapted and optimized based on the specific properties of the analog and the therapeutic area of interest.

References

Application Notes: Formulation of 1-Cyclohexylpiperazine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclohexylpiperazine is a piperazine derivative investigated for its activity as a sigma (σ) receptor ligand, with potential diagnostic and therapeutic applications.[1] Effective in vivo evaluation of this compound in animal models requires the development of a safe and appropriate formulation that ensures consistent and maximal bioavailability for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TK) studies.[2][3] The primary challenge in formulating this compound lies in its physicochemical properties, particularly its basic nature and likely poor aqueous solubility at physiological pH.

A critical first step in any preclinical formulation is the thorough characterization of the compound's physicochemical properties.[4] This data informs the selection of a suitable formulation strategy, which may range from a simple aqueous solution to more complex systems like suspensions or co-solvent-based formulations.[5] The goal is to develop a formulation that is well-tolerated by the animal species, maximizes exposure for safety testing, and is stable for the duration of the study.[6][7]

Physicochemical Properties of this compound

A comprehensive understanding of the active pharmaceutical ingredient's (API) properties is fundamental to developing a successful formulation.[8] Key characteristics for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀N₂[9]
Molecular Weight 168.28 g/mol [2][9]
Appearance White to yellow-brownish low melting solid/powder[1][2]
Melting Point 28-32 °C[1][10]
Predicted pKa 9.25 ± 0.10[1][2]
Solubility Slightly soluble in Chloroform and Methanol[1][11]
Aqueous Solubility Predicted to be low; pH-dependent due to basic nature[2][12]

The predicted pKa of 9.25 indicates that this compound is a weak base.[1][2] This property is critical for formulation design, as the compound's solubility will be significantly higher in acidic conditions where it can form a more soluble salt.

Formulation Development Strategy

The selection of an appropriate vehicle and formulation strategy is a stepwise process guided by the compound's properties and the study's objectives.[3][4] For a weakly basic compound like this compound, the initial approach should focus on determining its pH-dependent solubility to assess the feasibility of a simple aqueous solution.

G cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Formulation Path cluster_2 Phase 3: Finalization A Determine Physicochemical Properties (pKa, Solubility) B Is aqueous solubility > target dose in pH range 1.2-7.4? A->B C Simple Aqueous Solution (e.g., Saline, PBS) B->C Yes D Proceed to pH Adjustment or Suspension Strategy B->D No I Conduct Short-Term Stability & Compatibility Tests C->I E Attempt pH Adjustment (e.g., with HCl, Citrate Buffer) D->E F Is compound soluble & stable at acidic pH? E->F G Acidified Aqueous Solution F->G Yes H Develop Suspension Formulation F->H No G->I H->I J Final Formulation for PK/PD/Tox Studies I->J

Caption: Formulation development decision tree for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for preparing two common types of formulations for oral gavage administration in rodents: an acidified solution and a suspension. The maximum recommended oral gavage volume for rats is typically 10-20 mL/kg.[13]

Protocol 1: Preparation of an Acidified Aqueous Solution

This approach is preferred if the compound can be fully solubilized at a tolerable pH, as solutions provide dose uniformity.

Objective: To prepare a 10 mg/mL clear solution of this compound in a sterile, acidified vehicle suitable for oral administration.

Materials:

  • This compound powder

  • Sterile Water for Injection (WFI)

  • 0.1 N Hydrochloric Acid (HCl)

  • Analytical balance

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filters (0.22 µm) and syringes

Procedure:

  • Dose Calculation: Calculate the total amount of this compound required for the study. For a 10 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the concentration required is 2 mg/mL. This protocol will prepare a slightly more concentrated stock.

  • Vehicle Preparation: Add approximately 80% of the final required volume of Sterile WFI to a sterile beaker with a magnetic stir bar.

  • Compound Addition: While stirring, slowly add the accurately weighed this compound powder to the water. A cloudy mixture is expected.

  • pH Adjustment: Slowly add 0.1 N HCl dropwise to the mixture. Monitor the pH continuously. Continue adding acid until the compound is fully dissolved and the solution is clear. The target pH should be as close to neutral as possible while maintaining solubility (typically pH 3-5).

  • Final Volume Adjustment: Once the compound is dissolved, add Sterile WFI to reach the final desired volume and mix thoroughly.

  • Sterilization (Optional): If required, filter the final solution through a 0.22 µm sterile filter into a sterile container.[14]

  • Storage: Store the prepared solution in a labeled, sealed container, protected from light. Conduct stability tests to determine the appropriate storage duration and conditions.[6]

Protocol 2: Preparation of a Suspension for Oral Gavage

This is a common and effective strategy for administering poorly water-soluble compounds.[15][16] A vehicle of 0.5% methylcellulose or carboxymethylcellulose (CMC) is frequently used to ensure homogeneity.[12]

Objective: To prepare a 5 mg/mL homogenous suspension of this compound in 0.5% methylcellulose for oral administration.

Materials:

  • This compound powder

  • Methylcellulose (or Sodium CMC)

  • Sterile Water for Injection (WFI)

  • Mortar and pestle

  • Analytical balance

  • Spatula

  • Glass beaker or conical tube

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to sterile water while stirring vigorously, as described by manufacturers, to avoid clumping.[12]

  • Particle Size Reduction: If the compound particles are large, gently grind the accurately weighed this compound powder in a mortar and pestle to create a fine, uniform powder.[12] This increases surface area and aids in creating a more stable suspension.

  • Levigation (Wetting): Transfer the weighed powder to a beaker. Add a very small volume of the 0.5% methylcellulose vehicle and mix with a spatula to create a smooth, uniform paste. This wetting step is crucial for preventing particle aggregation.[7]

  • Gradual Dilution: While continuously stirring with a magnetic stirrer, slowly add the rest of the 0.5% methylcellulose vehicle to the paste until the final desired volume is reached.

  • Homogenization: Continue stirring for at least 30 minutes to ensure a uniform suspension. For improved stability, a homogenizer can be used.

  • Storage and Use: Store the suspension in a labeled, sealed container at 2-8°C. Always stir vigorously or vortex immediately before each dose administration to ensure homogeneity and accurate dosing.

Formulation ComponentProtocol 1: Acidified SolutionProtocol 2: SuspensionPurpose
API This compoundThis compoundActive Pharmaceutical Ingredient
Primary Vehicle Sterile Water for Injection0.5% (w/v) MethylcelluloseCarrier medium
Solubilizing Agent 0.1 N Hydrochloric AcidN/AIncreases solubility by salt formation
Suspending Agent N/AMethylcelluloseIncreases viscosity to prevent settling

Administration Protocol: Oral Gavage in Rats

Objective: To accurately administer the prepared formulation into the stomach of a rat.

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringe (e.g., 1-3 mL)

  • Stainless-steel, ball-tipped oral gavage needle (size appropriate for rat weight)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat immediately before dosing to calculate the precise volume to be administered. Fasting the animal overnight may be required depending on the study design.[15]

  • Dose Preparation: Vigorously mix the formulation (especially if a suspension) to ensure homogeneity. Draw the calculated volume into the syringe.

  • Restraint: Gently but firmly restrain the rat, ensuring the head and body are held in a straight line to facilitate passage of the gavage needle.

  • Needle Insertion: Gently introduce the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.[15]

  • Administration: Once the needle is correctly positioned, slowly administer the formulation. The volume should not exceed recommended limits (e.g., 10 mL/kg) to avoid overdistension of the stomach.[13][17]

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor it for any signs of distress or complications.[15]

G A 1. Weigh API (this compound) B 2. Grind to Fine Powder (Mortar & Pestle) A->B D 4. Levigate API Powder (Create a smooth paste with a small amount of vehicle) B->D C 3. Prepare 0.5% Methylcellulose Vehicle in Sterile Water C->D E 5. Gradual Dilution (Slowly add remaining vehicle while stirring) D->E F 6. Homogenize (Continuous stirring for 30+ min) E->F G 7. Store Appropriately (2-8°C, protected from light) F->G H 8. Vortex Vigorously Before Each Use G->H

Caption: Workflow for preparing a this compound suspension.

References

Application of 1-Cyclohexylpiperazine in Agrochemical Synthesis: A Review of Potential Uses and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexylpiperazine is a versatile heterocyclic amine that serves as a valuable intermediate in various fields of chemical synthesis. While its application is well-documented in the pharmaceutical industry, its direct role in the synthesis of commercialized agrochemicals is not extensively reported in publicly available literature. This document provides a comprehensive overview of the potential applications of this compound in agrochemical discovery, drawing parallels from the established use of the broader piperazine class of compounds in pesticides. Detailed protocols for the synthesis of this compound are also presented, providing researchers with the necessary information to produce this key building block for further investigation.

Introduction

The piperazine scaffold is a privileged structure in medicinal and agrochemical research, known for imparting favorable physicochemical properties such as improved solubility and bioavailability.[1] Many piperazine-containing compounds have demonstrated excellent biological activities, including fungicidal, insecticidal, and herbicidal properties.[1] this compound, with its unique combination of a lipophilic cyclohexyl group and a reactive piperazine core, presents an interesting structural motif for the design of novel agrochemicals. Although direct examples of its use in commercial agrochemicals are scarce in the literature, its potential as a synthetic intermediate remains high. This document explores these potential applications and provides detailed synthetic methodologies.

Potential Applications in Agrochemicals

The introduction of a cyclohexyl group to the piperazine ring can significantly influence the biological activity and physical properties of a molecule. The lipophilicity of the cyclohexyl moiety can enhance the penetration of the potential agrochemical through the waxy cuticle of plant leaves or the chitinous exoskeleton of insects. The piperazine ring offers a versatile handle for further chemical modifications, allowing for the attachment of various pharmacophores to target specific biological pathways in pests and weeds.

Based on the known activities of other piperazine derivatives, this compound could potentially be utilized in the synthesis of:

  • Fungicides: The piperazine ring is a component of several known fungicides. By functionalizing the second nitrogen atom of this compound with moieties known to inhibit fungal growth, novel fungicidal candidates could be developed.

  • Insecticides: Piperazine derivatives have been explored for their insecticidal properties. The cyclohexyl group could contribute to the neurotoxicity of a compound by facilitating its interaction with insect nerve receptors.

  • Herbicides: The development of new herbicides with novel modes of action is crucial to combat weed resistance. The unique steric and electronic properties of this compound could be leveraged to design molecules that inhibit essential plant enzymes.

Synthesis of this compound

The synthesis of this compound is a critical first step for its use as a building block. Several synthetic routes have been reported, with the following being a common and efficient method.

Synthetic Pathway Overview

The synthesis typically involves the reaction of a cyclohexyl-containing electrophile with a protected piperazine, followed by deprotection. A common approach utilizes the reaction of cyclohexyl halide with 1-Boc-piperazine, followed by the removal of the Boc protecting group.

Synthesis_Overview Reactant1 Cyclohexyl Halide Intermediate 4-Boc-1-cyclohexylpiperazine Reactant1->Intermediate Inorganic Base, Organic Solvent Reactant2 1-Boc-piperazine Reactant2->Intermediate Product This compound Intermediate->Product Acidic Condition

Caption: General synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Boc-1-cyclohexylpiperazine

This protocol describes the synthesis of the N-Boc protected intermediate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Cyclohexyl bromide163.074.8 kg29.5 mol
1-Boc-piperazine186.255.0 kg26.84 mol
Anhydrous acetonitrile41.0530 kg-
Potassium carbonate138.214.08 kg29.5 mol

Procedure:

  • To a 50 L reactor, add cyclohexyl bromide (4.8 kg, 29.5 mol), anhydrous acetonitrile (30 kg), 1-Boc-piperazine (5.0 kg, 26.84 mol), and potassium carbonate (4.08 kg, 29.5 mol) under stirring.

  • Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture and concentrate the filtrate to dryness to obtain the intermediate, 4-Boc-1-cyclohexylpiperazine, as a red oil.

Expected Yield: Approximately 7.0 kg (96.6% yield) with a purity of 98.5% as determined by Gas Chromatography (GC).

Protocol 2: Synthesis of this compound Hydrochloride

This protocol details the deprotection of the intermediate to form the hydrochloride salt.

Materials:

ReagentMolar Mass ( g/mol )Amount
4-Boc-1-cyclohexylpiperazine268.417.0 kg
Absolute ethanol46.0726 kg
Concentrated hydrochloric acid36.466.6 L

Procedure:

  • In a 50 L reactor, dissolve the 4-Boc-1-cyclohexylpiperazine (7.0 kg) obtained from the previous step in absolute ethanol (26 kg) at room temperature.

  • Slowly add concentrated hydrochloric acid (6.6 L), controlling the addition rate as the reaction is exothermic and generates gas.

  • After the addition is complete, gradually heat the mixture to reflux temperature.

  • After the reaction is complete (monitored by TLC), cool the mixture and distill off the solvent.

  • The resulting residue is then slurried with isopropanol and filtered to obtain solid this compound hydrochloride.

Protocol 3: Preparation of this compound (Free Base)

This protocol describes the conversion of the hydrochloride salt to the free base.

Materials:

ReagentAmount
This compound hydrochlorideSolid from previous step
WaterSufficient to dissolve
Sodium hydroxide or Potassium hydroxideTo adjust pH
Dichloromethane or ChloroformFor extraction

Procedure:

  • Dissolve the this compound hydrochloride in water.

  • Adjust the pH of the solution to 12-14 by adding an inorganic base such as sodium hydroxide or potassium hydroxide.

  • Extract the aqueous solution with a suitable organic solvent like dichloromethane or chloroform.

  • Combine the organic extracts and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by reduced pressure distillation to yield pure this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (%)Yield (%)
4-Boc-1-cyclohexylpiperazineC15H28N2O2268.4198.5 (GC)96.6
This compoundC10H20N2168.28>98-

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Neutralization & Purification S1_Input Cyclohexyl Halide + 1-Boc-piperazine S1_Process Reflux in Acetonitrile with K2CO3 S1_Input->S1_Process S1_Output 4-Boc-1-cyclohexylpiperazine S1_Process->S1_Output S2_Input 4-Boc-1-cyclohexylpiperazine S2_Process Treatment with HCl in Ethanol S2_Input->S2_Process S2_Output This compound Hydrochloride S2_Process->S2_Output S3_Input This compound Hydrochloride S3_Process Basification (NaOH/KOH), Extraction & Distillation S3_Input->S3_Process S3_Output Pure this compound S3_Process->S3_Output

References

Application Notes and Protocols for the Development of Novel Analgesics Using 1-Cyclohexylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel analgesics with improved efficacy and safety profiles is a paramount challenge in modern medicine. The 1-cyclohexylpiperazine scaffold has emerged as a promising starting point for the development of a new generation of pain therapeutics. Derivatives of this core structure have demonstrated significant analgesic properties, potentially acting through modulation of key pain signaling pathways, including the mu-opioid and sigma-2 receptor systems.[1] This document provides detailed application notes and experimental protocols to guide researchers in the synthesis, characterization, and preclinical evaluation of novel analgesic candidates based on the this compound moiety.

Mechanism of Action and Therapeutic Rationale

The analgesic effects of this compound derivatives are believed to be mediated through at least two primary molecular targets:

  • Mu-Opioid Receptors (MOR): Activation of MORs, which belong to the G protein-coupled receptor (GPCR) family, is a well-established mechanism for potent analgesia.[2][3] Ligand binding to MORs initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This, in turn, modulates downstream effectors, ultimately leading to a reduction in neuronal excitability and nociceptive signal transmission.[2]

  • Sigma-2 (σ2) Receptors: The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is increasingly recognized as a novel target for pain modulation.[4][5][6] Preclinical studies have shown that σ2R/TMEM97 ligands can produce robust and long-lasting relief from neuropathic pain.[5][6] While the precise signaling mechanism is still under investigation, it is thought to involve the modulation of intracellular calcium signaling and the integrated stress response.[6]

The potential for dual-target engagement of both MOR and σ2 receptors by a single this compound-based molecule presents an attractive therapeutic strategy. This polypharmacological approach could lead to synergistic analgesic effects, a broader spectrum of activity against different pain modalities, and potentially a reduced side-effect profile compared to conventional opioids.

Data Presentation: In Vitro and In Vivo Activity of Exemplar Compounds

The following tables summarize key quantitative data for representative compounds, illustrating the potential of the this compound scaffold.

Table 1: In Vitro Receptor Binding Affinity

Compound IDTargetKᵢ (nM)RadioligandSource
Example Compound A Mu-Opioid Receptor15.2[³H]-DAMGOFictional Data
Example Compound A Sigma-2 Receptor8.7[³H]-DTGFictional Data
Example Compound B Mu-Opioid Receptor5.8[³H]-DAMGOFictional Data
Example Compound B Sigma-2 Receptor25.1[³H]-DTGFictional Data
Morphine Mu-Opioid Receptor2.5[³H]-DAMGOFictional Data
Siramesine Sigma-2 Receptor0.12[³H]-DTG[4]

Table 2: In Vitro Functional Activity

Compound IDAssayEC₅₀ (nM)Eₘₐₓ (%)Reference AgonistSource
Example Compound A MOR cAMP Inhibition35.492DAMGOFictional Data
Example Compound B MOR cAMP Inhibition12.198DAMGOFictional Data
Morphine MOR cAMP Inhibition8.9100DAMGOFictional Data

Table 3: In Vivo Analgesic Efficacy

Compound IDPain ModelED₅₀ (mg/kg, i.p.)Route of Admin.SpeciesSource
Example Compound A Hot Plate Test2.5i.p.MouseFictional Data
Example Compound A Formalin Test (Phase II)1.8i.p.RatFictional Data
Example Compound B Hot Plate Test1.2i.p.MouseFictional Data
Example Compound B Formalin Test (Phase II)0.9i.p.RatFictional Data
Morphine Hot Plate Test5.0i.p.MouseFictional Data

Experimental Protocols

Protocol 1: Synthesis of a Novel this compound Derivative

This protocol describes a general method for the synthesis of N-substituted this compound derivatives.

Materials:

  • This compound

  • Substituted benzoyl chloride (or other suitable electrophile)

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired substituted benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted this compound derivative.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Mu-Opioid Receptor (MOR) cAMP Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of cyclic AMP (cAMP) following agonist stimulation of MOR.

Materials:

  • CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin.

  • A known MOR agonist (e.g., DAMGO).

  • Test compound.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

  • Plate the hMOR-expressing cells in a 96-well plate and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with assay buffer.

  • Prepare serial dilutions of the test compound and the reference agonist (DAMGO).

  • Add the test compound to the cells and incubate for 15-30 minutes at 37°C.

  • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and the reference agonist to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of cAMP production for each concentration of the test compound and determine the IC₅₀ value.

Protocol 3: In Vitro Sigma-2 (σ2) Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the σ2 receptor.

Materials:

  • Rat liver membrane homogenates (a rich source of σ2 receptors).[7]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).[7]

  • [³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand.

  • (+)-Pentazocine to mask binding to σ1 receptors.[8]

  • Non-labeled DTG for determining non-specific binding.

  • Test compound.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the rat liver membrane homogenate (~300 µg protein), assay buffer, a fixed concentration of (+)-pentazocine (to saturate σ1 receptors), and the test compound at various concentrations.[7]

  • Initiate the binding reaction by adding a fixed concentration of [³H]-DTG (e.g., 5 nM).[9]

  • For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of non-labeled DTG (e.g., 10 µM).[9]

  • Incubate the plate at room temperature for 120 minutes.[9]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.

Protocol 4: In Vivo Hot Plate Analgesia Test

This test assesses the central analgesic activity of a compound in response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Transparent cylindrical restrainer.

  • Test animals (e.g., male Swiss Webster mice).

  • Test compound and vehicle control.

  • Positive control (e.g., morphine).

  • Timer.

Procedure:

  • Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]

  • Set the hot plate temperature to a constant, non-injurious temperature (e.g., 52-55°C).[10][11]

  • Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal injection).

  • At a predetermined time after drug administration (e.g., 30 minutes), place a mouse on the hot plate and start the timer immediately.[10]

  • Observe the mouse for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[10][12]

  • Stop the timer and remove the animal from the hot plate as soon as a nocifensive response is observed. This time is the latency to response.

  • A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage in animals that do not respond.[10][11]

  • Record the latency to response for each animal. A significant increase in latency compared to the vehicle-treated group indicates an analgesic effect.

Protocol 5: In Vivo Formalin Test

This model assesses the analgesic effect of a compound on both acute (neurogenic) and persistent (inflammatory) pain.

Materials:

  • Formalin solution (e.g., 5% in saline).

  • Observation chamber with a mirror to allow for an unobstructed view of the paws.

  • Test animals (e.g., male Sprague-Dawley rats).

  • Test compound and vehicle control.

  • Positive control (e.g., morphine).

  • Timer and video recording equipment (optional).

Procedure:

  • Allow the animals to acclimate to the observation chambers for at least 15-30 minutes.[13]

  • Administer the test compound, vehicle, or positive control to the animals.

  • After the appropriate pre-treatment time, inject a small volume of formalin solution (e.g., 50 µl for rats) subcutaneously into the plantar surface of one hind paw.[13]

  • Immediately return the animal to the observation chamber and start the timer.

  • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

  • The observation period is typically divided into two phases:

    • Phase I (early phase): 0-5 minutes post-formalin injection, representing acute neurogenic pain.[13]

    • Phase II (late phase): 15-60 minutes post-formalin injection, reflecting inflammatory pain mechanisms.[14]

  • A significant reduction in the duration of nocifensive behaviors in either phase compared to the vehicle-treated group indicates an analgesic effect.

Visualizations

G Figure 1: Drug Discovery Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Compound Design Compound Design Synthesis Synthesis Compound Design->Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Receptor Binding Assays Receptor Binding Assays Purification & Characterization->Receptor Binding Assays Functional Assays (cAMP) Functional Assays (cAMP) Receptor Binding Assays->Functional Assays (cAMP) Lead Identification Lead Identification Functional Assays (cAMP)->Lead Identification Acute Pain Models (Hot Plate) Acute Pain Models (Hot Plate) Lead Identification->Acute Pain Models (Hot Plate) Persistent Pain Models (Formalin) Persistent Pain Models (Formalin) Acute Pain Models (Hot Plate)->Persistent Pain Models (Formalin) Lead Optimization Lead Optimization Persistent Pain Models (Formalin)->Lead Optimization Lead Optimization->Compound Design G Figure 2: Mu-Opioid Receptor Signaling This compound Derivative This compound Derivative MOR MOR This compound Derivative->MOR binds & activates Gαi/o Gαi/o MOR->Gαi/o activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP decreases Analgesia Analgesia cAMP->Analgesia leads to G Figure 3: Sigma-2 Receptor Signaling This compound Derivative This compound Derivative Sigma-2 Receptor Sigma-2 Receptor This compound Derivative->Sigma-2 Receptor binds & modulates Intracellular Ca²⁺ Modulation Intracellular Ca²⁺ Modulation Sigma-2 Receptor->Intracellular Ca²⁺ Modulation influences Integrated Stress Response Integrated Stress Response Intracellular Ca²⁺ Modulation->Integrated Stress Response regulates Analgesia Analgesia Integrated Stress Response->Analgesia contributes to

References

Application Notes and Protocols for the Continuous Flow Synthesis of 1-Cyclohexylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-cyclohexylpiperazine using continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, higher yields in shorter reaction times, and the potential for automated, multi-step synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Traditional batch synthesis of this compound can be time-consuming and may present challenges in scalability and safety. Continuous flow chemistry provides a robust alternative, enabling precise control over reaction parameters and leading to a more efficient and reproducible synthesis. Recent advancements have demonstrated the potential for high-yield production of this compound in a significantly reduced timeframe using microreactor systems.[1]

This protocol outlines a two-step continuous flow process adapted from established batch synthesis methodologies.[2][3] The process involves the N-alkylation of mono-Boc-protected piperazine with a cyclohexyl halide, followed by an in-line deprotection to yield the final product.

Reaction Pathway

The synthesis of this compound via this flow chemistry protocol proceeds in two main stages:

  • N-Alkylation: 1-Boc-piperazine is reacted with a cyclohexyl halide in the presence of a base to form the protected intermediate, 1-Boc-4-cyclohexylpiperazine.

  • Deprotection: The Boc protecting group is removed from the intermediate using an acidic solution to yield this compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection 1-Boc-piperazine 1-Boc-piperazine Alkylation_Reaction Flow Reactor 1 (Heated Coil) 1-Boc-piperazine->Alkylation_Reaction Cyclohexyl_halide Cyclohexyl Halide Cyclohexyl_halide->Alkylation_Reaction Base Base Base->Alkylation_Reaction Protected_Intermediate 1-Boc-4-cyclohexylpiperazine Alkylation_Reaction->Protected_Intermediate Deprotection_Reaction Flow Reactor 2 (Mixing Tee + Coil) Protected_Intermediate->Deprotection_Reaction Acid Acid Acid->Deprotection_Reaction Final_Product This compound Deprotection_Reaction->Final_Product

Caption: Reaction pathway for the two-step synthesis of this compound.

Experimental Protocols

Materials and Reagents
  • 1-Boc-piperazine

  • Cyclohexyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl) in dioxane (e.g., 4 M solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment
  • Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps

  • Heated flow reactor coil (e.g., PFA or stainless steel tubing) with temperature controller

  • Back pressure regulator

  • T-mixer

  • Second flow reactor coil (can be at room temperature)

  • Collection vessel

  • In-line purification system (optional, e.g., liquid-liquid separator)

Protocol 1: Continuous Flow N-Alkylation and Deprotection

This protocol outlines the complete, telescoped synthesis of this compound.

1. Reagent Preparation:

  • Solution A (Organic Phase): Prepare a solution of 1-Boc-piperazine (e.g., 0.5 M) and cyclohexyl bromide (e.g., 0.55 M, 1.1 equivalents) in acetonitrile.

  • Solution B (Base Slurry): Prepare a well-stirred slurry of potassium carbonate (e.g., 1.5 M, 3 equivalents) in acetonitrile. Note: A packed bed reactor with solid potassium carbonate can be an alternative to a slurry.

  • Solution C (Acidic Quench): 4 M HCl in dioxane.

2. System Setup:

  • Assemble the flow chemistry system as depicted in the workflow diagram below.

  • Ensure all connections are secure and leak-proof.

  • Pressurize the system to approximately 10 bar using the back pressure regulator to prevent solvent boiling at elevated temperatures.

G cluster_pumps Reagent Delivery cluster_reactors Reaction Zone cluster_collection Work-up & Collection PumpA Pump A (Solution A) TMixer1 T-Mixer PumpA->TMixer1 PumpB Pump B (Solution B) PumpB->TMixer1 PumpC Pump C (Solution C) TMixer2 T-Mixer PumpC->TMixer2 Reactor1 Heated Coil Reactor (Alkylation) TMixer1->Reactor1 Reactor1->TMixer2 Reactor2 Coil Reactor (Deprotection) TMixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

Caption: Experimental workflow for the continuous synthesis of this compound.

3. Reaction Execution:

  • Alkylation Step:

    • Set the temperature of the first heated coil reactor to 120°C.

    • Pump Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.5 mL/min each, for a total flow rate of 1.0 mL/min).

    • The combined stream flows through the heated coil reactor. The residence time can be calculated based on the reactor volume and total flow rate. For a 10 mL reactor, a 1.0 mL/min flow rate gives a 10-minute residence time.

  • Deprotection Step:

    • The output stream from the first reactor is mixed with Solution C at a T-mixer. The flow rate of Solution C should be adjusted to ensure complete deprotection (e.g., 0.2 mL/min).

    • The combined stream then passes through the second coil reactor at room temperature to ensure the reaction goes to completion.

4. Product Collection and Work-up:

  • The product stream exiting the back pressure regulator is collected in a vessel containing a saturated sodium bicarbonate solution to neutralize the excess acid.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or chromatography if necessary.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the continuous flow synthesis of this compound, based on literature data and theoretical adaptation.[1][2][3]

ParameterValueUnitNotes
Alkylation Stage
1-Boc-piperazine Conc.0.5MIn Acetonitrile
Cyclohexyl bromide Conc.0.55M1.1 equivalents
BaseK₂CO₃-Slurry or packed bed
Reactor Temperature120°C
Residence Time10 - 30min
Deprotection Stage
Acid4 M HCl in dioxane-
Reactor TemperatureAmbient°C
Residence Time5 - 10min
Overall
Expected Yield>85%[1]
Total Residence Time15 - 40min

Conclusion

The described continuous flow methodology provides a rapid, efficient, and scalable approach to the synthesis of this compound. The precise control over reaction conditions afforded by flow chemistry allows for high yields and purity while minimizing reaction times. This protocol serves as a robust starting point for researchers and professionals in drug development, offering a modern alternative to traditional batch processing. Further optimization of parameters such as concentration, temperature, and residence time may lead to even greater efficiencies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclohexylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Cyclohexylpiperazine for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • N-Alkylation of Piperazine with a Cyclohexyl Halide: This involves the reaction of piperazine (or a mono-protected derivative) with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base. To achieve high mono-alkylation selectivity and yield, a Boc-protection/deprotection strategy is often employed.[1][2][3]

  • Reductive Amination of Cyclohexanone with Piperazine: This method involves the reaction of cyclohexanone with piperazine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[1][4]

A less common alternative is the Grignard reagent approach, which involves reacting piperazine with cyclohexylmagnesium bromide. This method offers a halogen-free pathway but requires strict anhydrous conditions.[1]

Q2: How can I avoid the formation of the bis-alkylated byproduct (1,4-dicyclohexylpiperazine)?

A2: The formation of 1,4-dicyclohexylpiperazine is a common side reaction when using unprotected piperazine. To favor mono-alkylation and improve the yield of this compound, you can:

  • Use a 1:1 molar ratio of piperazine to the cyclohexyl halide. [1]

  • Employ a mono-protected piperazine, such as 1-Boc-piperazine. This is the most effective method to ensure high regioselectivity. The Boc group blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The Boc group is then removed in a subsequent deprotection step.[1][2]

Q3: My yield from the reductive amination of cyclohexanone is low. What are the potential causes and solutions?

A3: Low yields in reductive amination can stem from several factors. Here are some common causes and troubleshooting tips:

  • Suboptimal pH: The formation of the iminium ion intermediate is pH-dependent. The reaction is optimally carried out at a weakly acidic pH of 5-6, which can be maintained using acetic acid.[1]

  • Inefficient or Degraded Reducing Agent: The choice and quality of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the iminium ion over the ketone.[4] Ensure the reducing agent is fresh and has been stored under anhydrous conditions.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure all starting material has been consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[4]

  • Side Reactions: The primary side reaction is the reduction of cyclohexanone to cyclohexanol. Using a selective reducing agent like STAB minimizes this.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield in N-alkylation reaction - Formation of bis-alkylated byproduct.- Incomplete reaction.- Side reactions from prolonged heating (e.g., elimination).- Use 1-Boc-piperazine for mono-alkylation.- If using unprotected piperazine, maintain a strict 1:1 molar ratio with the cyclohexyl halide.[1]- Monitor the reaction by TLC to ensure completion.- Control reaction temperature (typically 80-100°C) and avoid unnecessarily long reaction times.[1]
Difficulty in removing the Boc protecting group - Incomplete deprotection reaction.- Inefficient deprotection agent.- Ensure sufficient reaction time (e.g., 2-4 hours).- Use an appropriate deprotection agent and concentration. 20% TFA in DCM or 4 M HCl in dioxane are effective.[1]
Presence of unreacted starting materials in the final product - Insufficient reaction time or temperature.- Inefficient mixing.- Poor quality of reagents.- Monitor the reaction to completion using TLC or GC.- Ensure adequate stirring throughout the reaction.- Use high-purity starting materials and solvents.
Product is an oil instead of a solid - Presence of impurities.- The product itself is a low-melting solid.- Purify the crude product by vacuum distillation or column chromatography.[2][6]- this compound has a reported melting point of around 34°C, so it may appear as an oil at or slightly above room temperature.[3][6]
Formation of emulsions during aqueous workup - Similar densities of aqueous and organic layers.- Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer.- Filter the mixture through a pad of celite.[5]

Quantitative Data Summary

Table 1: Comparative Yields for N-Alkylation of Piperazine under Various Conditions

Cyclohexyl HalideSolventBaseTemperature (°C)Time (h)Yield (%)
BromideAcetonitrileK₂CO₃801278
ChlorideDMFNaOH1002465
BromideTolueneEt₃N1101872

Data adapted from a representative synthesis.[1]

Table 2: Efficiency of Deprotection Agents for Boc-Protected this compound

AgentConcentrationTime (h)Yield (%)Purity (%)
TFA20% v/v in DCM29298
HCl (in dioxane)4 M48895

Data adapted from a representative synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Boc-Protection Strategy

This protocol is adapted from patent CN112645901A.[2][3]

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine

  • To a reaction vessel, add cyclohexyl bromide (1.1 eq), anhydrous acetonitrile, 1-Boc-piperazine (1.0 eq), and potassium carbonate (1.1 eq) under stirring.

  • Slowly heat the mixture to reflux (approximately 82°C) and maintain for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts.

  • Concentrate the filtrate to dryness under reduced pressure to obtain 4-Boc-1-cyclohexylpiperazine. A reported yield for this step is 96.6%.[2][6]

Step 2: Deprotection of 4-Boc-1-cyclohexylpiperazine

  • Dissolve the 4-Boc-1-cyclohexylpiperazine from Step 1 in absolute ethanol.

  • Slowly add concentrated hydrochloric acid. Caution: This reaction is exothermic and produces gas.

  • Gradually heat the mixture to reflux and maintain for approximately 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, evaporate the solvent to dryness under reduced pressure.

  • Add isopropanol to the residue and stir to form a slurry (pulping).

  • Filter the solid to obtain this compound hydrochloride.

Step 3: Neutralization to this compound (Free Base)

  • Dissolve the this compound hydrochloride in water.

  • Adjust the pH to 12-14 using a 20% sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 times).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of this compound via Reductive Amination

This is a general guideline for reductive amination.

  • To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add piperazine (1.1 eq).

  • Add a catalytic amount of acetic acid to maintain a pH of 5-6.[1]

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Visualizations

Synthesis_Workflow_Boc_Protection cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Deprotection cluster_neutralization Step 3: Neutralization & Purification start1 1-Boc-piperazine + Cyclohexyl Bromide cond1 K₂CO₃, Acetonitrile Reflux, 2h start1->cond1 Reactants prod1 4-Boc-1-cyclohexylpiperazine cond1->prod1 Yield: ~96.6% cond2 Conc. HCl, Ethanol Reflux, 4h prod1->cond2 prod2 This compound Hydrochloride cond2->prod2 cond3 1. NaOH (aq), pH 12-14 2. Extraction with DCM prod2->cond3 prod3 Crude this compound cond3->prod3 purify Vacuum Distillation prod3->purify final_prod Pure this compound purify->final_prod

Caption: Synthesis workflow for this compound via the Boc-protection strategy.

Reductive_Amination_Workflow cluster_imine_formation Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Purification reactants Cyclohexanone + Piperazine conditions1 DCM, Acetic Acid (cat.) pH 5-6, RT, 1-2h reactants->conditions1 intermediate Iminium Ion Intermediate conditions1->intermediate reducing_agent Sodium Triacetoxyborohydride (STAB) intermediate->reducing_agent crude_product Crude this compound reducing_agent->crude_product workup 1. Quench (aq. NaHCO₃) 2. Extraction crude_product->workup purification Column Chromatography or Vacuum Distillation workup->purification final_product Pure this compound purification->final_product

Caption: General workflow for the reductive amination synthesis of this compound.

Troubleshooting_Logic cluster_alkylation N-Alkylation Issues cluster_amination Reductive Amination Issues low_yield Low Yield of This compound bis_alkylation Bis-alkylation? low_yield->bis_alkylation Alkylation Method incomplete_alkylation Incomplete Reaction? low_yield->incomplete_alkylation Alkylation Method bad_ph Incorrect pH? low_yield->bad_ph Reductive Amination bad_reductant Bad Reducing Agent? low_yield->bad_reductant Reductive Amination incomplete_amination Incomplete Reaction? low_yield->incomplete_amination Reductive Amination solution_boc Use 1-Boc-piperazine bis_alkylation->solution_boc solution_ratio Use 1:1 Molar Ratio bis_alkylation->solution_ratio solution_monitor_alk Monitor by TLC, Adjust Time/Temp incomplete_alkylation->solution_monitor_alk solution_ph Adjust pH to 5-6 (Acetic Acid) bad_ph->solution_ph solution_reductant Use Fresh STAB bad_reductant->solution_reductant solution_monitor_am Monitor by TLC, Extend Time incomplete_amination->solution_monitor_am

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1-Cyclohexylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 1-Cyclohexylpiperazine. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude this compound often originate from the starting materials and side reactions during its synthesis. These can include unreacted starting materials such as cyclohexyl halide and 1-Boc-piperazine, as well as byproducts from the nucleophilic substitution reaction.[1][2] Solvents used in the synthesis and workup, like acetonitrile, isopropanol, dichloromethane, or ethanol, may also be present as residual impurities.[1][2]

Q2: My purified this compound is a yellow to brownish low-melting solid. Is this normal?

A2: The appearance of this compound is typically described as a white to light yellow or yellow-brownish low melting solid or powder.[3][4] While a slight yellow tint may be acceptable depending on the required purity, a distinct yellow-brownish color could indicate the presence of impurities. Further purification may be necessary if a higher purity, colorless product is required.

Q3: What are the key safety precautions to consider when handling this compound?

A3: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[5][6] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Avoid formation of dust and aerosols.[5] It is also incompatible with strong oxidizing agents.[5]

Q4: What is the melting point of this compound, and why is it important for purification?

A4: The melting point of this compound is in the range of 28-37 °C.[3][4][7] This low melting point means that the compound can exist as a solid or a semi-solid/oily product at or near room temperature.[2][3] This property is crucial when choosing a purification method. For instance, during distillation, the receiving flask may need to be warmed to prevent the product from solidifying in the condenser and collection adapter.[1]

Troubleshooting Guide

Problem 1: Low purity of this compound after a single distillation.

Potential Cause Troubleshooting Steps
Inefficient Separation The boiling points of impurities are too close to that of this compound.
Solution 1: Fractional Distillation: If the boiling points of the impurities are close to that of the product, a fractional distillation setup with a packed column (e.g., Vigreux, Raschig rings) can provide better separation.
Solution 2: Purification via Salt Formation: Convert the crude this compound to its hydrochloride salt.[1][2] This solid salt can be purified by recrystallization or pulping with a suitable solvent like isopropanol to remove non-basic impurities.[1] The purified salt is then neutralized with a base to regenerate the pure free base, which can be further purified by a final distillation.[1][2]
Thermal Decomposition The compound may be degrading at the distillation temperature.
Solution: Reduced Pressure Distillation: this compound should be distilled under reduced pressure (vacuum distillation) to lower its boiling point and prevent thermal decomposition.[1][8] A high vacuum (e.g., using an oil pump) is recommended.[1]

Problem 2: Product discoloration (yellow or brown) after purification.

Potential Cause Troubleshooting Steps
Presence of Oxidized Impurities Trace impurities may be susceptible to air oxidation at high temperatures during distillation.
Solution 1: Use of Antioxidants: While not explicitly mentioned in the provided literature for this specific compound, adding a small amount of a high-boiling antioxidant to the distillation pot can sometimes prevent the formation of colored impurities. This should be tested on a small scale first.
Solution 2: Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9]
Contamination from Synthesis Colored byproducts from the synthesis may not have been completely removed.
Solution: Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable organic solvent and treat it with activated carbon. The carbon can adsorb colored impurities. Filter off the carbon and then proceed with distillation. This should be done with caution as activated carbon can also adsorb the product, leading to lower yields.

Quantitative Data Summary

The following table summarizes the purity and yield data for this compound purification as found in the provided search results.

Purification MethodPurity AchievedYieldSource
Reduced Pressure Distillation98.5% (by GC)96.6% (for the synthesis step leading to the crude product)[1][2]
Purification via Hydrochloride Salt and subsequent Distillation>98.0% (by GC)90.1% (for the deprotection and purification step)[4][10]

Experimental Protocols

Protocol 1: Purification by Reduced Pressure Distillation

This protocol is based on methods described in patent literature.[1][2]

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry. Use a heating mantle with a stirrer for the distillation flask and an oil bath for uniform heating.

  • Procedure:

    • Place the crude this compound into the distillation flask.

    • Connect the apparatus to a vacuum pump (an oil pump is recommended for high vacuum).[1]

    • Gradually reduce the pressure to the desired level (e.g., below 4 x 10-2 Pa as mentioned in one patent).[1]

    • Begin heating the distillation flask while stirring.

    • To prevent solidification in the condenser, it may be necessary to circulate warm water (e.g., 40 °C) through it.[1]

    • Collect the fraction that boils at the expected temperature under the applied pressure. For this compound, a fraction boiling between 100-120 °C at a high vacuum is collected.[1]

    • For higher purity, a second distillation (redistillation) of the collected fraction can be performed using the same method.[1]

Protocol 2: Purification via Hydrochloride Salt Formation

This protocol involves the conversion of the basic amine to its hydrochloride salt, which can be more easily purified by crystallization or washing.[1][4]

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent such as absolute ethanol.[2]

    • Slowly add concentrated hydrochloric acid to the solution. This reaction is exothermic and may produce gas, so the addition should be controlled carefully.[2]

    • The this compound hydrochloride salt will precipitate out of the solution.

  • Purification of the Salt:

    • The precipitated solid can be collected by filtration.

    • To further purify the salt, it can be pulped (slurried) with a solvent like isopropanol, which helps to dissolve some of the impurities.[1]

    • Filter the purified hydrochloride salt and dry it.

  • Regeneration of the Free Base:

    • Dissolve the purified this compound hydrochloride in water.[2][3]

    • Adjust the pH of the aqueous solution to 12-14 by adding a strong base like sodium hydroxide.[1][2][3]

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.[2][3]

    • Combine the organic layers, dry them over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude, purified this compound.[2][3]

  • Final Purification:

    • The resulting product can be further purified by reduced pressure distillation as described in Protocol 1 to yield the final high-purity product.[2][3]

Visualization

The following diagram illustrates the general workflow for the purification of this compound, incorporating the two main strategies discussed.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options Crude_Product Crude this compound Distillation Reduced Pressure Distillation Crude_Product->Distillation Salt_Formation Convert to Hydrochloride Salt Crude_Product->Salt_Formation Pure_Product Pure this compound Distillation->Pure_Product High Purity Purify_Salt Purify Salt (Crystallization/Pulping) Salt_Formation->Purify_Salt Neutralization Neutralize to Free Base Purify_Salt->Neutralization Final_Distillation Final Reduced Pressure Distillation Neutralization->Final_Distillation Final_Distillation->Pure_Product Very High Purity

Caption: Purification workflow for this compound.

References

Technical Support Center: N-Alkylation of 1-Cyclohexylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 1-cyclohexylpiperazine. Our goal is to help you minimize side product formation, optimize reaction yields, and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the N-alkylation of this compound?

The primary side products in the N-alkylation of this compound are the di-alkylated product and a quaternary ammonium salt.[1][2] Di-alkylation occurs when the second nitrogen atom of the piperazine ring undergoes alkylation. Quaternary salt formation results from the over-alkylation of the desired mono-alkylated product, leading to a positively charged species.[3]

Q2: What factors contribute to the formation of these side products?

Several factors can promote the formation of unwanted side products:

  • Stoichiometry: An excess of the alkylating agent significantly increases the likelihood of both di-alkylation and quaternary salt formation.[3]

  • Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable di-substituted product.[2]

  • Base Strength: Strong bases can deprotonate the mono-alkylated product, increasing its nucleophilicity and making it more susceptible to a second alkylation.[2]

  • Reaction Time: Prolonged reaction times can lead to over-alkylation.[1]

Q3: How can I selectively achieve mono-alkylation and avoid di-alkylation?

Controlling selectivity is crucial for maximizing the yield of the desired mono-alkylated product. Key strategies include:

  • Use of a Protecting Group: The most effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be subsequently removed.[1][4]

  • Control Stoichiometry: Using an excess of this compound relative to the alkylating agent can favor mono-alkylation.[4]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[4]

Q4: What are the recommended bases and solvents for this reaction?

The choice of base and solvent is critical for success.

  • Bases: Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to minimize the deprotonation of the mono-alkylated product, thus reducing di-alkylation.[2]

  • Solvents: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are commonly used as they effectively dissolve the reactants.[1]

Q5: Is there an alternative to direct N-alkylation to avoid these side products?

Yes, reductive amination is an excellent alternative that can prevent the formation of quaternary ammonium salts.[3][4] This method involves reacting this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB).[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-alkylated product. * Significant formation of di-alkylated byproduct.[2]* Formation of a water-soluble quaternary ammonium salt.[3]* Incomplete reaction.* Use a 1:1 molar ratio of this compound to the alkylating agent, or a slight excess of the piperazine.[1]* Add the alkylating agent slowly to the reaction mixture.[4]* Consider using N-Boc-1-cyclohexylpiperazine for controlled mono-alkylation.[1]* Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[6]
Presence of a significant amount of di-substituted byproduct. * High reaction temperature.[2]* Use of a strong base.[2]* Prolonged reaction time.[1]* Excess of alkylating agent.[3]* Conduct the reaction at the lowest feasible temperature.[2]* Use a milder base such as potassium carbonate or sodium bicarbonate.[2]* Monitor the reaction progress and stop it once the starting material is consumed.[6]* Ensure precise control over the stoichiometry of your reactants.[2]
Product is difficult to extract from the aqueous phase during work-up. * Formation of a water-soluble quaternary ammonium salt.[3]* Protonation of the desired product, forming a salt.* During work-up, adjust the pH of the aqueous layer to be basic (pH 9-12) to ensure the product is in its free base form before extraction with an organic solvent.[5]* If quaternary salt formation is suspected, consider alternative purification methods like ion-exchange chromatography.
Reaction does not proceed to completion. * Poor solubility of reactants.* Insufficiently strong base to neutralize the acid formed during the reaction.* Low reaction temperature.* Switch to a more polar solvent like DMF to ensure all reactants are dissolved.[4]* Use a sufficient amount of base (e.g., 1.5-2.0 equivalents) to neutralize the generated acid.[4]* Gradually increase the reaction temperature while monitoring for side product formation.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the N-alkylation of a protected piperazine, which is a common strategy to achieve mono-alkylation.

Alkylating AgentSolventBaseTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)Reference
Cyclohexyl bromideAcetonitrileK₂CO₃Reflux296.6 (of intermediate)[6]
1-bromobutaneTHFK₂CO₃RefluxOvernight88[7]

Experimental Protocols

Protocol 1: N-Alkylation of 1-Boc-piperazine with Cyclohexyl Bromide [6]

  • Reaction Setup: To a 50L reactor, add 1-Boc-piperazine (5.0 kg, 26.84 mol), anhydrous acetonitrile (30 kg), cyclohexyl bromide (4.8 kg, 29.5 mol), and potassium carbonate (4.08 kg, 29.5 mol) under stirring.

  • Reaction Execution: Heat the mixture to reflux and maintain for 2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter. Concentrate the filtrate to dryness to obtain the intermediate, 4-Boc-1-cyclohexylpiperazine.

  • Deprotection: The Boc group can be removed by treating the intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent.[1]

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 1_Cyclohexylpiperazine 1_Cyclohexylpiperazine Desired_Product N-Alkyl-1-cyclohexylpiperazine 1_Cyclohexylpiperazine->Desired_Product + R-X Base, Solvent Di_Alkylated_Product 1,4-Dialkyl-1-cyclohexylpiperazinium 1_Cyclohexylpiperazine->Di_Alkylated_Product + 2 R-X Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Desired_Product Alkylating_Agent->Di_Alkylated_Product Quaternary_Salt Quaternary Ammonium Salt Alkylating_Agent->Quaternary_Salt Desired_Product->Quaternary_Salt + R-X Troubleshooting_Guide Start Low Yield or Impure Product Check_Side_Products Analyze crude product for di-alkylation or quat salt Start->Check_Side_Products Di_Alkylation Di-alkylation confirmed Check_Side_Products->Di_Alkylation High MW byproduct Quat_Salt Quaternary salt suspected Check_Side_Products->Quat_Salt Product in aqueous layer Incomplete_Reaction Incomplete reaction Check_Side_Products->Incomplete_Reaction Starting material remains Solution_Di_Alkylation Reduce temperature Use weaker base Control stoichiometry Di_Alkylation->Solution_Di_Alkylation Solution_Quat_Salt Adjust work-up pH to basic Use reductive amination Quat_Salt->Solution_Quat_Salt Solution_Incomplete Increase temperature cautiously Use more polar solvent Ensure sufficient base Incomplete_Reaction->Solution_Incomplete

References

troubleshooting guide for low yield in piperazine cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Piperazine Cyclization Reactions

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in piperazine cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My piperazine cyclization reaction has a very low yield. What are the most common initial checks I should perform?

Low yields in piperazine synthesis can often be traced back to fundamental issues with reagents or reaction setup. The first step is to verify the integrity of your starting materials and the reaction conditions.

  • Starting Material Purity: Confirm the identity and purity of your reactants using standard analytical methods like NMR, Mass Spectrometry (MS), and HPLC.[1] Impurities can act as catalyst poisons or participate in side reactions.

  • Reagent Stability: Ensure your reagents, especially sensitive catalysts and anhydrous solvents, have not degraded during storage. Piperazine itself is hygroscopic and can absorb water and carbon dioxide from the air, which can interfere with the reaction.[2]

  • Reaction Atmosphere: Many cyclization reactions, particularly those using palladium or other transition metal catalysts, are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I am attempting a Buchwald-Hartwig amination to form an N-aryl piperazine and the yield is poor. How can I optimize this reaction?

Low yields in Buchwald-Hartwig aminations involving piperazine are a common issue. The interplay between the catalyst, ligand, base, and solvent is critical.[3]

Potential Causes and Solutions:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[3]

  • Base Selection: The strength of the base can significantly impact the reaction. A strong base like sodium tert-butoxide (NaOtBu) might cause decomposition of starting materials. Consider screening weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are common choices. If reagent solubility is an issue, a more polar solvent like tert-butanol may be beneficial.[3]

Q3: I am getting a significant amount of 1,4-disubstituted piperazine instead of my desired monosubstituted product. How can I improve selectivity?

Controlling selectivity is a frequent challenge due to the two reactive nitrogen atoms in the piperazine ring.

Strategies to Improve Monosubstitution:

  • Use of Protecting Groups: The most reliable method is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms. This ensures that the reaction can only occur at the unprotected nitrogen. The protecting group is then removed in a subsequent step.[4]

  • Reagent Stoichiometry: In some cases, using a large excess of piperazine can favor monosubstitution by increasing the statistical probability that the electrophile reacts with an unreacted piperazine molecule rather than the already substituted product.[5]

  • Flow Chemistry: Continuous flow reactors can sometimes offer better control over stoichiometry and reaction time, minimizing the formation of disubstituted products.[4]

Q4: My reaction seems to stall or remains incomplete, even after extended reaction times. What could be the cause?

Incomplete conversion is often linked to catalyst deactivation or suboptimal reaction parameters.

Troubleshooting Steps:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure all components are pure and the reaction is run under an inert atmosphere.

  • Reaction Temperature: The reaction may require higher temperatures to proceed to completion. However, be cautious, as excessive heat can lead to the decomposition of reactants, products, or the catalyst.[3] A careful temperature optimization study is recommended.

  • Insufficient Mixing: In heterogeneous reactions, ensure vigorous stirring to facilitate contact between all reactants and the catalyst.

Troubleshooting Workflow

If you are facing low yields, the following decision tree can help diagnose the potential cause systematically.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Deeper Analysis cluster_2 Phase 3: Optimization start Low Yield in Piperazine Cyclization reagent_check Verify Starting Material Purity & Stability (NMR, MS, HPLC) start->reagent_check condition_check Review Reaction Conditions (Temp, Time, Atmosphere) reagent_check->condition_check If materials are pure side_reactions Analyze Crude Mixture for Side Products (TLC, LC-MS) condition_check->side_reactions If conditions are correct catalyst_issue Is the Reaction Catalyst-Dependent? side_reactions->catalyst_issue If side products are observed change_route Consider Alternative Synthetic Route or Protecting Group Strategy side_reactions->change_route If side reactions are unavoidable purification_issue Assess Product Loss During Work-up/Purification catalyst_issue->purification_issue No optimize_conditions Systematically Vary: - Solvent - Base - Temperature - Ligand/Catalyst catalyst_issue->optimize_conditions Yes purification_issue->optimize_conditions optimize_conditions->start Re-evaluate change_route->start Re-evaluate

Caption: A troubleshooting decision tree for diagnosing low yields in piperazine cyclization reactions.

Data Summary Tables

Table 1: Optimization of Reaction Conditions for Piperazine Synthesis This table summarizes examples of how varying reaction parameters can influence the yield of piperazine cyclization.

Reaction TypeCatalyst / ReagentBaseSolventTemperature (°C)Yield (%)Reference
Reductive Cyclization5%-Pd/C-Methanol5044-85[6][7]
Reductive CyclizationRa-Ni-Methanol50Complex Mixture[6]
Buchwald-HartwigPd PrecursorNaOtBuToluene80-110Variable (Decomposition Risk)[3]
Buchwald-HartwigPd PrecursorK₃PO₄ / Cs₂CO₃Dioxane80-110Improved Yields[3]
Aza-Michael CyclizationCinchona AlkaloidK₃PO₄TolueneLow Temp90[5]

Table 2: Analytical Techniques for Troubleshooting Use these analytical methods to verify the identity and purity of your starting materials and products.[1]

Analytical TechniquePurposeKey Information Provided
¹H and ¹³C NMR Structure VerificationConfirms the chemical structure and connectivity of the molecule.
Mass Spectrometry (MS) Molecular Weight ConfirmationConfirms the molecular weight and elemental composition (with HRMS).
HPLC Purity AssessmentDetermines the purity of the compound, with >95% often required for biological assays.
TLC / LC-MS Reaction MonitoringTracks the consumption of starting materials and formation of products and by-products.

Experimental Protocols

Protocol 1: General Procedure for Reductive Cyclization of Dioximes to form N-Boc-Piperazines

This protocol is adapted from a method for converting primary amines into piperazine rings.[6][7]

  • Reaction Setup: To a solution of the dioxime starting material (1 equivalent) in methanol (0.1 M), add Di-tert-butyl dicarbonate (Boc₂O, 3 equivalents).

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (approximately 50 mg per 0.5 mmol of the dioxime).

  • Hydrogenation: Place the reaction vessel in a steel autoclave. Flush the autoclave with hydrogen gas and then pressurize to 40 bar.

  • Reaction: Heat the mixture to 50°C and stir vigorously for 6 hours.

  • Work-up: After cooling the autoclave to room temperature and slowly depressurizing, filter off the catalyst through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product via column chromatography to isolate the N-Boc-protected piperazine.

Protocol 2: Microwave-Assisted Synthesis of Monosubstituted Piperazines

This method provides a rapid alternative to conventional heating for N-alkylation reactions.[4]

  • Reagent Preparation: In a microwave-safe reaction vessel, dissolve piperazine (typically in large excess) in a suitable solvent (e.g., ethanol).

  • Reactant Addition: Add the alkyl halide or other electrophile portion-wise to the piperazine solution.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Set the power to a low level (e.g., 10% of maximum power, ~80 W) and apply it in pulses (e.g., 3 seconds on, 4 seconds off) to maintain a gentle boil.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting electrophile is consumed.

  • Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by distillation or column chromatography to separate the monosubstituted product from excess piperazine and any disubstituted by-products.

References

optimization of reaction conditions for 1-Cyclohexylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Cyclohexylpiperazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in the synthesis of this compound can stem from several factors depending on the synthetic route.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all starting material is consumed before workup.[1][2]

    • Suboptimal Temperature: For the N-alkylation of Boc-piperazine, maintaining a reflux temperature of 80-100°C is crucial.[3] Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to side reactions.

    • Inefficient Deprotection: If you are using a Boc-protected piperazine, the deprotection step might be incomplete. Ensure the acidic conditions are sufficient to completely remove the Boc group. This can be achieved by using a mixture of ethanol and concentrated hydrochloric acid and stirring for an extended period (e.g., 18 hours at room temperature).[4]

    • Poor Quality Reagents: The purity of your starting materials, such as cyclohexyl bromide and 1-Boc-piperazine, is critical. Using impure reagents can introduce side reactions and lower the overall yield.

    • Losses During Workup: Significant amounts of the product can be lost during the extraction and purification steps. Ensure the pH is appropriately adjusted to >12-14 during the basic extraction with dichloromethane to maximize the recovery of the free base.[1][5] Multiple extractions are recommended.

Issue 2: Formation of Di-substituted Piperazine Byproduct

  • Question: I am observing a significant amount of 1,4-dicyclohexylpiperazine in my reaction mixture. How can I minimize this side reaction?

  • Answer: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[3] To favor mono-alkylation, consider the following:

    • Molar Ratio of Reactants: Use a 1:1 molar ratio of piperazine to the cyclohexylating agent.[3] An excess of the cyclohexylating agent will increase the likelihood of di-substitution.

    • Use of a Protecting Group: The most effective method to ensure mono-substitution is to use a protecting group on one of the piperazine nitrogens. 1-Boc-piperazine is a commonly used starting material for this purpose.[1][2][3][5] The Boc group is then removed in a subsequent step to yield the desired this compound.

Issue 3: Difficulty in Removing the Boc Protecting Group

  • Question: I am having trouble with the deprotection of 4-Boc-1-cyclohexylpiperazine. What are the optimal conditions?

  • Answer: The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions. Here are some effective methods:

    • Hydrochloric Acid in Ethanol: A common and effective method is to dissolve the Boc-protected intermediate in a mixture of ethanol and concentrated hydrochloric acid.[1][4] The reaction is typically stirred at room temperature for several hours (e.g., 18 hours) or gently heated to reflux.[1][4]

    • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): Another standard procedure involves treating the protected compound with TFA in DCM.[3] This is often a faster method but requires careful handling of the corrosive TFA.

    • Monitoring the Reaction: Regardless of the method, it is essential to monitor the deprotection process by TLC or LC-MS to ensure all the starting material has been converted to the deprotected product before proceeding with the workup.[4]

Issue 4: Product Purification Challenges

  • Question: My final product is an oil or a low-melting solid and is difficult to purify. What purification techniques are recommended?

  • Answer: this compound is a low-melting solid.[2][4] If you are obtaining an oil, it may contain residual solvent or impurities.

    • Distillation under Reduced Pressure: A highly effective method for purifying this compound is distillation under reduced pressure.[1][5] This will separate the product from non-volatile impurities and residual solvents.

    • Crystallization of the Hydrochloride Salt: If direct distillation is problematic, you can convert the free base to its hydrochloride salt by treating it with hydrochloric acid. The resulting this compound hydrochloride is a solid that can be purified by recrystallization or pulping with a suitable solvent like isopropanol.[1][5] The purified salt can then be converted back to the free base by treatment with a strong base.

    • Column Chromatography: While less common for the final product on a large scale, silica gel chromatography can be used to purify the Boc-protected intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

A1: The two primary methods for synthesizing this compound are:

  • N-Alkylation of Protected Piperazine: This involves the reaction of a mono-protected piperazine, typically 1-Boc-piperazine, with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base, followed by the removal of the protecting group under acidic conditions.[1][2][3][5]

  • Reductive Amination: This method involves the reaction of piperazine with cyclohexanone in the presence of a reducing agent, such as sodium triacetoxyborohydride.[6] To control selectivity, a mono-protected piperazine can also be used in this reaction.

Q2: What is the purpose of using 1-Boc-piperazine as a starting material?

A2: Using 1-Boc-piperazine is a strategic approach to control the regioselectivity of the alkylation reaction. The Boc (tert-butoxycarbonyl) group "protects" one of the nitrogen atoms of the piperazine ring, preventing it from reacting. This ensures that the cyclohexyl group is introduced at the unprotected nitrogen, leading exclusively to the mono-substituted product.[3] The Boc group can then be easily removed in a subsequent step to yield this compound.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Besides the formation of the di-substituted byproduct, other potential side reactions include:

  • Over-alkylation: Prolonged reaction times or excessive temperatures can lead to the formation of quaternary ammonium salts.[3]

  • Elimination Reactions: With cyclohexyl halides, there is a possibility of elimination reactions to form cyclohexene, especially under strongly basic conditions and high temperatures.

  • Byproducts from the Reducing Agent: In reductive amination, the choice of reducing agent is important. For instance, using sodium borohydride can potentially reduce the ketone starting material before imine formation occurs. Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent for this transformation.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product. A purity of ≥97-98% is typically desired.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of the reaction and check the purity of the fractions during purification.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation of 1-Boc-piperazine

This protocol is adapted from patent CN112645901A.[2]

Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)

  • To a reaction vessel, add cyclohexyl bromide, anhydrous acetonitrile, 1-Boc-piperazine, and potassium carbonate under stirring.

  • Slowly heat the mixture to reflux (approximately 82°C) and maintain for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts.

  • Concentrate the filtrate to dryness under reduced pressure to obtain 4-Boc-1-cyclohexylpiperazine.

Step 2: Deprotection to form this compound Hydrochloride

  • Dissolve the intermediate from Step 1 in absolute ethanol.

  • Slowly add concentrated hydrochloric acid. Caution: This reaction is exothermic and generates gas.

  • Heat the mixture to reflux and maintain for a specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • The resulting solid is pulped with isopropanol and then filtered to obtain this compound hydrochloride.

Step 3: Neutralization to this compound (Free Base)

  • Dissolve the hydrochloride salt from Step 2 in water.

  • Adjust the pH to 14 using a 20% sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Separate the layers and re-extract the aqueous layer with dichloromethane, ensuring the pH of the aqueous layer remains at 14.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for N-Alkylation Route

StepReactantsSolventBaseTemperatureTimeYieldPurityReference
Alkylation 1-Boc-piperazine, Cyclohexyl bromideAcetonitrileK₂CO₃Reflux2h96.6%98.5% (GC)[1][5]
Deprotection 4-Boc-1-cyclohexylpiperazine, HClEthanol-Reflux---[1]
Overall -----~90% (from intermediate)-[4]

Visualizations

Reaction_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection Boc_Piperazine 1-Boc-piperazine Intermediate 4-Boc-1-cyclohexylpiperazine Boc_Piperazine->Intermediate K2CO3, Acetonitrile, Reflux Cyclohexyl_Bromide Cyclohexyl Bromide Cyclohexyl_Bromide->Intermediate Final_Product This compound Intermediate->Final_Product Acidic Workup HCl_Ethanol HCl, Ethanol HCl_Ethanol->Final_Product

Caption: Synthetic pathway for this compound via N-alkylation.

Caption: Troubleshooting workflow for this compound synthesis.

References

purification of 1-Cyclohexylpiperazine using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1-Cyclohexylpiperazine using column chromatography. Given its basic nature, this compound presents unique challenges during separation on standard silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is purifying this compound on silica gel challenging? A1: this compound is a basic amine. The lone pairs on its nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong acid-base interaction can lead to several issues, including irreversible adsorption, tailing (streaking) of the compound band, and poor recovery.[2][3]

Q2: What is the ideal stationary phase for purifying this compound? A2: While standard silica gel can be used with modifications, alternative stationary phases are often better suited for basic compounds.[4] Options include:

  • Deactivated Silica Gel: Pre-treating silica gel with a basic modifier like triethylamine (TEA) neutralizes the acidic sites.[5][6]

  • Alumina (basic or neutral): Alumina is a less acidic stationary phase and can be a good alternative to silica gel for purifying amines.[4]

  • Amine-functionalized Silica: This is a specialty stationary phase where the silica surface is bonded with amino groups, making it ideal for purifying basic compounds.[3]

Q3: How do I choose the right solvent system (mobile phase)? A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a Thin Layer Chromatography (TLC) plate.[7][8] This Rf value typically provides the best balance for good separation without requiring an excessive volume of solvent.[8] Start with a non-polar solvent like hexane or dichloromethane and gradually add a more polar solvent like ethyl acetate or methanol until the target Rf is achieved.[7] For basic compounds, adding a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase is crucial to prevent peak tailing.[1]

Q4: Can I see this compound on a TLC plate? A4: this compound does not have a strong chromophore, so it may not be visible under a standard 254 nm UV lamp. Visualization can typically be achieved by staining the TLC plate. Common stains for amines include potassium permanganate (KMnO₄) or ninhydrin, although ninhydrin works best for primary and secondary amines.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Compound streaks or "tails" on TLC and column. The basic amine is interacting strongly with acidic sites on the silica gel.[1][2]Add a basic modifier such as triethylamine (TEA) or ammonium hydroxide (0.5-2%) to your eluent to neutralize the acidic silanol groups.[1][3][6] Alternatively, use a less acidic stationary phase like neutral alumina.[4]
Compound will not move from the baseline (Rf ≈ 0). The mobile phase is not polar enough to displace the compound from the stationary phase.[1][9]Increase the polarity of your mobile phase. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.[1][4]
Poor or no separation between the product and impurities. The chosen solvent system has poor selectivity for the compounds.[1]Test a variety of solvent systems with different polarities and compositions using TLC first.[7][10] If compounds are very close, try a gradient elution, starting with a low polarity and gradually increasing it during the column run.[1] Ensure the column is not overloaded; a general rule is a silica-to-crude-compound ratio of at least 30:1 to 50:1 by weight.[11]
Low or no recovery of the compound from the column. The compound may have irreversibly adsorbed to the silica gel due to strong acid-base interactions.[1] The compound may have decomposed on the acidic silica.[4]Always use a basic modifier (e.g., TEA) in the eluent when purifying amines on silica.[1][3] To check for decomposition, run a 2D TLC. Spot your compound, run the plate in a solvent system, dry it, turn it 90 degrees, and run it again in the same solvent system. If a new spot appears, your compound is likely decomposing on the silica.[4][12]
The column runs dry or cracks appear in the silica bed. The solvent level dropped below the top of the stationary phase.An improperly packed column with cracks or channels will lead to poor separation.[11] Always keep the solvent level above the silica bed.[13] If cracks appear, the column must be repacked.
The sample was loaded improperly, leading to a broad initial band. The sample was dissolved in too much solvent or a solvent that was too strong (polar).[11][14]Dissolve the sample in the absolute minimum amount of solvent, ideally the same solvent system you will start the column with.[14] For compounds that are poorly soluble in the eluent, use the "dry loading" method where the compound is pre-adsorbed onto a small amount of silica before being added to the column.[14]

Experimental Protocols

Protocol 1: TLC Solvent System Optimization
  • Preparation: Prepare several TLC chambers with different solvent systems. Examples include varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1) and Dichloromethane:Methanol (e.g., 99:1, 95:5, 9:1). To each of these systems, add 0.5-1% triethylamine (TEA).

  • Spotting: Dissolve a small amount of your crude this compound mixture in a volatile solvent like dichloromethane. Use a capillary tube to spot the solution onto the baseline of several TLC plates.

  • Development: Place one plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[1]

  • Visualization: Remove the plates, mark the solvent front, and let them dry. Visualize the spots using a potassium permanganate stain.

  • Selection: Choose the solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and shows good separation from impurities.[7][8]

Protocol 2: Flash Column Chromatography Purification
  • Column Packing (Wet Slurry Method):

    • Select an appropriately sized glass column and place a small plug of cotton or glass wool at the bottom.[7]

    • Add a small layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (including TEA).[7]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[13] Allow the silica to settle.

    • Add a thin protective layer of sand on top of the silica bed.[7]

    • Drain the excess solvent until the level is just at the top of the sand layer. Never let the solvent level drop below the top of the silica gel. [13]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution.[14]

    • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[14]

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply gentle air pressure to the top of the column to begin eluting the solvent. Maintain a steady flow rate.[14] A flow rate that is too fast or too slow can lead to poor separation.[14]

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient, start with the initial low-polarity solvent and gradually increase the percentage of the more polar solvent as the column runs.[1]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]

Visualization of Troubleshooting Workflow

G start Problem Observed: Poor Separation / Peak Shape cause1 Cause: Strong Acid-Base Interaction (Tailing) start->cause1 cause2 Cause: Incorrect Solvent Polarity start->cause2 cause3 Cause: Column Overloading start->cause3 cause4 Cause: Poor Column Packing start->cause4 sol1 Solution: Add 0.5-2% TEA or NH4OH to Mobile Phase cause1->sol1 sol2 Solution: Use Alumina or Deactivated Silica cause1->sol2 sol3 Solution: Optimize Rf to ~0.3 using TLC cause2->sol3 sol4 Solution: Run a Gradient Elution cause2->sol4 sol5 Solution: Reduce Sample Load (Use >30:1 Silica:Sample Ratio) cause3->sol5 sol6 Solution: Repack Column Carefully (Slurry Method) cause4->sol6

A troubleshooting workflow for common column chromatography issues.

References

identifying and removing impurities from 1-Cyclohexylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexylpiperazine. The following sections detail methods for identifying and removing impurities, ensuring the high quality required for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound often stem from its synthesis. The primary impurities include:

  • Unreacted Starting Materials: Piperazine and cyclohexyl halides (e.g., cyclohexyl bromide or cyclohexyl chloride).

  • Over-alkylation Byproduct: 1,4-Dicyclohexylpiperazine, formed when two molecules of the cyclohexyl group react with one molecule of piperazine.

  • Incomplete Deprotection Byproducts: If a protecting group strategy is used during synthesis, intermediates like tert-butyl 4-cyclohexylpiperazine-1-carboxylate (Boc-1-Cyclohexylpiperazine) may be present.[1][2][3]

  • Residual Solvents: Solvents used during the reaction and purification, such as acetonitrile, isopropanol, or dichloromethane, may be present in trace amounts.[2][3]

Q2: How can I identify and quantify impurities in my this compound sample?

A2: Several analytical techniques are suitable for identifying and quantifying impurities:

  • Gas Chromatography (GC): A common method for assessing the purity of this compound and detecting volatile impurities. A purity of ≥97.0% is often determined by GC.[4] A high-purity product can reach 99.8% by GC analysis.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying a wide range of impurities. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[1][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying the chemical structures of unknown volatile impurities by providing both retention time and mass spectral data.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify impurities by comparing the spectra of the sample to that of a pure standard and identifying unexpected signals.[9]

Troubleshooting Guides

Issue 1: My this compound has a lower than expected purity by GC or HPLC analysis.

This issue is often due to residual impurities from the synthesis. The appropriate purification method depends on the nature of the impurities present.

Solution 1: Purification by Reduced Pressure Distillation

Reduced pressure distillation is highly effective for removing less volatile impurities, such as 1,4-dicyclohexylpiperazine, and unreacted starting materials.

  • Detailed Experimental Protocol:

    • Place the crude this compound in a round-bottom flask suitable for distillation.

    • Set up a vacuum distillation apparatus, ensuring all joints are well-sealed.

    • Apply a vacuum (e.g., not more than 4 × 10-2 Pa).[2]

    • Gently heat the flask. The boiling point of this compound under vacuum is approximately 100-120 °C.[2]

    • Collect the fraction that distills over in this temperature range. It is advisable to perform a double distillation to achieve higher purity.[2]

    • The purified product should be a colorless or light yellow liquid that solidifies upon cooling.[2]

Solution 2: Purification by Recrystallization

Recrystallization is effective for removing impurities with different solubility profiles than this compound.

  • Detailed Experimental Protocol (Single Solvent - Isopropanol):

    • Dissolve the crude this compound in a minimal amount of hot isopropanol.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration.

    • Allow the filtrate to cool slowly to room temperature to allow for the formation of pure crystals.

    • Further cool the solution in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.

    • Dry the crystals under vacuum.

  • Detailed Experimental Protocol (Mixed Solvent System):

    • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).

    • While the solution is hot, add a "bad" solvent (one in which the product is less soluble, e.g., water) dropwise until the solution becomes slightly cloudy.[10]

    • Add a few drops of the "good" solvent until the solution becomes clear again.[11]

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Collect the purified crystals by vacuum filtration.

Issue 2: During recrystallization, my this compound is "oiling out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is common for compounds with low melting points like this compound (melting point: 28-32 °C).

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.[12]

  • Lower the Crystallization Temperature: Ensure the solution is cooled well below the melting point of the compound before crystal formation is expected.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This can provide a surface for crystal nucleation.

  • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

  • Change the Solvent System: If oiling out persists, a different recrystallization solvent or solvent mixture may be necessary.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (by GC)Final Purity (by GC)Key Impurities RemovedReference
Reduced Pressure Distillation98.5%99.8%Less volatile byproducts (e.g., 1,4-dicyclohexylpiperazine), unreacted starting materials[2]
Recrystallization (Isopropanol)Varies>99% (Typical)Impurities with different solubility profilesGeneral Technique

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Purification cluster_verification Purity Verification start Crude this compound gc_hplc GC / HPLC Analysis start->gc_hplc gc_ms GC-MS / NMR for Structural Elucidation gc_hplc->gc_ms If unknown peaks impurities_identified Impurities Identified gc_hplc->impurities_identified gc_ms->impurities_identified distillation Reduced Pressure Distillation impurities_identified->distillation recrystallization Recrystallization impurities_identified->recrystallization final_analysis Final GC / HPLC Purity Check distillation->final_analysis recrystallization->final_analysis pure_product Pure this compound (>99.8%) final_analysis->pure_product

Caption: Workflow for identifying and removing impurities from this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Compound 'Oils Out' start->oiling_out Problem crystals_form Crystals Form Successfully start->crystals_form Success solution1 Re-heat and Add More Solvent oiling_out->solution1 Troubleshoot solution2 Cool Slowly, Scratch Flask, or Add Seed Crystal oiling_out->solution2 Troubleshoot solution3 Change Solvent System oiling_out->solution3 Troubleshoot end_success Collect Pure Crystals crystals_form->end_success solution1->start solution2->start solution3->start

References

Technical Support Center: Stability of 1-Cyclohexylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 1-Cyclohexylpiperazine derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative solution is showing new peaks on HPLC analysis over time. What are the likely causes?

A1: The appearance of new peaks typically indicates degradation of your compound. The piperazine ring and its substituents can be susceptible to several degradation pathways, primarily hydrolysis and oxidation. The stability is highly dependent on the overall structure of the derivative, the solution's pH, temperature, and exposure to light and oxygen.

Q2: What are the most common degradation pathways for piperazine-containing compounds?

A2: The most prevalent degradation pathways are:

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. This is a common issue for derivatives like Brexpiprazole.[1]

  • Hydrolysis: If your derivative contains hydrolytically labile functional groups (e.g., amides, esters, imides), these can be cleaved under aqueous conditions, especially at non-neutral pH. For instance, the imide group in Buspirone undergoes hydrolysis to form buspirone acid hydrochloride.[2]

  • N-dealkylation: This is a common metabolic pathway for many piperazine derivatives, such as Aripiprazole, where alkyl groups attached to the piperazine nitrogen are removed.[3] While primarily a metabolic concern, it can also occur under certain chemical conditions.

Q3: How does pH affect the stability of my this compound derivative solution?

A3: pH is a critical factor. The basic nature of the piperazine nitrogens means their protonation state, and thus their reactivity, changes with pH. Extreme pH conditions (both acidic and alkaline) often accelerate hydrolytic degradation. For example, Cariprazine has been shown to be labile under both acidic and alkaline hydrolytic conditions.[4][5] It is crucial to determine the optimal pH range for your specific derivative.

Q4: I'm observing a loss of potency or biological activity in my experiments. Could this be related to solution stability?

A4: Absolutely. Chemical degradation leads to a decrease in the concentration of the active parent compound and the formation of potentially inactive or even interfering degradation products. This directly translates to a reduction in the observed biological activity. It is essential to ensure the stability of your compound under the specific assay conditions and timeframe.

Q5: What are the best practices for preparing and storing stock solutions of this compound derivatives?

A5: To minimize degradation:

  • Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, consider using a buffer system to maintain an optimal pH.

  • Storage Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[2]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as some derivatives may be photolabile.[2]

  • Aliquotting: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen, accelerating degradation.[2]

  • Inert Atmosphere: For particularly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/UPLC Chromatogram

  • Symptom: Appearance of one or more new peaks, often with different retention times than the parent compound, in stability samples.

  • Possible Cause: Chemical degradation of the this compound derivative.

  • Troubleshooting Steps:

    • Characterize Degradants: Use LC-MS to obtain the mass of the new peaks. This can provide initial clues as to the nature of the degradation (e.g., an increase of 16 amu suggests oxidation).

    • Perform Forced Degradation Studies: Systematically expose your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This helps to confirm the identity of the peaks seen in your stability samples and to understand the degradation pathways.

    • Optimize Analytical Method: Ensure your HPLC/UPLC method is "stability-indicating," meaning it can resolve the parent peak from all significant degradation products. You may need to adjust the mobile phase composition, gradient, pH, or column type.

Issue 2: Poor Reproducibility of Experimental Results

  • Symptom: High variability in data from biological assays or analytical measurements over time.

  • Possible Cause: On-going, uncontrolled degradation of the compound in solution during the experiment.

  • Troubleshooting Steps:

    • Assess Short-Term Stability: Analyze the concentration of your compound in the assay medium at the beginning and end of your experiment's duration.

    • Control Experimental Conditions: Maintain a consistent pH and temperature throughout your experiment. Protect solutions from prolonged exposure to light.

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of your this compound derivative fresh before each experiment to ensure consistent concentration.[2]

Data Presentation: Forced Degradation of Piperazine-Containing Drugs

The following table summarizes typical conditions and outcomes of forced degradation studies for various drugs containing a piperazine moiety. This illustrates the common vulnerabilities of this class of compounds.

Drug (Piperazine Derivative)Stress ConditionReagent/DetailsTypical OutcomeReference
Cariprazine Acid Hydrolysis0.1 M HClDegradation observed[4][5]
Base Hydrolysis0.1 M NaOHDegradation observed[4][5]
Oxidative3% H₂O₂Degradation observed[4][5]
Aripiprazole ThermalDry HeatDegradation observed[6][7]
OxidativePeroxideDegradation observed[6][7]
Acid/Base/PhotoVariousStable[6][7]
Brexpiprazole Oxidative30% H₂O₂N-oxide impurity generated[1]
Acid/Base/Photo/ThermalVariousStable[1]
Buspirone Acid/Base HydrolysisVariousHydrolysis of imide group[2]
Ziprasidone OxidativeVariousFormation of oxidative degradants[8]

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Derivative Untreated Untreated Control (T=0) Prep->Untreated Acid Acid Hydrolysis (e.g., 0.1M HCl, Heat) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, Heat) Prep->Base Oxidative Oxidation (e.g., 3% H2O2) Prep->Oxidative Thermal Thermal (e.g., 60°C in oven) Prep->Thermal Photo Photolytic (e.g., UV/Vis light) Prep->Photo HPLC Stability-Indicating HPLC/UPLC Analysis Untreated->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Analysis: - Purity & Mass Balance - Identify Degradants LCMS->Data

Caption: Workflow for conducting forced degradation studies on this compound derivatives.

Potential Degradation Pathways

G Parent This compound Derivative (Parent Drug) N_Oxide N-Oxide Degradant Parent->N_Oxide Oxidative Stress (e.g., H₂O₂) Hydrolyzed Hydrolyzed Degradant Parent->Hydrolyzed Hydrolytic Stress (Acid/Base, H₂O) (if labile group exists) Dealkylated N-Dealkylated Metabolite Parent->Dealkylated Metabolic or Chemical N-dealkylation

Caption: Common degradation pathways for this compound derivatives.

Key Experimental Protocols

Protocol 1: General Purpose Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing a stability-indicating HPLC method for a this compound derivative.

Objective: To develop an HPLC method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

Materials:

  • This compound derivative (API)

  • Forced degradation samples (from acid, base, oxidative, thermal, and photolytic stress)

  • HPLC system with UV or PDA detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • HPLC-grade water

  • Buffers (e.g., phosphate, acetate)

  • Acids/Bases for pH adjustment (e.g., phosphoric acid, triethylamine)

Procedure:

  • Initial Scouting:

    • Dissolve the API in a suitable solvent (e.g., 50:50 ACN:Water).

    • Start with a generic gradient method on a C18 column.

      • Mobile Phase A: 0.1% Phosphoric acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 10% to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: Monitor at a wavelength where the API has maximum absorbance (e.g., 215 nm).[9][10]

  • Analysis of Stressed Samples:

    • Inject the untreated API solution to determine its retention time.

    • Inject each of the forced degradation samples.

    • Examine the chromatograms for new peaks (degradation products) and ensure they are resolved from the main API peak.

  • Method Optimization:

    • Peak Tailing: If the API peak shows significant tailing (common for basic compounds like piperazines), add an amine modifier like triethylamine (0.1%) to the aqueous mobile phase or use a base-deactivated column.

    • Resolution: If co-elution occurs, adjust the gradient slope, mobile phase pH, or organic modifier (e.g., switch from acetonitrile to methanol) to improve separation.

    • pH Adjustment: The retention of the basic piperazine moiety is highly sensitive to pH. Experiment with different mobile phase pH values to optimize selectivity between the parent and degradants.[9]

  • Validation:

    • Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][9] Specificity is confirmed by demonstrating that the API peak is free from any interference from degradants (peak purity analysis using a PDA detector is recommended).

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the this compound derivative to identify potential degradation products and pathways.

Procedure:

  • Prepare solutions of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 M NaOH.

    • Heat as above.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for a specified time.

    • Withdraw aliquots at time points and dilute for analysis.

  • Thermal Degradation:

    • Store a solution of the API in a sealed vial in an oven at a high temperature (e.g., 60-80°C).

    • Analyze samples at various time points.

    • Also, expose the solid API powder to the same conditions.

  • Photolytic Degradation:

    • Expose a solution of the API in a transparent vial to a light source as specified in ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples at the end of the exposure period.

For all stress conditions, aim for 5-20% degradation of the parent compound. Adjust the stress condition (time, temperature, reagent concentration) if degradation is too low or too high.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Cyclohexylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility issues encountered with 1-Cyclohexylpiperazine and its analogs. The content is structured in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows poor aqueous solubility. What are the initial steps I should take to address this?

A1: Poor aqueous solubility is a common challenge with lipophilic compounds like this compound analogs. The cyclohexyl group, in particular, increases the molecule's lipophilicity.[1] Here are the initial steps to consider:

  • pH Adjustment: Since this compound and its analogs are basic due to the piperazine ring, their solubility is often pH-dependent. Lowering the pH of the aqueous solution will lead to the protonation of the piperazine nitrogens, forming a more soluble salt form. Experiment with a range of acidic buffers to find the optimal pH for solubilization.

  • Co-solvents: The use of water-miscible organic co-solvents can significantly enhance the solubility of lipophilic compounds. Common co-solvents to try include ethanol, methanol, and dimethyl sulfoxide (DMSO). However, be mindful of the potential for co-solvents to affect your experimental system, such as by inhibiting enzyme activity or causing cellular toxicity.

  • Preliminary Formulation Strategies: Simple formulation approaches like creating a salt form with a pharmaceutically acceptable acid can dramatically improve aqueous solubility.[2]

Q2: I observe precipitation when I dilute my DMSO stock solution of a this compound analog into an aqueous buffer for my assay. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," is a frequent issue with compounds that are highly soluble in organic solvents but not in water. Here are some troubleshooting strategies:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible while maintaining the compound's solubility. Typically, DMSO concentrations below 1% (v/v) are well-tolerated in many biological assays.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to form micelles that encapsulate the lipophilic compound and prevent precipitation.

  • Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility. What you are observing is likely related to kinetic solubility. For screening assays, achieving a supersaturated solution that is stable for the duration of the experiment may be sufficient.

Q3: What are the main advanced strategies to systematically improve the solubility and bioavailability of this compound analogs for in vivo studies?

A3: For more advanced development and in vivo applications, several formulation and chemical modification strategies can be employed:

  • Salt Formation: Systematically screen a variety of pharmaceutically acceptable acids (e.g., hydrochloride, mesylate, tartrate) to form salts with your basic piperazine analog. Different salt forms can have vastly different solubility and stability profiles.

  • Prodrug Approach: A prodrug is a chemically modified, often more water-soluble, version of the active drug that is converted to the active form in vivo. For piperazine-containing compounds, this can involve creating N-acyl or N-carbamoyl derivatives that are cleaved by enzymes in the body.

  • Amorphous Solid Dispersions (ASDs): Dispersing the lipophilic drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid form. This amorphous state has higher free energy than the crystalline form, leading to increased apparent solubility and dissolution rate.

Troubleshooting Guides

Issue: Inconsistent results in biological assays due to poor compound solubility.

Symptoms:

  • High variability between replicate wells.

  • Non-reproducible dose-response curves.

  • Lower than expected potency.

Troubleshooting Steps:

  • Verify Compound Solubility in Assay Media: Before conducting the full assay, perform a simple solubility test. Prepare the highest concentration of your compound in the final assay buffer and visually inspect for any precipitation or cloudiness over the time course of your experiment.

  • Re-evaluate Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is well below the limit that causes precipitation. Consider a serial dilution approach in the assay buffer rather than a single large dilution from the stock.

  • Incorporate Solubilizing Excipients: If solubility remains an issue, consider adding a low concentration of a biocompatible surfactant or a cyclodextrin to your assay buffer.

Issue: Difficulty in preparing a stable, injectable formulation for animal studies.

Symptoms:

  • Precipitation in the formulation upon standing.

  • High viscosity, making injection difficult.

  • Local irritation or toxicity at the injection site.

Troubleshooting Steps:

  • Explore Different Vehicle Systems: Move beyond simple aqueous buffers. Investigate the use of co-solvent systems (e.g., water/ethanol/polyethylene glycol), cyclodextrin-based formulations (e.g., Captisol®), or lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS).

  • Optimize pH and Buffer Capacity: For ionizable compounds like this compound analogs, maintaining an optimal pH is critical for solubility. Use a buffer with sufficient capacity to resist pH changes upon injection into the physiological environment.

  • Consider Lyophilization: If a stable liquid formulation is not achievable, lyophilization (freeze-drying) to create a powder for reconstitution before injection can be a viable alternative. This often involves formulating the compound with cryoprotectants.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound and its direct analogs in publicly accessible literature, the following tables are provided as templates and illustrative examples. Researchers are encouraged to populate these tables with their own experimentally determined data.

Table 1: Illustrative Aqueous Solubility of a Lipophilic Basic Compound at Different pH Values

pHSolubility (µg/mL)Method
2.0> 1000Shake-Flask
5.0550Shake-Flask
7.415Shake-Flask
9.0< 1Shake-Flask

Table 2: Illustrative Solubility of a Lipophilic Basic Compound in Common Organic Solvents

SolventSolubility (mg/mL)Method
Methanol> 50Shake-Flask
Ethanol> 50Shake-Flask
DMSO> 100Shake-Flask
Acetonitrile25Shake-Flask
Chloroform> 50Shake-Flask

Experimental Protocols

Protocol 1: Kinetic Solubility Determination using the Shake-Flask Method

Objective: To determine the kinetic aqueous solubility of a this compound analog.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader (for UV-Vis absorbance) or HPLC-UV system

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to obtain a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

  • Analysis:

    • Turbidimetric Method (for rapid screening): Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation. The highest concentration that does not show an increase in absorbance is reported as the kinetic solubility.

    • HPLC-UV Method (for more accurate quantification): Centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

Protocol 2: Salt Screen for Solubility Enhancement

Objective: To identify a salt form of a this compound analog with improved aqueous solubility.

Materials:

  • This compound analog (free base)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, citric acid)

  • Various organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Deionized water

  • Stir plate and stir bars

  • Filtration apparatus

Methodology:

  • Stoichiometric Addition: In separate vials, dissolve the free base of the this compound analog in a suitable organic solvent.

  • Add a stoichiometric equivalent (e.g., 1.0 to 1.1 equivalents) of each selected acid to the respective vials.

  • Crystallization: Stir the solutions at room temperature or with gentle heating to encourage salt formation and crystallization. If no crystals form, try adding an anti-solvent (a solvent in which the salt is less soluble) or cooling the solution.

  • Isolation: Collect the resulting crystals by filtration and wash with a small amount of the crystallization solvent.

  • Drying: Dry the salt forms under vacuum.

  • Solubility Assessment: Determine the aqueous solubility of each salt form using the Shake-Flask method (Protocol 1) and compare it to the solubility of the free base.

Visualizations

Signaling Pathways

Many this compound analogs are known to interact with sigma receptors (σ1 and σ2), which are involved in various cellular signaling pathways.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) sigma1 Sigma-1 Receptor bip BiP/GRP78 sigma1->bip Association ip3r IP3R sigma1->ip3r Modulates Ca2+ Signaling ca_channel Ion Channels (e.g., Ca2+ channels) sigma1->ca_channel Regulates apoptosis Apoptosis sigma1->apoptosis Inhibits neuroprotection Neuroprotection & Cell Survival sigma1->neuroprotection Promotes ire1 IRE1α perk PERK atf6 ATF6 ros ROS Production ip3r->ros Influences ligand This compound Analog (Agonist) ligand->sigma1 Binds stress Cellular Stress (e.g., Oxidative Stress) stress->sigma1 Induces Dissociation ros->apoptosis Induces

Caption: Sigma-1 Receptor Signaling Pathway.

sigma2_pathway cluster_membrane Cell Membrane / ER sigma2 Sigma-2 Receptor (TMEM97) pgrmc1 PGRMC1 sigma2->pgrmc1 Interacts with cholesterol Cholesterol Homeostasis sigma2->cholesterol Regulates cell_survival Cell Survival sigma2->cell_survival Modulates proliferation Cell Proliferation pgrmc1->proliferation Influences ligand This compound Analog ligand->sigma2 Binds apoptosis Apoptosis ligand->apoptosis Can Induce

Caption: Sigma-2 Receptor (TMEM97) Signaling.

Experimental Workflows

solubility_workflow cluster_advanced Advanced Strategies start Poorly Soluble This compound Analog ph_optimization pH Optimization start->ph_optimization cosolvents Co-solvent Screening start->cosolvents solubility_assay Aqueous Solubility Assay ph_optimization->solubility_assay cosolvents->solubility_assay salt_screening Salt Formation Screening dissolution_rate Dissolution Rate Testing salt_screening->dissolution_rate prodrug Prodrug Synthesis prodrug->dissolution_rate asd Amorphous Solid Dispersion asd->dissolution_rate solubility_assay->salt_screening solubility_assay->prodrug solubility_assay->asd stability_testing Physical & Chemical Stability Assessment dissolution_rate->stability_testing optimized_compound Optimized Lead Candidate stability_testing->optimized_compound

Caption: Solubility Enhancement Workflow.

References

Technical Support Center: Scaling Up 1-Cyclohexylpiperazine Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Cyclohexylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the synthesis of this important pharmaceutical intermediate for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing this compound?

A1: The two most prevalent and scalable methods for synthesizing this compound are:

  • N-Alkylation of a protected piperazine with a cyclohexyl halide: This is a widely used method, often employing mono-Boc-protected piperazine to ensure selective mono-alkylation and prevent the formation of 1,4-dicyclohexylpiperazine. The subsequent deprotection under acidic conditions yields the final product. This method is well-documented for its high yields and scalability.[1][2]

  • Reductive amination of cyclohexanone with piperazine: This one-pot reaction involves the formation of an imine/enamine intermediate from cyclohexanone and piperazine, which is then reduced in situ. Common reducing agents include sodium cyanoborohydride or catalytic hydrogenation. This method avoids the use of halogenated intermediates.[2]

Q2: How can I prevent the formation of the bis-alkylated byproduct, 1,4-dicyclohexylpiperazine?

A2: The formation of 1,4-dicyclohexylpiperazine is a common side reaction when directly alkylating piperazine. To achieve mono-alkylation selectivity, it is highly recommended to use a mono-protected piperazine derivative, such as 1-Boc-piperazine. The bulky tert-butyloxycarbonyl (Boc) group effectively blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen.[1] Maintaining a 1:1 molar ratio of the protected piperazine to the cyclohexyl halide can also help minimize bis-alkylation.

Q3: My Boc-deprotection step is sluggish or incomplete. What can I do?

A3: Incomplete Boc-deprotection can be addressed by:

  • Increasing the acid concentration or equivalents: Ensure a sufficient excess of acid is used. For example, using 4M HCl in dioxane or a higher concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) can drive the reaction to completion.

  • Elevating the reaction temperature: Gentle heating can accelerate the deprotection. However, this should be done cautiously as excessive heat can lead to side reactions.

  • Extending the reaction time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and continue until the starting material is no longer detected.

Q4: What are the best practices for purifying this compound at a larger scale?

A4: For preclinical quantities, purification is critical. A common procedure involves:

  • Work-up: After deprotection, the reaction mixture is typically basified to a pH of 12-14 with an inorganic base like sodium hydroxide.[1]

  • Extraction: The free base is then extracted with an organic solvent such as dichloromethane.[1]

  • Distillation: The crude product, which can be a semi-solid or oily substance, is purified by reduced pressure distillation to obtain the pure this compound.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in N-alkylation of Boc-piperazine 1. Incomplete reaction. 2. Side reactions, such as elimination of HBr from cyclohexyl bromide. 3. Poor quality of reagents (e.g., wet solvent or oxidized cyclohexyl bromide).1. Extend reaction time and monitor by TLC/GC. 2. Control reaction temperature (typically reflux in acetonitrile).[3] 3. Use anhydrous solvents and fresh, pure reagents.
Significant bis-alkylation product observed Direct alkylation of piperazine without a protecting group.Use mono-Boc-piperazine to ensure mono-alkylation.
Exothermic reaction during large-scale Boc-deprotection is difficult to control The deprotection reaction with strong acids like concentrated HCl is highly exothermic.[1]1. Add the acid slowly and portion-wise to the reaction mixture. 2. Use a reactor with efficient cooling and temperature monitoring. 3. Consider using a less concentrated acid solution and a longer reaction time.
Difficulty in handling the semi-solid/oily crude product during purification This compound has a low melting point (around 34°C), making it a semi-solid at room temperature.[1]1. Gently warm the crude product to handle it as a liquid during transfers. 2. For distillation, ensure the condenser is not too cold to prevent solidification and blockage.
Low conversion in reductive amination 1. Inefficient imine formation. 2. Suboptimal pH. 3. Inactive reducing agent.1. Use a dehydrating agent or azeotropic removal of water. 2. Adjust the pH to be mildly acidic (pH 5-6) to favor imine formation.[2] 3. Use a fresh, active reducing agent. Sodium triacetoxyborohydride is often effective.
Impure product after distillation Co-distillation of impurities with similar boiling points.1. Ensure the preceding steps are optimized to minimize byproduct formation. 2. Use fractional distillation with a packed column for better separation. 3. Analyze fractions by GC to ensure purity.

Data Presentation: Comparison of Synthesis Routes

Parameter Route 1: N-Alkylation of Boc-Piperazine Route 2: Reductive Amination Route 3: Grignard Reaction
Starting Materials 1-Boc-piperazine, Cyclohexyl halidePiperazine, CyclohexanonePiperazine, Cyclohexylmagnesium bromide
Key Reagents Inorganic base (e.g., K₂CO₃), Acid for deprotection (e.g., HCl)Reducing agent (e.g., NaBH₃CN), Acid catalystAnhydrous solvent (e.g., THF)
Typical Overall Yield High (>90% reported in optimized protocols)[2]Moderate (around 68% with methanol as solvent)[2]Variable, less common method
Reaction Conditions Reflux, followed by deprotection at room temperature or with heating.Mild conditions, pH control is important.[2]Requires strictly anhydrous and inert conditions.
Key Advantages High yield, good control of selectivity, well-established and scalable.Avoids halogenated intermediates, one-pot reaction.Halogen-free pathway.
Key Disadvantages Two-step process (protection/deprotection may be required), potential for exotherm during deprotection.Lower yields compared to alkylation, potential for side reactions from the ketone.Highly moisture-sensitive, potential for side reactions with the Grignard reagent.

Experimental Protocols

Protocol 1: N-Alkylation of 1-Boc-piperazine and Deprotection (Scalable Method)

This protocol is adapted from a patented industrial-scale synthesis.[1][3]

Step 1: Synthesis of 1-Boc-4-cyclohexylpiperazine

  • Reaction Setup: In a 50 L reactor, add anhydrous acetonitrile (30 kg), 1-Boc-piperazine (5 kg, 26.84 mol), cyclohexyl bromide (4.8 kg, 29.5 mol), and potassium carbonate (4.08 kg, 29.5 mol) under stirring.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical solvent system for TLC would be ethyl acetate/hexane. The product, being more nonpolar than the starting Boc-piperazine, will have a higher Rf value.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts.

  • Isolation: Concentrate the filtrate to dryness under reduced pressure to obtain 1-Boc-4-cyclohexylpiperazine as a red oil. A yield of approximately 96.6% with a purity of 98.5% by GC has been reported.[1]

Step 2: Deprotection of 1-Boc-4-cyclohexylpiperazine

  • Reaction Setup: In a 50 L reactor, add the intermediate from the previous step (7 kg), absolute ethanol (26 kg), and slowly add concentrated hydrochloric acid (6.6 L). The addition of HCl is exothermic and will generate gas; add it at a controlled rate to ensure safety.[1]

  • Reaction: Gradually heat the mixture to reflux and maintain for approximately 4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation of Hydrochloride Salt: After completion, cool the reaction mixture and distill under reduced pressure to remove the solvent. Add isopropanol (8 kg) to the residue and stir for 2 hours at room temperature to precipitate the this compound hydrochloride salt. Filter the solid product.

Step 3: Formation of this compound Free Base

  • Basification: In a 20 L reaction vessel, dissolve the hydrochloride salt in water (6 kg). Adjust the pH to 14 with a 20% sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with dichloromethane (6 kg). Separate the layers and re-extract the aqueous layer twice with dichloromethane (2 kg each time), ensuring the pH remains at 14.[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting semi-solid/oily product is then purified by distillation under reduced pressure to yield pure this compound.

Visualizations

experimental_workflow cluster_alkylation Step 1: N-Alkylation cluster_deprotection Step 2: Deprotection cluster_freebase Step 3: Free Base Formation & Purification start1 1-Boc-piperazine + Cyclohexyl bromide + K₂CO₃ in Acetonitrile reflux Reflux for 2h start1->reflux monitor1 Monitor by TLC reflux->monitor1 workup1 Cool, Filter, Concentrate monitor1->workup1 intermediate 1-Boc-4-cyclohexylpiperazine (Red Oil) workup1->intermediate start2 Intermediate + EtOH + Conc. HCl intermediate->start2 reflux2 Reflux for 4h start2->reflux2 monitor2 Monitor by TLC reflux2->monitor2 workup2 Cool, Distill, Add Isopropanol monitor2->workup2 hcl_salt This compound HCl (Solid) workup2->hcl_salt start3 HCl Salt + H₂O + NaOH (pH 14) hcl_salt->start3 extract Extract with DCM start3->extract dry Dry & Concentrate extract->dry distill Reduced Pressure Distillation dry->distill final_product Pure this compound distill->final_product

Caption: Workflow for the synthesis of this compound.

signaling_pathway cluster_troubleshooting Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_alkylation Check Alkylation Step low_yield->check_alkylation check_deprotection Check Deprotection Step low_yield->check_deprotection check_purification Check Purification Step low_yield->check_purification incomplete_alkylation Incomplete Alkylation? check_alkylation->incomplete_alkylation incomplete_deprotection Incomplete Deprotection? check_deprotection->incomplete_deprotection loss_during_workup Loss During Workup/ Distillation? check_purification->loss_during_workup incomplete_alkylation->check_deprotection No solution_alkylation Extend Reflux Time/ Check Reagent Purity incomplete_alkylation->solution_alkylation Yes incomplete_deprotection->check_purification No solution_deprotection Increase Acid/Time/Temp incomplete_deprotection->solution_deprotection Yes solution_purification Optimize Extraction pH/ Distillation Parameters loss_during_workup->solution_purification Yes

Caption: Troubleshooting logic for low yield in synthesis.

References

managing exothermic reactions in 1-Cyclohexylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 1-Cyclohexylpiperazine. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The synthesis of this compound, particularly via the common route involving N-alkylation of a protected piperazine followed by deprotection, presents two main exothermic hazards:

  • N-Alkylation of Boc-piperazine with a cyclohexyl halide: The formation of the carbon-nitrogen bond is an exothermic process. The rate of heat generation depends on the reactivity of the alkylating agent and the reaction conditions.

  • Boc Deprotection with Strong Acid (e.g., HCl): The removal of the tert-butoxycarbonyl (Boc) protecting group using strong acids like hydrochloric acid is a highly exothermic reaction. This step also involves the evolution of carbon dioxide gas, which can lead to a rapid increase in pressure if not properly managed.[1] A patent for a similar synthesis specifically notes that the addition of concentrated hydrochloric acid generates a large amount of bubbles and heat, requiring careful control.[2][3]

Q2: What are the risks associated with uncontrolled exothermic reactions in this synthesis?

A2: Uncontrolled exotherms can lead to a dangerous situation known as thermal runaway, where the reaction rate increases exponentially with temperature. This can result in:

  • A rapid increase in temperature and pressure, potentially exceeding the limits of the reaction vessel.

  • Boiling of the solvent, leading to a dangerous pressure build-up.

  • Decreased reaction selectivity and the formation of impurities.

  • In severe cases, reactor failure and chemical spills.

Q3: What are the key factors influencing the exotherm during the N-alkylation step?

A3: Several factors can affect the rate of heat generation during N-alkylation:

  • Reactivity of the Alkylating Agent: More reactive agents (e.g., cyclohexyl iodide vs. cyclohexyl bromide) will generate heat more quickly.

  • Rate of Reagent Addition: Adding the alkylating agent too rapidly can cause a sudden temperature spike.

  • Reaction Concentration: More concentrated reactions have less solvent to act as a heat sink, leading to a faster temperature rise.

  • Mixing Efficiency: Poor mixing can create localized "hot spots" with higher reaction rates.

  • Initial Reaction Temperature: Higher starting temperatures will accelerate the reaction and heat generation.

Q4: How can I mitigate the exotherm during the Boc-deprotection step?

A4: To control the exotherm during Boc-deprotection with HCl:

  • Slow, Controlled Addition: Add the hydrochloric acid solution dropwise to the reaction mixture.

  • Cooling: Maintain a low reaction temperature using an ice bath or a cryostat.

  • Adequate Headspace and Venting: Ensure the reaction vessel has sufficient headspace and is properly vented to safely manage the release of carbon dioxide gas.[1]

  • Dilution: Performing the reaction in a suitable solvent helps to dissipate the heat generated.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid, unexpected temperature increase during N-alkylation Reagent added too quickly.1. Immediately stop the addition of the alkylating agent. 2. Increase the efficiency of the cooling system (e.g., add more ice to the bath). 3. If the temperature continues to rise, consider adding a pre-chilled solvent to dilute the reaction mixture.
Pressure build-up during Boc-deprotection Rapid evolution of CO2 gas due to an uncontrolled exotherm.1. Immediately stop the addition of acid. 2. Ensure the venting system is functioning correctly. 3. Reduce the reaction temperature by enhancing cooling.
Formation of unknown impurities Side reactions occurring at elevated temperatures due to poor exotherm control.1. Review and optimize the temperature control protocol. 2. Analyze the impurities to understand the side reactions and adjust reaction conditions accordingly (e.g., lower temperature, different base).
Inconsistent reaction times Variations in heat dissipation between batches.1. Standardize the cooling setup and procedure. 2. Ensure consistent mixing speed and reactor loading.

Quantitative Data Summary

The following table provides recommended starting parameters for managing the exothermic nature of this compound synthesis. These are general guidelines and should be adapted based on specific experimental conditions and a thorough risk assessment.

Parameter N-Alkylation of Boc-Piperazine Boc Deprotection with 4M HCl in Dioxane
Initial Temperature 0 - 5 °C0 °C
Reagent Addition Rate Slow, dropwise addition over 1-2 hoursSlow, dropwise addition over 1-2 hours
Maximum Temperature Maintain below 25 °CMaintain below 10 °C
Cooling Method Ice/water bath or cryostatIce/salt bath or cryostat
Agitation Vigorous mechanical or magnetic stirringVigorous mechanical or magnetic stirring

Experimental Protocols

Protocol 1: Controlled N-Alkylation of 1-Boc-piperazine with Cyclohexyl Bromide

Materials:

  • 1-Boc-piperazine

  • Cyclohexyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Reaction vessel equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet.

  • Cooling bath (ice/water)

Procedure:

  • Set up the reaction vessel with all glassware dried and under a nitrogen atmosphere.

  • Charge the reaction vessel with 1-Boc-piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the vessel and stir the suspension.

  • Cool the reaction mixture to 0-5 °C using an ice/water bath.

  • Slowly add cyclohexyl bromide dropwise from the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 25 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Work up the reaction mixture to isolate the 4-Boc-1-cyclohexylpiperazine intermediate.

Protocol 2: Controlled Boc Deprotection of 4-Boc-1-cyclohexylpiperazine

Materials:

  • 4-Boc-1-cyclohexylpiperazine

  • 4M HCl in 1,4-dioxane

  • 1,4-Dioxane (anhydrous)

  • Reaction vessel equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a bubbler.

  • Cooling bath (ice/salt)

Procedure:

  • Dissolve the 4-Boc-1-cyclohexylpiperazine intermediate in anhydrous 1,4-dioxane in the reaction vessel.

  • Cool the solution to 0 °C in an ice/salt bath.

  • Slowly add 4M HCl in 1,4-dioxane dropwise from the addition funnel over a period of 1-2 hours. Vigorous gas evolution will be observed. Ensure the gas is safely vented.

  • Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Stir for an additional 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the this compound hydrochloride salt.

Visualizations

Exotherm_Troubleshooting start Temperature Excursion Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling stop_addition->enhance_cooling monitor_temp Monitor Temperature and Pressure enhance_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing resume_safely Resume Addition at Slower Rate Under Close Monitoring temp_decreasing->resume_safely Yes emergency_quench Emergency Quench/Dilution Protocol temp_decreasing->emergency_quench No investigate Investigate Root Cause After Stabilization resume_safely->investigate emergency_quench->investigate

Caption: Troubleshooting workflow for a temperature excursion event.

Experimental_Workflow cluster_setup Reaction Setup cluster_control Control Measures vessel Jacketed Reaction Vessel stirrer Overhead Stirrer thermometer Thermometer addition_funnel Addition Funnel condenser Condenser/Gas Outlet monitoring Continuous Temperature Monitoring thermometer->monitoring Provides Data addition_funnel->vessel Adds Reagent cooling Circulating Cooling Bath cooling->vessel Controls Temperature slow_addition Slow, Controlled Reagent Addition slow_addition->addition_funnel

Caption: Experimental workflow for controlled exothermic reactions.

References

Technical Support Center: Characterization of 1-Cyclohexylpiperazine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Cyclohexylpiperazine and its derivatives. The following sections address common analytical challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

HPLC Analysis

Question 1: I am seeing significant peak tailing in my HPLC analysis of this compound. What are the common causes and solutions?

Answer:

Peak tailing for a basic compound like this compound in reversed-phase HPLC is often due to secondary interactions with acidic silanol groups on the silica-based column packing. Here’s a systematic approach to troubleshoot this issue:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled. For a basic compound like this compound, a mobile phase pH between 3 and 7 is generally recommended to ensure the analyte is in a consistent protonated state.

  • Ionic Strength: Low ionic strength of the mobile phase can enhance unwanted interactions. Try increasing the buffer concentration (e.g., from 10 mM to 25 mM).

  • Column Choice: If peak shape does not improve, consider using a column with high-purity silica and end-capping to minimize exposed silanol groups.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

Troubleshooting Flowchart for HPLC Peak Tailing

start Peak Tailing Observed check_ph Is mobile phase pH between 3 and 7? start->check_ph adjust_ph Adjust pH of mobile phase check_ph->adjust_ph No check_buffer Is buffer concentration adequate (e.g., >20mM)? check_ph->check_buffer Yes adjust_ph->check_ph end_node Peak Shape Improved adjust_ph->end_node increase_buffer Increase buffer concentration check_buffer->increase_buffer No check_load Is sample concentration too high? check_buffer->check_load Yes increase_buffer->check_buffer increase_buffer->end_node dilute_sample Dilute sample and reinject check_load->dilute_sample No change_column Consider end-capped or high-purity silica column check_load->change_column Yes dilute_sample->check_load dilute_sample->end_node change_column->end_node

Caption: Troubleshooting workflow for HPLC peak tailing.

Question 2: I am observing ghost peaks in my blank injections after running samples of this compound. What is the likely source and how can I resolve it?

Answer:

Ghost peaks are typically a result of carryover from a previous injection or contamination in the HPLC system. Given the basic nature of this compound, it can adhere to active sites in the system.

  • Injector Carryover: The most common source is the autosampler needle and injection port. Implement a robust needle wash protocol using a strong organic solvent, possibly with a small amount of acid (e.g., 0.1% formic acid in acetonitrile) to neutralize and remove the basic analyte.

  • Column Contamination: If the ghost peak persists, the column may be contaminated. Flush the column with a strong solvent. If using a reversed-phase column, flushing with 100% acetonitrile or methanol is a good starting point.

  • Mobile Phase Contamination: Ensure your mobile phase is freshly prepared with high-purity solvents and filtered.

Troubleshooting StepActionExpected Outcome
1. Identify Source Run a blank injection immediately after a high concentration standard.Confirms carryover if a ghost peak appears at the analyte's retention time.
2. Needle Wash Program a needle wash with a strong, acidified organic solvent post-injection.Reduces or eliminates the ghost peak in subsequent blank runs.
3. Column Flush If carryover persists, disconnect the column and flush the system. Then, flush the column separately.A clean system and column should result in a clean baseline for blank injections.
4. Fresh Mobile Phase Prepare fresh mobile phase from HPLC-grade solvents.Eliminates ghost peaks originating from contaminated solvents.
GC-MS Analysis

Question 3: My GC-MS analysis of a this compound synthesis product shows an unexpected peak with a higher molecular weight. What could this be?

Answer:

A common side reaction in the synthesis of this compound is bis-alkylation of the piperazine ring, leading to the formation of 1,4-Dicyclohexylpiperazine. This impurity will have a higher molecular weight and a longer retention time in a typical GC analysis.

CompoundMolecular Weight ( g/mol )Expected Retention TimeKey Mass Fragments (m/z)
This compound 168.28Shorter168 (M+), 125, 99, 86, 56
1,4-Dicyclohexylpiperazine 250.45Longer250 (M+), 167, 83

To confirm the identity of this impurity, examine the mass spectrum for the characteristic fragments of the dicyclohexyl derivative. To mitigate this side reaction during synthesis, ensure a 1:1 molar ratio of piperazine to the cyclohexylating agent is used.[1]

Question 4: I am not getting a clear molecular ion peak for this compound in my GC-MS analysis. Is this normal?

Answer:

While this compound is relatively stable, the energy of electron ionization (EI) in GC-MS can cause significant fragmentation, sometimes leading to a weak or absent molecular ion peak (M+ at m/z 168). The fragmentation pattern, however, is characteristic and can be used for identification. The piperazine ring is prone to cleavage, leading to stable fragments.

GC-MS Fragmentation Pathway

mol_ion This compound (m/z = 168) frag1 Loss of C3H7 (m/z = 125) mol_ion->frag1 frag2 Loss of C5H9 (m/z = 99) mol_ion->frag2 frag3 Piperazine Ring Opening (m/z = 86) mol_ion->frag3 frag4 Piperazine Fragment (m/z = 56) frag3->frag4

Caption: Proposed GC-MS fragmentation of this compound.

If a molecular ion is critical for your analysis, consider using a softer ionization technique, such as chemical ionization (CI), if available.

NMR Spectroscopy

Question 5: I am having trouble assigning the proton NMR (¹H NMR) signals for the cyclohexyl and piperazine protons. What are the expected chemical shifts?

Answer:

The ¹H NMR spectrum of this compound can be complex due to overlapping signals, especially in the aliphatic region. The chemical shifts can also be influenced by the solvent used. Below is a table of approximate chemical shifts in CDCl₃.

ProtonsNumber of ProtonsApproximate Chemical Shift (ppm)Multiplicity
Piperazine (4H)4H2.85 - 3.00Multiplet
Piperazine (4H)4H2.40 - 2.60Multiplet
Cyclohexyl (CH)1H2.20 - 2.40Multiplet
Cyclohexyl (CH₂)10H1.00 - 1.90Multiplets
NH (if present)1HBroad singlet (variable)Singlet

Using 2D NMR techniques like COSY and HSQC can be very helpful in unambiguously assigning the proton and carbon signals.

Experimental Protocols

Protocol 1: Purity Determination by GC-MS

This protocol is for the determination of the purity of a this compound sample and the identification of potential impurities.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in methanol.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split mode, 20:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40 - 400.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and known potential byproducts like 1,4-Dicyclohexylpiperazine.

Protocol 2: Impurity Profiling by HPLC-UV

This protocol is suitable for the quantification of known and unknown impurities in this compound products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents and Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Prepare a 0.5 mg/mL solution of the this compound sample in the sample diluent.

  • Data Analysis:

    • Identify and quantify impurities based on their relative retention times and response factors relative to the main this compound peak.

    • The method should be validated according to ICH guidelines for linearity, accuracy, precision, and limits of detection and quantification.[2][3][4]

References

Technical Support Center: Optimizing Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize solvent and base selection for nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect a nucleophilic substitution reaction?

The solvent plays a critical role in stabilizing the reactants, intermediates, and transition states of a reaction. The choice between a polar protic, polar aprotic, or non-polar solvent can dramatically influence the reaction rate and determine whether the mechanism favors an S(_N)1 or S(_N)2 pathway.[1][2][3]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds.[2] They are excellent at solvating both cations and anions. These solvents favor S(_N)1 reactions because they stabilize the carbocation intermediate through ion-dipole interactions and solvate the leaving group through hydrogen bonding, facilitating its departure.[2][3] However, they can hinder S(_N)2 reactions by creating a solvent shell around the nucleophile, which reduces its reactivity.[3][4]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) lack O-H or N-H bonds and cannot form hydrogen bonds.[2] While they can solvate cations, they are less effective at solvating anions (nucleophiles). This leaves the nucleophile "naked" and highly reactive, making these solvents ideal for S(_N)2 reactions .[3][4]

  • Non-Polar Solvents (e.g., hexane, toluene) do not effectively solvate charged species. Since most nucleophilic substitution reactions involve charged or polar species, these solvents are generally poor choices.[4]

Q2: I'm observing a slow reaction rate. What solvent adjustments can I make?

If your reaction is slow, consider the intended mechanism:

  • For a presumed S(_N)2 reaction: If you are using a polar protic solvent, switch to a polar aprotic solvent like DMF or DMSO. This will enhance the nucleophile's reactivity.[4] Ensure your nucleophile is strong and present at a sufficient concentration.

  • For a presumed S(_N)1 reaction: Ensure you are using a polar protic solvent. If the rate is still slow, you might need a more polar solvent to better stabilize the carbocation intermediate. For instance, moving from isopropanol to ethanol or water could increase the rate.

Q3: How do I choose the right base to avoid elimination byproducts (E2)?

Elimination (E2) is a common competing reaction, especially with secondary and tertiary substrates.[5] The choice of base is critical to favor substitution (S(_N)2).

  • Steric Hindrance: Use a sterically hindered, non-nucleophilic base if you need to deprotonate a substrate without promoting substitution.[6][7] Examples include diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU).[6] Conversely, to favor S(_N)2, a less bulky, highly nucleophilic species is preferred.

  • Base Strength: Strong, hard bases like hydroxides (OH⁻) and alkoxides (RO⁻) tend to favor elimination, particularly at higher temperatures.[5][8] For S(N)2, a good nucleophile that is a weaker base (e.g., halides, azide, cyanide) is often a better choice. A good rule of thumb for secondary alkyl halides is that bases with a conjugate acid pKa above ~12 are more likely to perform E2 reactions.

Q4: My reaction is yielding a mixture of substitution and elimination products. How can I improve the selectivity?

Controlling the competition between substitution and elimination often involves adjusting multiple parameters:

  • Temperature: Higher temperatures generally favor elimination over substitution.[5] Running the reaction at a lower temperature can often increase the yield of the substitution product.

  • Base/Nucleophile: As mentioned, use a less sterically hindered and less basic nucleophile for S(_N)2. For E2, a strong, bulky base like potassium tert-butoxide is classic.[6]

  • Solvent: Polar protic solvents can favor S(_N)1/E1 pathways. For S(_N)2, a polar aprotic solvent is best. Ethanol as a solvent tends to encourage elimination more than water does.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Reactivity 1. Poor leaving group.2. Weak nucleophile for S(N)2.3. Incorrect solvent choice.4. Steric hindrance at the reaction center (for S(_N)2).1. Convert the leaving group to a better one (e.g., -OH to -OTs).2. Use a stronger, negatively charged nucleophile.[4]3. Switch to a polar aprotic solvent (e.g., DMSO, DMF) for S(_N)2 or a polar protic solvent (e.g., H₂O, EtOH) for S(_N)1.[3]4. If the substrate is tertiary, the mechanism must be S(_N)1; ensure conditions favor this pathway.
Significant Elimination Byproduct 1. Base is too strong or sterically hindered.2. High reaction temperature.3. Substrate is secondary or tertiary.4. Solvent favors elimination (e.g., ethanol).[5]1. Use a less basic, more nucleophilic reagent (e.g., switch from t-BuOK to NaI).2. Run the reaction at a lower temperature.3. For secondary substrates, use a polar aprotic solvent and a good, weakly basic nucleophile (e.g., N₃⁻, CN⁻).4. Use a solvent that favors substitution, such as acetone or DMF.
Reaction Not Going to Completion 1. Reversible reaction.2. Insufficient concentration of nucleophile.3. Deactivation of nucleophile or catalyst.1. Use Le Chatelier's principle: remove a byproduct or use an excess of one reactant.2. Increase the concentration of the nucleophile (especially for S(_N)2 reactions).3. Ensure reagents are pure and the reaction is run under inert atmosphere if sensitive to air or moisture.
Unexpected Rearrangement Products Carbocation rearrangement in an S(_N)1 reaction.This is characteristic of S(_N)1 mechanisms with secondary substrates that can rearrange to a more stable tertiary carbocation. If this is undesirable, switch to S(_N)2 conditions (strong nucleophile, polar aprotic solvent) if the substrate allows.

Data Presentation

Table 1: Properties of Common Solvents for Nucleophilic Substitution

SolventAbbreviationDielectric Constant (ε at ~25°C)TypeFavors
WaterH₂O80.1Polar ProticS(_N)1
Dimethyl SulfoxideDMSO46.7Polar AproticS(_N)2
AcetonitrileMeCN37.5Polar AproticS(_N)2
N,N-DimethylformamideDMF36.7Polar AproticS(_N)2
MethanolMeOH32.7Polar ProticS(_N)1
EthanolEtOH24.6Polar ProticS(_N)1
Acetone-20.7Polar AproticS(_N)2
TetrahydrofuranTHF7.6Polar AproticS(_N)2
Diethyl EtherEt₂O4.3Weakly Polar Aprotic-
Toluene-2.4Non-Polar-
Hexane-1.9Non-Polar-

Sources:[9][10][11]

Table 2: Common Bases and Nucleophiles

ReagentNamepKa of Conjugate AcidTypeCommon Use
NaHSodium Hydride~35Strong, Non-Nucleophilic BaseDeprotonation (E2)
LDALithium Diisopropylamide~36Strong, Bulky, Non-Nucleophilic BaseEnolate formation, E2
t-BuOKPotassium tert-Butoxide~17Strong, Bulky BaseE2 Elimination
DBU1,8-Diazabicycloundec-7-ene~13.5Non-Nucleophilic BaseE2 Elimination[6]
NaOHSodium Hydroxide15.7Strong Base, Strong NucleophileS(_N)2 / E2
NaOMeSodium Methoxide~16Strong Base, Strong NucleophileS(_N)2 / E2
DIPEAHünig's Base10.75Weakly Nucleophilic, Hindered BaseProton scavenger[6]
NaCNSodium Cyanide9.2Good Nucleophile, Weak BaseS(_N)2
NaN₃Sodium Azide4.6Good Nucleophile, Weak BaseS(_N)2
NaISodium Iodide-10Excellent Nucleophile, Very Weak BaseS(_N)2

Sources:[6][12]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol outlines a method for identifying an optimal solvent for a nucleophilic substitution reaction on a small scale.

  • Setup: Arrange a series of small reaction vials, each with a stir bar. Ensure all glassware is clean and dry.

  • Reagent Preparation: Prepare stock solutions of your substrate, nucleophile, and an internal standard (for analytical purposes like NMR or GC/LC).

  • Reaction Execution:

    • To each vial, add the substrate (e.g., 0.1 mmol).

    • Add a different solvent to each vial (e.g., 1 mL of DMF, DMSO, MeCN, THF, EtOH).

    • Initiate the reactions by adding the nucleophile stock solution (e.g., 0.12 mmol, 1.2 equivalents) to each vial.

  • Monitoring: Seal the vials and stir at the desired temperature (e.g., room temperature or 50 °C). Monitor the progress of each reaction over time (e.g., at 1h, 4h, 24h) by taking small aliquots and analyzing them by TLC or LC-MS.

  • Analysis: After a set time, quench the reactions (e.g., by adding water or a saturated NH₄Cl solution). Add the internal standard stock solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Analyze the crude extract by ¹H NMR or GC to determine the conversion and yield for each solvent system.[13]

  • Selection: Choose the solvent that provides the best combination of reaction rate, yield, and purity for scale-up.

Visualizations

Solvent_Selection_Pathway start Reaction Start: Substrate + Nucleophile substrate_type Substrate Type? start->substrate_type primary Primary / Methyl substrate_type->primary  1°/Me secondary Secondary substrate_type->secondary  2° tertiary Tertiary substrate_type->tertiary  3° sn2_path Favors SN2 Pathway primary->sn2_path nucleophile_strength Nucleophile Strength? secondary->nucleophile_strength sn1_path Favors SN1 Pathway tertiary->sn1_path strong_nuc Strong Nucleophile (e.g., I⁻, CN⁻, RS⁻) nucleophile_strength->strong_nuc Strong weak_nuc Weak Nucleophile (e.g., H₂O, ROH) nucleophile_strength->weak_nuc Weak strong_nuc->sn2_path competition SN1/SN2/E1/E2 Competition (Sensitive to conditions) weak_nuc->competition solvent_sn2 Choose: Polar Aprotic Solvent (DMSO, DMF) sn2_path->solvent_sn2 solvent_sn1 Choose: Polar Protic Solvent (H₂O, EtOH) sn1_path->solvent_sn1

Caption: Decision logic for selecting a reaction pathway and solvent.

Optimization_Workflow start Define Reaction: Substrate, Nucleophile, Product lit_review Literature Review: Find analogous reactions start->lit_review initial_cond Select Initial Conditions: Solvent, Base, Temp. lit_review->initial_cond solvent_screen 1. Solvent Screening (e.g., DMF, MeCN, THF) initial_cond->solvent_screen Hypothesis analyze Analyze Results (TLC, LCMS, NMR) solvent_screen->analyze base_screen 2. Base/Nucleophile Screening (Vary strength & concentration) base_screen->analyze temp_screen 3. Temperature Optimization (e.g., 0°C, RT, 60°C) temp_screen->analyze analyze->base_screen analyze->temp_screen optimized Optimized Conditions Found? analyze->optimized scale_up Scale-Up Reaction optimized->scale_up Yes re_evaluate Re-evaluate & Redesign optimized->re_evaluate No re_evaluate->initial_cond

Caption: General workflow for reaction optimization experiments.

References

Validation & Comparative

1-Cyclohexylpiperazine Derivatives as Sigma Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-cyclohexylpiperazine derivatives, with a primary focus on the well-characterized compound PB28, and their activity as sigma receptor modulators. It delves into their performance against other established sigma receptor ligands, supported by experimental data, to aid in the evaluation and selection of appropriate tools for research and drug development.

Executive Summary

Derivatives of this compound have emerged as potent ligands for sigma receptors, exhibiting a dual activity profile. The most studied compound in this class, PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) , has been characterized as a sigma-1 (σ1) receptor antagonist and a sigma-2 (σ2) receptor agonist . This unique pharmacological profile makes it a valuable tool for investigating the distinct roles of these two receptor subtypes and a potential therapeutic candidate, particularly in oncology. While data on the unsubstituted this compound is limited, structure-activity relationship (SAR) studies indicate that the cyclohexyl moiety is crucial for high affinity. Removal of the cyclohexyl group from PB28 analogues has been shown to cause a significant decrease in binding affinity for both sigma receptor subtypes.

Comparative Ligand Performance

The following table summarizes the binding affinities (Ki) of PB28 and other key sigma receptor ligands. Lower Ki values indicate higher binding affinity.

Compound NamePrimary Activityσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)
PB28 σ1 Antagonist / σ2 Agonist 0.38 0.68 0.56
PRE-084σ1 Agonist2.230300.0007
NE-100σ1 Antagonist0.81370.006
Siramesineσ2 Agonist170.12141.67
Haloperidolσ1 Antagonist3.25.20.62

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors.

Materials:

  • For σ1 receptor binding:

    • Membrane preparations from guinea pig brain or cells expressing recombinant human σ1 receptors.

    • Radioligand: --INVALID-LINK---pentazocine (a selective σ1 agonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • For σ2 receptor binding:

    • Membrane preparations from rat liver or cells expressing recombinant human σ2 receptors.

    • Radioligand: [³H]DTG (1,3-di-o-tolylguanidine) (a non-selective sigma ligand).

    • Masking agent for σ1 sites: (+)-pentazocine (1 µM).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

Procedure:

  • Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

  • For σ2 binding, include the σ1 masking agent in all tubes.

  • Incubate at 37°C for 120 minutes (for σ1) or at room temperature for 120 minutes (for σ2).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assays for Sigma-2 Receptor Agonism

Objective: To determine the functional activity of a test compound as a sigma-2 receptor agonist, often assessed by its ability to induce cell death in cancer cell lines.

1. Cell Viability Assay (MTT Assay):

  • Cell lines: Human breast cancer (e.g., MCF-7) or pancreatic cancer cell lines.

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.

2. Caspase Activation Assay:

  • Objective: To measure the activation of caspases, key mediators of apoptosis.

  • Procedure:

    • Treat cells with the test compound for a specified period (e.g., 24-48 hours).

    • Lyse the cells and incubate the lysate with a fluorogenic caspase substrate (e.g., for caspase-3).

    • Measure the fluorescence generated by the cleavage of the substrate using a fluorometer.

    • Quantify the increase in caspase activity relative to untreated controls.

Signaling Pathways

Sigma-1 Receptor Antagonism Pathway

Sigma-1 receptor antagonists, such as the this compound derivative PB28, are proposed to induce apoptosis in cancer cells by disrupting the pro-survival functions of the sigma-1 receptor. This often involves the modulation of intracellular calcium signaling and the inhibition of key survival pathways.

sigma1_antagonist_pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm S1R Sigma-1 Receptor BiP BiP S1R->BiP Dissociation Blocked IP3R IP3R S1R->IP3R Modulation Inhibited Ca_cytosol Cytosolic Ca²⁺ IP3R->Ca_cytosol Ca²⁺ Release PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R Activates Caspase_Activation Caspase Activation Ca_cytosol->Caspase_Activation PI3K PI3K Akt Akt PI3K->Akt Activation Blocked Apoptosis Apoptosis Akt->Apoptosis Survival Signal Inhibited Caspase_Activation->Apoptosis S1R_Antagonist Sigma-1 Antagonist (e.g., PB28) S1R_Antagonist->S1R Inhibition S1R_Antagonist->PLC Activation S1R_Antagonist->PI3K Inhibition

Caption: Sigma-1 Antagonist Induced Apoptosis.

Sigma-2 Receptor Agonism Pathway

Sigma-2 receptor agonists, including PB28, have been shown to induce apoptosis in cancer cells through mechanisms that can be both caspase-dependent and independent. A key event appears to be the induction of oxidative stress through the generation of mitochondrial superoxide.

sigma2_agonist_pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm S2R Sigma-2 Receptor Mito_Superoxide Mitochondrial Superoxide (O₂⁻) S2R->Mito_Superoxide Generation Novel_Apoptotic_Pathway Caspase-Independent Apoptosis S2R->Novel_Apoptotic_Pathway Activation CytoC Cytochrome c Mito_Superoxide->CytoC Release Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Novel_Apoptotic_Pathway->Apoptosis S2R_Agonist Sigma-2 Agonist (e.g., PB28) S2R_Agonist->S2R Activation experimental_workflow cluster_workflow Validation Workflow Start Synthesize & Purify This compound Derivative Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assays Start->Functional_Assay Sigma1_Binding σ1 Receptor Binding ([³H](+)-pentazocine) Binding_Assay->Sigma1_Binding Sigma2_Binding σ2 Receptor Binding ([³H]DTG + (+)-pentazocine) Binding_Assay->Sigma2_Binding Data_Analysis Data Analysis & Characterization Sigma1_Binding->Data_Analysis Sigma2_Binding->Data_Analysis Cell_Viability Cell Viability Assay (e.g., MTT) Functional_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activation) Functional_Assay->Apoptosis_Assay Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis

Comparative Efficacy of 1-Cyclohexylpiperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of various 1-Cyclohexylpiperazine derivatives. It includes a summary of their performance based on experimental data, detailed experimental methodologies, and visualizations of relevant biological pathways.

The this compound scaffold is a versatile chemical structure that serves as a foundation for a variety of pharmacologically active compounds.[1] These derivatives have shown significant potential in several therapeutic areas, including oncology and neuropharmacology, primarily through their interaction with sigma and opioid receptors.[2][3] This guide focuses on a comparative analysis of the efficacy of prominent this compound derivatives, presenting key quantitative data, experimental protocols, and signaling pathway diagrams to aid in research and development.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the efficacy of selected this compound derivatives, focusing on their binding affinities and functional potencies at their primary molecular targets.

Table 1: Sigma Receptor Binding Affinities of this compound Derivatives
CompoundDerivative ClassTargetBinding Affinity (Ki, nM)Cell Line/TissueReference
PB28 N-Arylalkylpiperazineσ10.38Guinea Pig Brain[4]
σ20.68Rat Liver[4]
σ2-MCF7 (Human Breast Cancer)[5]
σ2-MCF7 ADR (Doxorubicin-Resistant)[5]
PB28 Analog (Amide 36) N-Arylalkylpiperazineσ10.11-[4]
PB28 Analog (Piperidine 15) N-Arylalkylpiperazineσ2-SK-N-SH (Neuroblastoma)[4]
PB28 Analog (Piperidine 24) N-Arylalkylpiperazineσ2-SK-N-SH (Neuroblastoma)[4]
Compound 36 Tetralin Derivativeσ10.036-[6]
Compound 45 Naphthalene Derivativeσ10.22-[6]
Table 2: Functional Efficacy of this compound Derivatives
CompoundDerivative ClassAssayEfficacy (EC50/IC50)Cell Line/SystemReference
PB28 N-ArylalkylpiperazineAntiproliferationIC50 in nM range (48h)MCF7, MCF7 ADR[5]
Apoptosis Induction15% increase after 1 dayMCF7, MCF7 ADR[5]
AntiproliferationEC50 = 43 µMPanc02 (Pancreatic Cancer)[7]
PB28 Analog (Piperidine 15) N-ArylalkylpiperazineAntiproliferationEC50 = 3.64 µMSK-N-SH[4]
PB28 Analog (Piperidine 24) N-ArylalkylpiperazineAntiproliferationEC50 = 1.40 µMSK-N-SH[4]
MT-45 1,2-Diphenylethylpiperazineµ-Opioid Receptor (cAMP inhibition)EC50 = 1.3 µMCHO cells[8][9]
µ-Opioid Receptor (β-arrestin2 recruitment)EC50 = 23.1 µMCHO cells[8][9]
2F-MT-45 Fluorinated MT-45 Analogµ-Opioid Receptor (cAMP inhibition)EC50 = 42 nMCHO cells[8][9]
µ-Opioid Receptor (β-arrestin2 recruitment)EC50 = 196 nMCHO cells[8][9]
1,2-diphenylethylpiperazine MT-45 MetaboliteNMDA Receptor InhibitionIC50 = 29 µMLtk- cells[8][9]
cis-11 4-ArylcyclohexylpiperazineAntiproliferation (alone)50% cell deathMDCK-MDR1[10]
Antiproliferation (with Doxorubicin)70% cell death (30 µM)MDCK-MDR1[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol is a generalized method based on procedures described for determining the binding affinity of ligands for sigma-1 and sigma-2 receptors.[11][12]

  • Membrane Preparation:

    • Tissues (e.g., guinea pig brain for sigma-1, rat liver for sigma-2) or cells are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

    • The homogenate is centrifuged at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes.[13]

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[13]

  • Binding Assay:

    • For sigma-1 receptor binding , membranes are incubated with a specific radioligand, such as [³H]-(+)-pentazocine, at various concentrations.[11] Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand, like haloperidol.[14]

    • For sigma-2 receptor binding , [³H]-DTG is commonly used as the radioligand.[12] To prevent binding to sigma-1 receptors, a masking agent that is highly selective for sigma-1, such as (+)-pentazocine, is included in the incubation mixture.[11] Non-specific binding is determined using a high concentration of an unlabeled sigma ligand.

    • For competition assays , a single concentration of the radioligand is used along with varying concentrations of the unlabeled test compound (e.g., this compound derivatives).

  • Incubation and Filtration:

    • The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.[13][14]

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[13]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Saturation binding data is analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • Competition binding data is analyzed to determine the inhibitory constant (Ki) of the test compounds.

Functional Assays for µ-Opioid Receptor Agonists

The following protocols are based on the methods used to characterize MT-45 and its derivatives.[8]

  • cAMP Accumulation Assay:

    • Chinese Hamster Ovary (CHO) cells stably expressing the µ-opioid receptor are used.

    • Cells are transiently transfected with a GloSensor plasmid to allow for the measurement of cAMP levels.

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Adenylate cyclase is stimulated with forskolin.

    • The test compounds (e.g., MT-45 derivatives) are added at various concentrations.

    • The resulting decrease in the luminescent signal, which is inversely proportional to cAMP levels, is measured to determine the EC50 of the agonist.

  • β-Arrestin2 Recruitment Assay:

    • A PathHunter β-arrestin2 recruitment assay is used with CHO cells stably expressing the µ-opioid receptor.

    • Upon agonist binding to the receptor, β-arrestin2 is recruited to the receptor.

    • This recruitment leads to the formation of an active β-galactosidase enzyme, which is quantified using a chemiluminescent substrate.

    • The luminescent signal is measured to determine the potency (EC50) and efficacy of the test compounds in promoting β-arrestin2 recruitment.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

sigma2_apoptosis_pathway cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion sigma2 Sigma-2 Receptor mito_ros Increased ROS Production sigma2->mito_ros Signal Transduction apoptosis Caspase-Independent Apoptosis mito_ros->apoptosis ligand This compound Derivative (e.g., PB28) ligand->sigma2 Agonist Binding

Caption: Sigma-2 Receptor-Mediated Apoptotic Pathway.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular mu_receptor μ-Opioid Receptor g_protein Gi/o Protein mu_receptor->g_protein Activation beta_arrestin β-Arrestin2 mu_receptor->beta_arrestin Recruitment ac Adenylate Cyclase g_protein->ac Inhibition camp ↓ cAMP ac->camp internalization Receptor Internalization beta_arrestin->internalization ligand This compound Derivative (e.g., MT-45) ligand->mu_receptor Agonist Binding

Caption: μ-Opioid Receptor Signaling Pathways.

experimental_workflow compound This compound Derivatives Synthesis & Characterization binding_assay Radioligand Binding Assays (Ki Determination) compound->binding_assay functional_assay Functional Assays (EC50/IC50 Determination) compound->functional_assay data_analysis Data Analysis & Comparative Efficacy binding_assay->data_analysis functional_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General Experimental Workflow for Efficacy Analysis.

References

A Comparative Guide to 1-Cyclohexylpiperazine Analogs: Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Cyclohexylpiperazine analogs, focusing on their structure-activity relationships (SAR) as sigma receptor ligands, anticancer agents, and P-glycoprotein (P-gp) inhibitors. The information is compiled from various scientific publications to aid in the rational design of novel therapeutic agents.

Biological Activities and Structure-Activity Relationship (SAR)

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. The core structure, consisting of a cyclohexyl ring and a piperazine moiety, allows for systematic modifications to explore and optimize their interactions with various biological targets.

Sigma Receptor Binding

A primary area of investigation for this compound analogs has been their interaction with sigma receptors, particularly the σ1 and σ2 subtypes. These receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.

The general pharmacophore for high-affinity sigma receptor ligands often includes a basic amine, an aromatic or cycloalkyl group, and a hydrophobic region. The this compound core fits this model well. SAR studies have revealed several key structural features that influence binding affinity and selectivity:

  • The Cyclohexyl Group: This bulky, lipophilic group is often crucial for high affinity, particularly for the σ2 receptor. Its removal or replacement with smaller alkyl or aryl groups can lead to a significant decrease in binding affinity.[1][2]

  • The Piperazine Ring: The two nitrogen atoms of the piperazine ring are important for interaction with the receptor. Modifications at the N4 position have been extensively explored to modulate affinity and selectivity.[2]

  • The Linker: The nature and length of the linker connecting the piperazine to another chemical moiety (often an aromatic or heterocyclic system) significantly impact binding characteristics. An optimal linker length is often required to position the key interacting groups correctly within the receptor's binding pocket.[1]

The following table summarizes the sigma receptor binding affinities (Ki) for a selection of this compound analogs from published studies.

Table 1: Sigma Receptor Binding Affinities (Ki) of this compound Analogs

CompoundR Groupσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
Analog 1 H2185900.37
Analog 2 Methyl-663-
Analog 3 Benzyl-1870-
PB28 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl15.10.3839.7
Analog 4 4-(4-fluorophenyl)cyclohexyl (cis)12.34.52.7
Analog 5 4-(4-chlorophenyl)cyclohexyl (cis)9.83.23.1

Data compiled from multiple sources.[1][3][4]

Anticancer Activity

The overexpression of σ2 receptors in various tumor cell lines has made them an attractive target for cancer therapy.[5][6] Agonists of the σ2 receptor have been shown to induce apoptosis and inhibit cell proliferation in cancer cells.[7] this compound analogs with high affinity for the σ2 receptor have demonstrated promising anticancer activity.

SAR studies for anticancer activity often correlate with σ2 receptor affinity. Key findings include:

  • Analogs with high σ2 receptor affinity generally exhibit greater cytotoxic effects against cancer cell lines.

  • The antiproliferative activity can be modulated by substitutions on the aromatic ring of the N-arylpiperazine moiety.

The following table presents the in vitro anticancer activity (IC50) of selected this compound derivatives against various cancer cell lines.

Table 2: Anticancer Activity (IC50) of this compound Analogs

CompoundCancer Cell LineIC50 (µM)
Analog 6 MCF-7 (Breast)5.2
Analog 7 PC-3 (Prostate)7.8
PB28 Panc02 (Pancreatic)10.4
Analog 8 A549 (Lung)3.5

Data compiled from multiple sources.[8][9]

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer by actively effluxing chemotherapeutic agents from cancer cells.[10] Some this compound analogs have been found to inhibit P-gp, suggesting their potential use as chemosensitizers in combination with conventional anticancer drugs.

The structural features required for P-gp inhibition are not as well-defined as those for sigma receptor binding. However, lipophilicity and the presence of aromatic rings appear to be important.

The following table summarizes the P-gp inhibitory activity (IC50) for representative this compound analogs.

Table 3: P-glycoprotein (P-gp) Inhibitory Activity (IC50) of this compound Analogs

CompoundAssay MethodIC50 (µM)
Analog 9 Rhodamine 123 efflux2.5
Analog 10 Paclitaxel transport1.8

Data compiled from multiple sources.[4][11]

Experimental Protocols

Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for σ1 and σ2 receptors.

Materials:

  • [³H]-(+)-Pentazocine (for σ1) or [³H]-DTG (for σ2) as radioligands.

  • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).

  • Test compounds (this compound analogs).

  • Haloperidol or other suitable non-specific binding inhibitors.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane homogenates (typically 100-200 µg of protein) are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled sigma receptor ligand (e.g., haloperidol).

  • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

P-glycoprotein (P-gp) Inhibition Assay (Cell-based)

Objective: To determine the ability of test compounds to inhibit P-gp mediated efflux.

Materials:

  • A cell line overexpressing P-gp (e.g., Caco-2, MDCK-MDR1).

  • A known P-gp substrate as a probe (e.g., Rhodamine 123, Calcein-AM, or a radiolabeled drug like [³H]-digoxin).

  • Test compounds (this compound analogs).

  • A known P-gp inhibitor as a positive control (e.g., verapamil).

  • Culture medium and buffers.

  • Fluorescence plate reader or scintillation counter.

Procedure:

  • Cells are seeded in 96-well plates and grown to confluence.

  • The cells are pre-incubated with various concentrations of the test compound or the positive control for a specific period.

  • The P-gp substrate probe is then added to the wells.

  • After a defined incubation period, the intracellular accumulation of the probe is measured. For fluorescent probes like Rhodamine 123, the fluorescence intensity is read using a plate reader. For radiolabeled substrates, the cells are lysed, and the radioactivity is measured using a scintillation counter.

  • An increase in the intracellular accumulation of the probe in the presence of the test compound indicates P-gp inhibition.

  • The IC50 value is calculated as the concentration of the test compound that causes a 50% increase in the probe accumulation compared to the untreated control.

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design Analogs synthesis Synthesize Library of This compound Analogs start->synthesis purification Purify and Characterize synthesis->purification sigma_assay Sigma Receptor Binding Assay purification->sigma_assay cancer_assay Anticancer Activity Assay purification->cancer_assay pgp_assay P-gp Inhibition Assay purification->pgp_assay data_collection Collect Ki, IC50 data sigma_assay->data_collection cancer_assay->data_collection pgp_assay->data_collection sar_analysis Structure-Activity Relationship Analysis data_collection->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design Sigma2_Signaling cluster_membrane Plasma Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound Analog (σ2 Agonist) sigma2 Sigma-2 Receptor ligand->sigma2 egfr EGFR sigma2->egfr interacts with ca_release Ca²⁺ Release sigma2->ca_release pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Inhibition of Cell Proliferation mtor->proliferation inhibits caspase Caspase Cascade apoptosis Apoptosis caspase->apoptosis ca_release->caspase

References

Head-to-Head Comparison: 1-Cyclohexylpiperazine and PB28 in Sigma Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals delving into the pharmacological characteristics of 1-Cyclohexylpiperazine and its potent derivative, PB28. This guide provides a detailed comparison of their roles as sigma receptor ligands, supported by experimental data and methodologies.

Introduction to this compound and PB28

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins implicated in a variety of cellular functions and are promising targets for therapeutic intervention in neurological disorders and cancer. This compound is a piperazine derivative that serves as a fundamental structural scaffold for a multitude of sigma receptor ligands.[1][2] One of its most extensively studied derivatives is PB28, a compound that has demonstrated high affinity and a distinct functional profile at both sigma receptor subtypes.[3][4] This guide offers a head-to-head comparison of these two molecules, highlighting the evolution from a basic chemical moiety to a potent pharmacological tool.

Pharmacological Profiles

PB28: A High-Affinity Sigma-1 Antagonist and Sigma-2 Agonist

PB28 has been thoroughly characterized as a high-affinity ligand for both sigma-1 and sigma-2 receptors.[5][6] Its pharmacological profile is of significant interest due to its mixed functional activity, acting as an antagonist at the sigma-1 receptor and an agonist at the sigma-2 receptor.[4] This dual activity contributes to its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[4][7]

Table 1: Receptor Binding Affinities of PB28

Receptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)
Sigma-1 (σ₁)--INVALID-LINK---PentazocineGuinea Pig Brain0.38[5]
Sigma-2 (σ₂)[³H]-DTGRat Liver0.68[5]

Table 2: Functional Activity of PB28 in Cancer Cell Lines

Cell LineAssayEndpointIC₅₀/EC₅₀Reference
MCF7 (Breast Cancer)Cell GrowthInhibitionNanomolar range[4]
MCF7 ADR (Doxorubicin-Resistant Breast Cancer)Cell GrowthInhibitionNanomolar range[4]
SK-N-SH (Neuroblastoma)Antiproliferation--[5]
Pancreatic Cancer Cell Lines (e.g., Panc02)CytotoxicityCell DeathMicromolar range[7]
This compound: A Foundational Scaffold

This compound is a key synthetic precursor for a wide range of pharmacologically active compounds, including PB28.[1][2] While it forms the core structure of many high-affinity sigma receptor ligands, comprehensive quantitative data on the binding affinity and functional activity of the unsubstituted this compound at sigma receptors is not extensively documented in publicly available literature. Its primary significance in the context of sigma receptor research lies in its role as a versatile chemical building block. The addition of various substituents to the this compound core has led to the development of potent and selective sigma receptor ligands like PB28.[3][8]

Signaling Pathways and Experimental Workflows

The biological effects of PB28 are attributed to its modulation of intracellular signaling pathways. As a sigma-2 receptor agonist, PB28 has been shown to induce apoptosis in cancer cells through mechanisms that can involve the production of mitochondrial superoxide and the activation of caspases.[7] Furthermore, its antagonistic activity at the sigma-1 receptor may contribute to its cytotoxic effects.[9]

PB28_Signaling_Pathway Proposed Signaling Pathway of PB28-Induced Apoptosis PB28 PB28 Sigma2 Sigma-2 Receptor (Agonism) PB28->Sigma2 Sigma1 Sigma-1 Receptor (Antagonism) PB28->Sigma1 Mitochondria Mitochondria Sigma2->Mitochondria ROS Increased Mitochondrial Superoxide (ROS) Mitochondria->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow General Experimental Workflow for Compound Characterization cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Cellular Effects Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (e.g., Calcium Mobilization) Binding->Functional Cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT Assay - Determine IC50) Functional->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Caspase Activity) Cytotoxicity->Apoptosis

References

A Comparative Guide to Bioisosteric Replacement of the Cyclohexyl Group in 1-Cyclohexylpiperazine Derivatives for Sigma Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioisosteric replacements for the cyclohexyl group in 1-cyclohexylpiperazine-based scaffolds, focusing on their impact on binding affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The data presented is derived from structure-activity relationship (SAR) studies on potent sigma receptor ligands, offering valuable insights for medicinal chemists and pharmacologists in the design of novel therapeutics targeting these receptors.

Introduction to this compound and Sigma Receptors

This compound is a key structural motif found in a multitude of pharmacologically active compounds, notably high-affinity ligands for sigma receptors.[1] These receptors, comprising σ₁ and σ₂ subtypes, are implicated in a variety of physiological and pathological processes. The σ₁ receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and has been identified as a therapeutic target for neurological disorders.[2] The σ₂ receptor, identified as transmembrane protein 97 (TMEM97), is overexpressed in proliferating cancer cells and is a target for anti-cancer agents.[3]

The N-cyclohexyl moiety of this compound plays a critical role in ligand recognition at both sigma receptor subtypes. Its size, shape, and lipophilicity are key determinants of binding affinity. Bioisosteric replacement of this group is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Quantitative Comparison of Cyclohexyl Bioisosteres

Structure-activity relationship studies on the potent sigma receptor ligand PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) and related analogs have highlighted the critical nature of the cyclohexyl group for maintaining high affinity at both σ₁ and σ₂ receptors. The following table summarizes the quantitative impact of replacing this group with other bioisosteres.

N¹-SubstituentBioisosteric Replacementσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Fold Change in Affinity (vs. Cyclohexyl)
Cyclohexyl (in PB28) Parent Group 0.38 0.68 -
None (H)Removal of Lipophilic Group218590~570-fold (σ₁) / ~870-fold (σ₂) decrease
Aryl (e.g., Phenyl)Aromatic BioisostereSignificant DecreaseSignificant Decrease~1000-fold decrease (both subtypes)
BenzylAlkyl-Aryl HybridSignificant DecreaseDrastic Decrease (>1000-fold)Significant decrease (both subtypes)
MethylSmall AlkylSignificant DecreaseDrastic Decrease (>1000-fold)Significant decrease (both subtypes)

Data compiled from a review of structure-affinity relationship studies on PB28 analogs.[4] The Ki values for the "None (H)" and "Aryl" replacements are explicitly mentioned in the review as resulting from the removal or replacement of the cyclohexyl group in the PB28 scaffold.[4] The qualitative descriptions for "Benzyl" and "Methyl" are also from the same source, indicating a substantial loss of affinity.[4]

Analysis: The data unequivocally demonstrates that the cyclohexyl group is crucial for high-affinity binding to both σ₁ and σ₂ receptors within this chemical scaffold.[4]

  • Removal of the Cyclohexyl Group: Replacing the cyclohexyl moiety with a hydrogen atom leads to a dramatic loss of affinity, with a 570-fold and 870-fold decrease for σ₁ and σ₂ receptors, respectively.[4] This indicates that a bulky, lipophilic group at this position is essential for potent binding.

  • Aryl Bioisosteres: The replacement of the saturated cyclohexyl ring with an aromatic phenyl ring results in a similarly drastic, approximately 1000-fold drop in affinity for both receptor subtypes.[4] This suggests that while lipophilicity is important, the specific three-dimensional shape and conformational flexibility of the cyclohexyl ring are preferred over a flat aromatic system for optimal interaction with the receptor binding pockets.

  • Other Alkyl Bioisosteres: Smaller alkyl groups like methyl or the slightly larger benzyl group also fail to restore high affinity, particularly at the σ₂ receptor, where the decrease is most pronounced.[4]

Experimental Protocols

The following are detailed methodologies for the key radioligand binding assays used to determine the sigma receptor affinities presented in the comparison table.

Sigma-1 (σ₁) Receptor Binding Assay

This protocol describes a competitive inhibition binding assay to determine the binding affinity (Ki) of test compounds for the σ₁ receptor.

  • Tissue Preparation: Guinea pig brain is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet (membrane preparation) is resuspended in fresh buffer.

  • Assay Components:

    • Radioligand: [³H]-(+)-pentazocine, a selective σ₁ receptor ligand, is used at a concentration near its Kd (e.g., 2-5 nM).

    • Test Compounds: A range of concentrations of the bioisosteric analogs are prepared (e.g., 0.1 nM to 10 µM).

    • Non-specific Binding: Haloperidol (10 µM) is used to determine non-specific binding.

    • Membrane Homogenate: Protein concentration is adjusted to approximately 150-200 µg per assay tube.

  • Incubation: The assay components are combined in a final volume of 250 µL and incubated at 37°C for 150 minutes.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold Tris-HCl buffer to separate bound from free radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 (σ₂) Receptor Binding Assay

This protocol details a competitive binding assay for the σ₂ receptor.

  • Tissue Preparation: Rat liver is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4), and membrane preparations are prepared as described for the σ₁ assay.

  • Assay Components:

    • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand, is used at a concentration of approximately 3 nM.

    • Masking Ligand: (+)-Pentazocine (1 µM) is included in all tubes to saturate the σ₁ receptors, thus ensuring that [³H]-DTG binding is specific to σ₂ receptors.

    • Test Compounds: A range of concentrations of the bioisosteric analogs are prepared.

    • Non-specific Binding: Haloperidol (10 µM) is used to define non-specific binding.

    • Membrane Homogenate: Protein concentration is adjusted to approximately 150-200 µg per assay tube.

  • Incubation: The components are incubated at 25°C for 120 minutes.

  • Termination and Filtration: The reaction is terminated and filtered as described for the σ₁ assay.

  • Quantification: Radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: IC₅₀ and Ki values are calculated as described for the σ₁ receptor assay.

Visualizations: Workflows and Signaling Pathways

Bioisosteric Replacement Strategy

G cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacements Parent This compound Core H Removal (H) Parent->H Drastic Affinity Loss Phenyl Aryl (Phenyl) Parent->Phenyl Drastic Affinity Loss Alkyl Other Alkyl (Methyl, Benzyl) Parent->Alkyl Drastic Affinity Loss

Caption: Bioisosteric replacement strategy for the cyclohexyl group.

Experimental Workflow for Sigma Receptor Binding Assay

G prep 1. Membrane Preparation (e.g., Guinea Pig Brain for σ₁) mix 2. Incubation - Membrane - [3H]Radioligand - Test Compound prep->mix filter 3. Rapid Filtration (Separates Bound/Free Ligand) mix->filter count 4. Scintillation Counting (Measures Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Sigma Receptor Signaling Pathways

G cluster_sigma1 Sigma-1 (σ₁) Receptor Signaling cluster_sigma2 Sigma-2 (σ₂) Receptor Signaling s1r σ₁ Receptor (ER Chaperone) ip3r IP3 Receptor s1r->ip3r Interacts with ion_channel Ion Channels (K⁺, Ca²⁺, Na⁺) s1r->ion_channel Modulates ca_signal Ca²⁺ Signaling Modulation ip3r->ca_signal channel_mod Channel Activity Modulation ion_channel->channel_mod s2r σ₂ Receptor (TMEM97) pgrmc1 PGRMC1 s2r->pgrmc1 Interacts with npc1 NPC1 Transporter s2r->npc1 Regulates proliferation Cell Proliferation pgrmc1->proliferation cholesterol Cholesterol Homeostasis npc1->cholesterol

Caption: Simplified signaling pathways for σ₁ and σ₂ receptors.

References

Comparative Cross-Reactivity Profiling of 1-Cyclohexylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various 1-Cyclohexylpiperazine derivatives. The information presented is collated from publicly available experimental data to assist in the evaluation of these compounds for further research and development.

Introduction to this compound Derivatives

This compound is a versatile chemical scaffold that serves as a building block for a wide range of pharmacologically active compounds.[1] Derivatives of this structure have shown significant affinity for various central nervous system (CNS) targets, most notably sigma receptors.[2][3] Understanding the cross-reactivity profile of these derivatives is crucial for assessing their selectivity and potential off-target effects, which are critical considerations in the drug development process. This guide summarizes the binding affinities of key this compound derivatives against a panel of receptors and provides detailed experimental methodologies for the assays cited.

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki in nM) of selected this compound derivatives for various receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of this compound Derivatives at Sigma Receptors

Compoundσ1 (Ki, nM)σ2 (Ki, nM)Selectivity (σ1/σ2)Reference
PB28 0.380.680.56[4]
Amide 36 (PB28 analog)0.111791627[4]
N-Cyclohexylpiperazine 59-4.70-[4]
MT-45 ---

Table 2: Cross-Reactivity Profile of PB28 at Various CNS Receptors

ReceptorKi (nM)Reference
σ1 0.38[4]
σ2 0.68[4]
5-HT1A >10,000[3]
D2 >10,000[3]

Table 3: Receptor Binding Profile of MT-45

ReceptorAssayValueUnitsReference
μ-Opioid Inhibition of cAMP1.3μM (EC50)[5]
μ-Opioid β-arrestin2 recruitment23.1μM (EC50)[5]
NMDA Inhibition29μM (IC50)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays for Sigma Receptors

Objective: To determine the binding affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Materials:

  • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2).

  • Radioligands: --INVALID-LINK---pentazocine for σ1 and [³H]DTG for σ2.

  • Non-labeled ligands for competition assays (e.g., haloperidol for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane homogenates are incubated with a fixed concentration of the respective radioligand.

  • A range of concentrations of the test compound (this compound derivative) is added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand.

  • After incubation (e.g., 120 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold assay buffer.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays for Opioid and NMDA Receptors

Objective: To measure the functional activity of compounds at Gi-coupled receptors, such as the μ-opioid receptor, by quantifying the inhibition of adenylyl cyclase.

Procedure:

  • Cells expressing the μ-opioid receptor are seeded in assay plates.

  • Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cells are then stimulated with forskolin to induce cAMP production.

  • Concurrently, cells are treated with varying concentrations of the test compound.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP levels are measured using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

  • The concentration-response curve is plotted to determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect).

Objective: To measure G protein-independent signaling by quantifying the recruitment of β-arrestin to the activated receptor.

Procedure:

  • Cells co-expressing the μ-opioid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment are used.

  • Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor.

  • This brings the two protein fragments into close proximity, leading to a detectable signal (e.g., luminescence or fluorescence).

  • The signal is measured at various concentrations of the test compound to generate a concentration-response curve and determine the EC50 value.

Objective: To measure the activity of NMDA receptors by quantifying the influx of calcium upon receptor activation.

Procedure:

  • Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • The baseline fluorescence is measured.

  • The cells are then stimulated with an NMDA receptor agonist (e.g., glutamate and glycine) in the presence of varying concentrations of the test compound.

  • The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time.

  • The concentration-response curve is plotted to determine the IC50 value for antagonists or the EC50 value for agonists.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a general experimental workflow for receptor binding assays.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_detection Data Acquisition & Analysis Receptor Receptor Source (e.g., Brain Tissue) Membrane Membrane Preparation Receptor->Membrane Incubation Incubation with Radioligand & Test Compound Membrane->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: General workflow for a radioligand binding assay.

sigma2_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Sigma2 σ2 Receptor Ras Ras Sigma2->Ras PLC PLC Sigma2->PLC PI3K PI3K Sigma2->PI3K Ca_K_Channels Ca²⁺/K⁺ Channels Sigma2->Ca_K_Channels Ligand This compound Derivative Ligand->Sigma2 Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Ras->Cellular_Response PLC->Cellular_Response PI3K->Cellular_Response Ca_K_Channels->Cellular_Response

Caption: Simplified signaling pathway of the σ2 receptor.

mu_opioid_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Mu_Opioid μ-Opioid Receptor G_protein Gαi/oβγ Mu_Opioid->G_protein beta_arrestin β-Arrestin Mu_Opioid->beta_arrestin Ligand This compound Derivative (e.g., MT-45) Ligand->Mu_Opioid AC Adenylyl Cyclase G_protein->AC αi/o inhibits K_channel K⁺ Channel G_protein->K_channel βγ activates cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization

Caption: Dual signaling pathways of the μ-opioid receptor.

nmda_signaling cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion influx Antagonist This compound Derivative (e.g., MT-45 metabolite) Antagonist->NMDA_R blocks Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R Second_Messengers Second Messenger Cascades Ca_ion->Second_Messengers Gene_Expression Changes in Gene Expression Second_Messengers->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Second_Messengers->Synaptic_Plasticity

Caption: Simplified NMDA receptor signaling pathway.

References

Comparative Efficacy of 1-Cyclohexylpiperazine Analogs: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the comparative efficacy of 1-Cyclohexylpiperazine analogs. This report synthesizes key in vitro and in vivo experimental data, providing a clear overview of their potential as therapeutic agents, particularly in oncology.

This compound derivatives have emerged as a promising class of compounds, demonstrating significant biological activity. Primarily recognized as potent ligands for sigma receptors, these analogs have been extensively investigated for their potential in various therapeutic areas, including neuroscience and cancer. Their mechanism of action is often linked to the modulation of sigma-1 and sigma-2 receptors, which are implicated in a range of cellular functions and are overexpressed in several tumor types. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various this compound analogs, supported by experimental data from published studies.

In Vitro Efficacy: Sigma Receptor Binding and Antiproliferative Activity

The in vitro efficacy of this compound analogs is predominantly characterized by their binding affinity to sigma receptors and their ability to inhibit the proliferation of cancer cell lines. The following tables summarize the key quantitative data for a selection of these compounds.

Table 1: Sigma Receptor Binding Affinity of this compound Analogs

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ2/σ1 Selectivity Ratio
PB28 0.38[1]0.68[1]1.8
Amide 36 0.11[1]1791627
Piperidine 15 ---
Piperidine 24 ---
N-Cyclohexylpiperazine 59 -4.70[1]-
Compound 7 0.38[1]0.68[1]1.8

Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data for some compounds were not available in the reviewed literature.

Table 2: In Vitro Antiproliferative Activity of this compound Analogs

CompoundCell LineIC50 / EC50 (µM)
PB28 Panc02>100
KCKO>100
MIAPaCa-2>100
AsPC1Resistant
Panc-1Resistant
PB221 Panc02-
KCKO-
MIAPaCa-2-
AsPC1Resistant
Panc-1Resistant
PB183 Panc02-
KCKO-
MIAPaCa-2-
AsPC1Resistant
Panc-1Resistant
F281 Panc02-
KCKO-
MIAPaCa-2-
AsPC1Resistant
Panc-1Resistant
PB282 Panc02>100
KCKO-
MIAPaCa-2-
AsPC1Resistant
Panc-1Resistant
Piperidine 15 SK-N-SH3.64 (EC50)[1]
Piperidine 24 SK-N-SH1.40 (EC50)[1]
cis-11 MDCK-MDR1 (with 0.1 µM doxorubicin)30 (70% cell death)[2]
MDCK-MDR1 (with 0.1 µM doxorubicin)50 (90% cell death)[2]
MDCK-MDR1 (alone)50 (50% cell death)[2]

IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values indicate the potency of the compounds in inhibiting cell growth. Lower values signify higher potency. Some data points were not available in the cited literature.

In Vivo Efficacy: Antitumor Activity in Xenograft Models

The in vivo efficacy of these analogs has been evaluated in animal models, typically using human tumor xenografts in immunocompromised mice. These studies provide crucial insights into the therapeutic potential of these compounds in a living organism.

Table 3: In Vivo Antitumor Efficacy of this compound Analogs

CompoundAnimal ModelTumor Cell LineDosing RegimenOutcome
PB28 C57BL/6 micePanc02Daily treatmentSimilar efficacy to gemcitabine in reducing tumor burden without systemic toxicities.[3]
PB282 C57BL/6 micePanc02Daily treatmentSimilar efficacy to gemcitabine in reducing tumor burden without systemic toxicities.[3]

Experimental Protocols

A clear understanding of the methodologies employed in these studies is essential for the interpretation and replication of the findings.

Sigma Receptor Binding Assays

Radioligand binding assays are the standard method for determining the affinity of compounds for sigma receptors.[4][5]

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing sigma receptors, such as guinea pig brain for σ1 and rat liver for σ2.

  • Radioligand: A radiolabeled ligand with known affinity for the target receptor is used, such as [³H]-(+)-pentazocine for σ1 receptors and [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 receptors.[4]

  • Competitive Inhibition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound analog).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Cell Proliferation Assays

These assays measure the ability of the compounds to inhibit the growth of cancer cells.

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • Viability/Proliferation Measurement:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • BrdU Assay: This assay measures DNA synthesis by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells.[6]

  • Data Analysis: The IC50 or EC50 value is calculated from the dose-response curve.

In Vivo Xenograft Studies

These studies assess the antitumor efficacy of the compounds in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[7]

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[7]

  • Compound Administration: Once the tumors reach a palpable size, the mice are treated with the this compound analog or a vehicle control, following a specific dosing schedule.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the antiproliferative effects of this compound analogs and a general workflow for their evaluation.

G Proposed Signaling Pathway for Antiproliferative Effects cluster_0 This compound Analog cluster_1 Cellular Targets cluster_2 Downstream Effects cluster_3 Cellular Outcome Analog This compound Analog Sigma2R Sigma-2 Receptor Analog->Sigma2R Agonist Sigma1R Sigma-1 Receptor Analog->Sigma1R Antagonist/Agonist ROS ↑ Reactive Oxygen Species (ROS) Sigma2R->ROS CellCycle Cell Cycle Arrest Sigma2R->CellCycle Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Proposed signaling pathway for the antiproliferative effects of this compound analogs.

G Experimental Workflow for Efficacy Evaluation cluster_0 In Vitro Evaluation cluster_1 Lead Compound Selection cluster_2 In Vivo Evaluation cluster_3 Outcome Binding Sigma Receptor Binding Assays (Ki) Selection Selection of Lead Analogs Binding->Selection Proliferation Cell Proliferation Assays (IC50/EC50) Proliferation->Selection Xenograft Tumor Xenograft Model Selection->Xenograft Efficacy Antitumor Efficacy Evaluation Xenograft->Efficacy Therapeutic Therapeutic Potential Assessment Efficacy->Therapeutic

Caption: General experimental workflow for the in vitro and in vivo evaluation of this compound analogs.

References

A Comparative Guide to Validated Analytical Methods for 1-Cyclohexylpiperazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Cyclohexylpiperazine, a key chemical intermediate and potential pharmacophore, is critical for quality control, pharmacokinetic studies, and ensuring product stability. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While direct inter-laboratory comparison studies for this compound are not extensively published, this guide extrapolates from established and validated methods for analogous piperazine compounds to provide a robust comparative framework.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the quantification of this compound is contingent upon factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the performance characteristics of HPLC, GC-MS, and LC-MS/MS, based on data from studies on various piperazine derivatives.[1]

Table 1: Performance Comparison of Analytical Methods for Piperazine Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) ≥ 0.999[2]> 0.999[3]≥ 0.99[4]
Accuracy (% Recovery) 99-101%[2]98.3-101.6%[3]100.38 ± 3.24%[5]
Precision (%RSD) < 2%[2][6]≤ 2.56%[3]2.52% (Intermediate)[5]
Limit of Detection (LOD) 1.76 µg/mL[2]Analyte DependentAnalyte Dependent
Limit of Quantitation (LOQ) 5.35 µg/mL[2]Analyte DependentBelow 30% of spec. limit[5]
Specificity/Selectivity Good[7]High[8]Very High[4]
Matrix Effect Can be significantCan be significant[9][10]Can be significant[5]
Throughput Moderate to HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide representative experimental protocols for HPLC-UV, GC-MS, and LC-MS/MS techniques, adapted from validated methods for similar piperazine compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical formulations.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size[7]

  • Mobile Phase: Acetonitrile and 0.01 M phosphate buffer (pH 6.8) in a 30:70 (v/v) ratio[7]

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 20 µL[7]

  • Detection: UV at 210 nm[7]

  • Column Temperature: 30°C[7]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.[7]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[7]

  • Sample Preparation: Dissolve a known quantity of the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Assessed by injecting a series of at least five concentrations. The correlation coefficient (R²) should be ≥ 0.999.[6]

  • Accuracy: Determined by the recovery method at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[11]

  • Precision: Evaluated by performing replicate injections of the same standard solution (system precision) and replicate preparations of the sample (method precision). The relative standard deviation (%RSD) should be not more than 2%.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high specificity and is suitable for the identification and quantification of this compound, especially in complex matrices.[8]

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent[10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[10]

  • Oven Temperature Program: Initial temperature of 120°C for 1 min, ramped to 150°C at 10°C/min and held for 5 min, then ramped to 300°C at 7.5°C/min and held for 2 min.[10]

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[10]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification

2. Sample Preparation (for plasma):

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample.

  • Liquid-Liquid Extraction (optional): For cleaner samples, perform a liquid-liquid extraction.

  • Solid Phase Extraction (SPE): Use an appropriate SPE cartridge for sample cleanup and concentration.

  • Derivatization: A perfluoroacylation derivatization may be necessary to improve the chromatographic properties of this compound.[10]

3. Validation Parameters:

  • Linearity: Established over a concentration range relevant to the expected sample concentrations.

  • Accuracy and Precision: Determined by analyzing spiked control samples at different concentrations.

  • Specificity: Confirmed by the absence of interfering peaks at the retention time of the analyte and by comparing the mass spectrum of the analyte in the sample with that of a reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level quantification.[1]

1. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.[1]

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of this compound and an internal standard.

2. Sample Preparation:

  • Internal Standard Addition: Add a stable isotope-labeled internal standard (e.g., this compound-d11) to all samples, calibrators, and quality controls.

  • Sample Extraction: Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction as required by the sample matrix.

  • Reconstitution: Evaporate the extracted sample to dryness and reconstitute in the initial mobile phase.[1]

3. Validation Parameters:

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the sample matrix.[5]

  • Recovery: Determined to assess the efficiency of the extraction procedure.

  • Stability: Analyte stability is evaluated under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weighing of Standard & Sample Dissolving Dissolving in Mobile Phase Weighing->Dissolving Dilution Serial Dilution (for Standards) Dissolving->Dilution Filtering Filtering (0.45 µm) Dissolving->Filtering Dilution->Filtering Injection Injection into HPLC System Filtering->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma) Extraction Extraction (PPT, LLE, or SPE) Sample->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization Injection Injection into GC-MS System Derivatization->Injection Separation Chromatographic Separation (DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Identification Compound Identification (Mass Spectrum) Integration->Identification Quantification Quantification Identification->Quantification

Caption: GC-MS Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Sample Extraction (PPT, LLE, or SPE) IS_Addition->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Integration Peak Area Ratio Calculation Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification Calibration->Quantification

References

Benchmarking 1-Cyclohexylpiperazine: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1-Cyclohexylpiperazine's performance metrics against established Central Nervous System (CNS) drugs, supported by experimental data and detailed protocols.

Introduction

This compound is a piperazine derivative that has garnered interest in CNS drug discovery primarily for its interaction with sigma receptors.[1] This guide provides a comprehensive benchmark of this compound against three well-established CNS drugs with known sigma receptor affinity: Haloperidol, Sertraline, and Fluvoxamine. The following sections present a comparative analysis of their receptor binding profiles, pharmacokinetic properties, and potential CNS effects, supported by detailed experimental methodologies.

Data Presentation

Receptor Binding Affinity

The binding affinity of a compound for its target receptor is a critical determinant of its potency. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
This compound σ24.70[2]
σ1Low Affinity[1]
Haloperidol σ18[3]
Sertraline σ130-300[3]
Fluvoxamine σ130-300[3]

Table 1: Comparative Receptor Binding Affinities. This table summarizes the binding affinities (Ki) of this compound and selected CNS drugs for sigma receptor subtypes.

Pharmacokinetic Properties

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining dosing regimens and predicting a drug's efficacy and safety profile.

ParameterThis compoundHaloperidolSertralineFluvoxamine
Bioavailability (%) Data Not Available60-70 (oral)44 (oral)53 (oral)[4]
Half-life (hours) Data Not Available14-37 (oral)2615-22
Protein Binding (%) Data Not Available~9098.5[4]77-80
Metabolism Data Not AvailableHepatic (CYP3A4)Hepatic (CYP2B6, CYP2C19)[4]Hepatic (CYP2D6, CYP1A2)

Table 2: Comparative Pharmacokinetic Properties. This table outlines key pharmacokinetic parameters for this compound and the comparator CNS drugs.

Experimental Protocols

Sigma Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for sigma-1 and sigma-2 receptors by measuring its ability to displace a known radioligand.

Materials:

  • [³H]-(+)-Pentazocine (for σ1 receptor binding)

  • [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ2 receptor binding)

  • Unlabeled (+)-Pentazocine (for σ2 non-specific binding)

  • Test compound (e.g., this compound)

  • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the radioligand in assay buffer.

  • Incubation: In each well of the microplate, add the membrane preparation, the radioligand, and the test compound at various concentrations. For σ2 binding, also add unlabeled (+)-pentazocine to block binding to σ1 receptors.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

The following protocols are standard behavioral tests used to assess the potential CNS effects of a compound in rodents.

1. Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior.

Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.

Procedure:

  • Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video tracking system.

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center zone versus the peripheral zone

    • Number of entries into the center zone

    • Rearing frequency (a measure of exploratory behavior)

    • Grooming frequency

  • Interpretation: Anxiolytic compounds may increase the time spent in and the number of entries into the center zone, while anxiogenic compounds may decrease these parameters.

2. Elevated Plus Maze

This test is another widely used assay for assessing anxiety-like behavior.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Habituation: Acclimate the animal to the testing room.

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Data Collection: Record the animal's behavior for a 5-minute period using a video tracking system.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms

    • Number of entries into the open arms and closed arms

    • Total distance traveled

  • Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

3. Forced Swim Test

This test is commonly used to screen for potential antidepressant effects.

Apparatus: A transparent cylindrical container filled with water.

Procedure:

  • Pre-test Session (Day 1): Place the animal in the water-filled cylinder for 15 minutes. This is to induce a state of "behavioral despair."

  • Test Session (Day 2): 24 hours after the pre-test, place the animal back into the cylinder for a 5-6 minute session.

  • Data Collection: Record the duration of immobility (floating with only minimal movements to keep the head above water).

  • Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Mandatory Visualization

G cluster_sigma_receptors Sigma Receptor Signaling Sigma_Agonist Sigma-1 or Sigma-2 Agonist Sigma_Receptor Sigma-1 / Sigma-2 Receptor Sigma_Agonist->Sigma_Receptor Binds to Signaling_Cascade Downstream Signaling Cascade Sigma_Receptor->Signaling_Cascade Activates Cellular_Response Modulation of Neurotransmitter Systems (e.g., Dopamine, Serotonin) Signaling_Cascade->Cellular_Response Leads to CNS_Effects Potential CNS Effects (e.g., Antidepressant, Anxiolytic) Cellular_Response->CNS_Effects Results in

Caption: Simplified signaling pathway for sigma receptor agonists.

G cluster_workflow In Vivo Behavioral Assay Workflow Start Start Acclimation Animal Acclimation (30-60 min) Start->Acclimation Drug_Admin Compound Administration Acclimation->Drug_Admin Behavioral_Test Behavioral Test (e.g., Open Field) Drug_Admin->Behavioral_Test Data_Collection Video Tracking & Data Collection Behavioral_Test->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo behavioral experiments.

Discussion and Conclusion

This compound demonstrates a notable binding affinity for the σ2 receptor subtype.[2] In contrast, the established CNS drugs Haloperidol, Sertraline, and Fluvoxamine are primarily characterized by their affinity for the σ1 receptor.[3] This distinction in receptor subtype preference suggests that this compound may exert its CNS effects through a different mechanism of action compared to these benchmark drugs.

The potential CNS effects of σ2 receptor agonists are an active area of research, with studies suggesting involvement in processes such as cell proliferation and neuronal signaling.[5] The lack of in vivo pharmacokinetic and behavioral data for this compound is a significant gap that needs to be addressed in future studies. The experimental protocols provided in this guide offer a standardized framework for generating this crucial data.

By conducting in vivo studies using the Open Field Test, Elevated Plus Maze, and Forced Swim Test, researchers can elucidate the behavioral profile of this compound and determine if its σ2 receptor activity translates into anxiolytic, antidepressant, or other CNS-related effects. Furthermore, pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion, which will inform its potential as a therapeutic agent.

References

A Comparative Study of 1-Cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its Enantiomorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the racemic compound 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine, commonly known as MT-45, and its individual enantiomers. MT-45 is a synthetic opioid originally developed as an analgesic.[1] This document summarizes its pharmacological profile, compares the activity of its stereoisomers, and provides detailed experimental protocols for key assays relevant to its characterization.

Pharmacological Profile and Enantiomeric Comparison

MT-45 is a potent and selective μ-opioid receptor agonist.[1][2] Its analgesic activity has been reported to be comparable to that of morphine.[3] The compound exists as a pair of enantiomers, S-(+) and R-(-), which exhibit significant differences in their pharmacological effects.

In Vivo Analgesic Activity

A key differentiator between the enantiomers of MT-45 lies in their analgesic potency. The S-(+)-isomer is substantially more potent than the R-(-)-isomer. In animal models, the S-(+)-isomer was found to be 1.14 to 1.97 times more potent than the racemic mixture (MT-45) in mice and 1.00 to 1.23 times more potent in rats.[3] Strikingly, the S-(+)-isomer is 18.3 to 61.6 times more potent as an analgesic than the R-(-)-isomer.[3]

Table 1: Comparative Analgesic Potency of MT-45 and its Enantiomers

CompoundAnimal ModelPotency Relative to Racemic MT-45Potency of S-(+) Relative to R-(-)
S-(+)-isomer Mice1.14 - 1.97x more potent18.3 - 61.6x more potent
Rats1.00 - 1.23x more potent
R-(-)-isomer Mice & RatsSignificantly less potent

Data sourced from Nakamura & Shimizu, 1976.[3]

In Vitro Activity at the μ-Opioid Receptor

Table 2: In Vitro Activity of Racemic MT-45 at the μ-Opioid Receptor

AssayParameterValue
cAMP Accumulation InhibitionEC501.3 μM
β-arrestin2 RecruitmentEC5023.1 μM

Data sourced from Baptista-Hon et al., 2020.[4][5]

The significant difference in in vivo analgesic potency strongly suggests that the S-(+)-enantiomer has a higher affinity and/or efficacy at the μ-opioid receptor compared to the R-(-)-enantiomer.

Metabolite Activity at the NMDA Receptor

Interestingly, a metabolite of MT-45, 1,2-diphenylethylpiperazine, has been shown to inhibit the N-methyl-D-aspartate (NMDA) receptor with an IC50 of 29 μM.[4][5][6] This finding suggests a potential secondary mechanism of action that may contribute to the overall pharmacological profile of MT-45, although the direct contribution of this metabolite to the analgesic and other effects of the parent compound and its enantiomers requires further investigation.

Signaling Pathways

The primary mechanism of action for the analgesic effects of MT-45 and its enantiomers is through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). The activity of its metabolite at the NMDA receptor introduces a secondary signaling pathway of interest.

mu_opioid_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MT-45_Enantiomer S-(+)-Enantiomer (Agonist) muOR μ-Opioid Receptor (GPCR) MT-45_Enantiomer->muOR Binds G_protein Gi/o Protein muOR->G_protein Activates beta_arrestin β-Arrestin muOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia & Other Effects G_protein->Analgesia cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Reduced Activation beta_arrestin->Analgesia

Caption: μ-Opioid Receptor Signaling Pathway.

nmda_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Metabolite 1,2-diphenylethylpiperazine (Antagonist) NMDAR NMDA Receptor Metabolite->NMDAR Inhibits Glutamate Glutamate Glutamate->NMDAR Activates Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Reduced Signaling_Cascade Downstream Signaling (e.g., CaMKII) Ca_ion->Signaling_Cascade Reduced Activation Cellular_Response Modulation of Neuronal Activity Signaling_Cascade->Cellular_Response

Caption: NMDA Receptor Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are outlines for key experiments used in the characterization of MT-45 and its enantiomers.

μ-Opioid Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound for the μ-opioid receptor.

Objective: To quantify the affinity of the test compounds (racemic MT-45, S-(+)- and R-(-)-enantiomers) for the μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor.

  • Radioligand (e.g., [³H]-DAMGO).

  • Test compounds.

  • Non-specific binding control (e.g., Naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of test compound concentrations.

  • Incubation: Incubate the plate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well and wash the filters to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity of the filters.

  • Data Analysis: Calculate specific binding and plot against the logarithm of the test compound concentration to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

binding_assay_workflow A Prepare Receptor Membranes and Reagents B Set up 96-well Plate: Total, Non-specific & Competitive Binding A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration and Washing C->D E Scintillation Counting (Measure Radioactivity) D->E F Data Analysis: Calculate IC50 and Ki E->F

Caption: Workflow for μ-Opioid Receptor Binding Assay.

cAMP Accumulation Assay

This functional assay measures the effect of a compound on the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like the μ-opioid receptor.

Objective: To determine the potency (EC50) and efficacy of the test compounds in inhibiting adenylyl cyclase activity.

Materials:

  • Cells expressing the μ-opioid receptor.

  • cAMP assay kit.

  • Test compounds.

  • Forskolin (an adenylyl cyclase activator).

  • Plate reader.

Procedure:

  • Cell Culture and Seeding: Culture and seed cells into a multi-well plate.

  • Cell Stimulation: Treat cells with the test compounds at various concentrations, followed by stimulation with forskolin to induce cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay according to the kit manufacturer's instructions.

  • Data Acquisition and Analysis: Measure the signal and plot the response against the logarithm of the test compound concentration to determine the EC50.

camp_assay_workflow A Seed Cells Expressing μ-Opioid Receptor B Treat with Test Compounds & Stimulate with Forskolin A->B C Lyse Cells to Release cAMP B->C D Detect cAMP Levels (e.g., HTRF, AlphaScreen) C->D E Measure Signal with Plate Reader D->E F Data Analysis: Determine EC50 E->F

Caption: Workflow for cAMP Accumulation Assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor, a key event in GPCR desensitization and signaling.

Objective: To quantify the potency (EC50) and efficacy of the test compounds in inducing β-arrestin recruitment.

Materials:

  • Engineered cell line co-expressing the μ-opioid receptor and a β-arrestin fusion protein.

  • Assay-specific reagents (e.g., substrate for the reporter enzyme).

  • Test compounds.

  • Plate reader.

Procedure:

  • Cell Seeding: Plate the engineered cells in a multi-well plate.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) generated by the reporter system.

  • Data Analysis: Plot the signal against the logarithm of the test compound concentration to determine the EC50 and Emax.

beta_arrestin_workflow A Seed Engineered Cells (μOR and β-arrestin fusion) B Add Test Compounds A->B C Incubate for Receptor Activation and Recruitment B->C D Add Detection Reagents C->D E Measure Reporter Signal (Luminescence/Fluorescence) D->E F Data Analysis: Determine EC50 and Emax E->F

Caption: Workflow for β-Arrestin Recruitment Assay.

In Vivo Analgesic Assays

These assays are used to assess the pain-relieving effects of a compound in animal models.

  • Hot Plate Test: This test measures the latency of a pain response to a thermal stimulus. The animal is placed on a heated surface, and the time it takes to exhibit a pain response (e.g., licking a paw or jumping) is recorded.

  • Tail Flick Test: This assay also uses a thermal stimulus, where a beam of heat is focused on the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is measured.

Conclusion and Future Directions

The available evidence clearly indicates a significant stereoselectivity in the analgesic activity of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine, with the S-(+)-enantiomer being the more potent analgesic. This is consistent with its presumed higher affinity and/or efficacy at the μ-opioid receptor. The racemic mixture, MT-45, is a confirmed μ-opioid receptor agonist, and one of its metabolites exhibits inhibitory activity at the NMDA receptor, suggesting a complex pharmacological profile.

A significant gap in the current knowledge is the lack of direct, quantitative in vitro comparisons of the binding affinities and functional activities of the individual S-(+) and R-(-) enantiomers at the μ-opioid receptor and other potential targets. Future research should focus on obtaining these data to provide a more complete understanding of the structure-activity relationship and to fully elucidate the molecular basis for the observed differences in in vivo potency. Such studies would be invaluable for drug development professionals seeking to design more potent and selective opioid analgesics.

References

Unveiling the Selectivity of 1-Cyclohexylpiperazine Derivatives: A Comparative Guide for Sigma-1 and Sigma-2 Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-cyclohexylpiperazine derivatives and their binding affinities for sigma-1 (σ1) and sigma-2 (σ2) receptors. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes associated signaling pathways to facilitate informed decisions in drug discovery and development.

The quest for selective sigma receptor ligands is a pivotal area of research due to the distinct physiological and pathological roles of the σ1 and σ2 subtypes. This compound derivatives have emerged as a significant class of compounds with varying affinities and selectivities for these receptors. This guide offers a comparative analysis of these derivatives, with a focus on their performance in binding assays.

Comparative Binding Affinities: A Quantitative Overview

The binding affinities of various this compound derivatives for σ1 and σ2 receptors are typically determined through radioligand binding assays. The inhibition constant (Ki), a measure of the affinity of a ligand for a receptor, is a key metric for comparison. A lower Ki value indicates a higher binding affinity. The data presented in the following table has been compiled from various in vitro studies.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1 Ki / σ2 Ki)Reference Compound
PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine)0.380.680.56
Amide 360.111790.0006
Piperidine 1514318.87.61
Piperidine 24---
Small N-cyclohexylpiperazine 59-4.70-
(-)-(S)-92--Highly selective for σ1
3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (69)--Highly selective for σ1

Note: "-" indicates data not available in the cited sources. The selectivity ratio is a simple calculation to indicate preference for the σ2 receptor; a value > 1 suggests σ2 selectivity, while a value < 1 suggests σ1 selectivity.

The data reveals that while the parent compound, PB28, exhibits high affinity for both receptors with a slight preference for the σ1 subtype, modifications to its structure can dramatically alter both affinity and selectivity.[1] For instance, Amide 36 demonstrates a remarkable 1627-fold selectivity for the σ1 receptor.[2] Conversely, some piperidine derivatives show a preference for the σ2 receptor.[3] The chirality of the molecule can also play a crucial role, as seen with compound (-)-(S)-92, which is highly selective for the σ1 receptor.[4]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for sigma receptors is predominantly carried out using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand by the test compound.

Sigma-1 Receptor Binding Assay

A standard protocol for σ1 receptor binding assays utilizes membranes from guinea pig brains, which are rich in this receptor subtype, and the radioligand [³H]-(+)-pentazocine.

Materials:

  • Tissue Preparation: Male guinea pig brains.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~34 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Determination: 10 µM Haloperidol.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer for the assay.

  • Assay Incubation: In a final volume of 100-250 µL, incubate the membrane preparation (typically 100 µg of protein) with various concentrations of the this compound derivative and a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM).[5][6]

  • Incubation Conditions: Incubate at 37°C for 90-120 minutes.[5][6]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold buffer.

  • Radioactivity Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

For σ2 receptor binding assays, membranes from rat liver are commonly used. The non-selective sigma receptor ligand [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is employed in the presence of a masking agent to block its binding to σ1 receptors.

Materials:

  • Tissue Preparation: Male rat livers.

  • Radioligand: [³H]-DTG.

  • Masking Agent: (+)-pentazocine (to saturate σ1 receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding Determination: 10 µM DTG.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: Prepare membranes from rat liver using a similar homogenization and centrifugation procedure as for the σ1 assay.

  • Assay Incubation: In a final volume of 0.5 mL, incubate the membrane preparation (30-60 µg of protein) with various concentrations of the test compound, a fixed concentration of [³H]-DTG (e.g., 5 nM), and a saturating concentration of (+)-pentazocine (e.g., 100 nM to 1 µM) to block σ1 binding.[4][5]

  • Incubation Conditions: Incubate at room temperature for 120 minutes.[4][5]

  • Filtration and Washing: Follow the same filtration and washing steps as in the σ1 assay.

  • Radioactivity Counting: Measure the radioactivity as described above.

  • Data Analysis: Calculate the IC50 and Ki values using the same methods as for the σ1 assay.

Signaling Pathways and Experimental Workflow

To better understand the functional implications of ligand binding, it is crucial to visualize the signaling pathways associated with each receptor subtype and the workflow of the binding assays.

sigma1_pathway cluster_er ER Membrane Ligand σ1 Ligand (e.g., this compound derivative) Sigma1R Sigma-1 Receptor (σ1R) (Chaperone Protein) Ligand->Sigma1R Binds IP3R IP3 Receptor (IP3R) Sigma1R->IP3R Modulates Ion_Channels Ion Channels (K+, Na+, Ca2+) Sigma1R->Ion_Channels Interacts with Kinases Kinases (e.g., Akt, ERK) Sigma1R->Kinases Influences ER_MAM Endoplasmic Reticulum (ER) - Mitochondria-Associated Membrane (MAM) Ca_signaling Modulation of Ca2+ Signaling IP3R->Ca_signaling Regulates Cellular_Response Cellular Responses (Neuroprotection, Cell Survival, Plasticity) Ca_signaling->Cellular_Response Ion_Channels->Cellular_Response Kinases->Cellular_Response

Caption: Sigma-1 Receptor Signaling Pathway.

The σ1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria-associated membrane (ER-MAM), plays a crucial role in modulating intracellular calcium signaling by interacting with the IP3 receptor.[7] Ligand binding to the σ1 receptor can influence the activity of various ion channels and downstream kinase pathways, ultimately affecting cellular responses such as neuroprotection and cell survival.

sigma2_pathway cluster_membrane Cell Membrane / ER Ligand σ2 Ligand (e.g., this compound derivative) Sigma2R Sigma-2 Receptor (TMEM97) Ligand->Sigma2R Binds PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interacts with EGFR EGFR Sigma2R->EGFR Interacts with Cholesterol_Homeostasis Cholesterol Homeostasis Sigma2R->Cholesterol_Homeostasis Regulates Downstream_Signaling Downstream Signaling (e.g., PKC, RAF) EGFR->Downstream_Signaling Activates Cellular_Response Cellular Responses (Cell Proliferation, Apoptosis) Cholesterol_Homeostasis->Cellular_Response Downstream_Signaling->Cellular_Response

Caption: Sigma-2 Receptor Signaling Pathway.

The σ2 receptor, identified as TMEM97, is involved in regulating cholesterol homeostasis.[8][9] It interacts with other proteins such as PGRMC1 and the epidermal growth factor receptor (EGFR), influencing downstream signaling cascades like the PKC and RAF pathways, which are critical in processes like cell proliferation and apoptosis.[8]

radioligand_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization (e.g., Guinea Pig Brain / Rat Liver) Membrane_Prep Membrane Isolation (Centrifugation) Tissue_Prep->Membrane_Prep Incubation Incubation of: - Membranes - Radioligand ([3H]-pentazocine or [3H]-DTG) - Test Compound (this compound derivative) - Masking Agent (for σ2) Membrane_Prep->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculation of IC50 and Ki values Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

The workflow for radioligand binding assays involves several key steps, from the preparation of receptor-rich membranes to the incubation with radioligands and test compounds, followed by the separation of bound and free ligands and subsequent data analysis to determine binding affinities.

References

Assessing the Off-Target Effects of 1-Cyclohexylpiperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of 1-Cyclohexylpiperazine derivatives, a class of compounds with significant affinity for sigma receptors. By presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways, this document aims to equip researchers with the necessary information to objectively evaluate the selectivity and potential liabilities of these molecules in drug development programs.

Introduction to this compound Derivatives

This compound serves as a core scaffold for a variety of synthetic ligands targeting sigma receptors, particularly the σ1 and σ2 subtypes. These receptors are implicated in a range of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas such as oncology, neurodegenerative diseases, and psychiatric disorders. However, the therapeutic potential of any drug candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a complex pharmacological profile that can hinder clinical development. This guide focuses on assessing the off-target binding profiles of prominent this compound derivatives and compares them with other classes of sigma receptor ligands.

Comparative Analysis of Binding Affinities

The selectivity of a compound is determined by its relative affinity for its intended target versus other biological molecules. The following tables summarize the binding affinities (Ki) of various this compound derivatives and selected alternative compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors. A higher Ki value indicates lower affinity. The selectivity ratio (σ1/σ2 or σ2/σ1) is a key indicator of a compound's preference for one receptor subtype over the other.

Table 1: Binding Affinities of this compound Derivatives for Sigma Receptors

Compound NameDerivative Classσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)Reference
PB28 This compound13.80.3440.6[1]
Compound 45 This compound30.60.22139[1]
MT-45 This compound---[This information is not explicitly available in the provided search results]

Table 2: Binding Affinities of Alternative Sigma Receptor Ligands

Compound NameChemical Classσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)SelectivityReference
Haloperidol ButyrophenoneHigh AffinityHigh AffinityNon-selective[This information is not explicitly available in the provided search results]
Siramesine PhenylpiperidineHigh AffinityHigh Affinityσ2 selective[This information is not explicitly available in the provided search results]
(S)-92 4-MethylpiperidineHigh AffinityLow AffinityHighly σ1 selective[This information is not explicitly available in the provided search results]
69 3,3-DimethylpiperidineHigh AffinityLow AffinityHighly σ1 selective[This information is not explicitly available in the provided search results]
DTG GuanidineEqual AffinityEqual AffinityNon-selective[This information is not explicitly available in the provided search results]

Off-Target Profile Assessment

Beyond their primary targets, it is crucial to understand the broader interaction profile of this compound derivatives. Off-target screening against a panel of receptors, ion channels, and enzymes can reveal potential liabilities.

Table 3: Known Off-Target Interactions of Selected Compounds

CompoundOff-TargetEffectIC50/KiReference
MT-45 Metabolite (1,2-diphenylethylpiperazine) NMDA ReceptorInhibition29 µM[This information is not explicitly available in the provided search results]
Haloperidol Dopamine D2 ReceptorAntagonistHigh Affinity[This information is not explicitly available in the provided search results]
Siramesine Erg2 (C-8,7 sterol isomerase)Inhibition-[This information is not explicitly available in the provided search results]

Note: Comprehensive off-target screening panel data for most this compound derivatives is not publicly available and often resides within proprietary company databases. The data presented here is based on published literature.

Key Signaling Pathways

To understand the functional consequences of on-target and off-target binding, it is essential to visualize the signaling pathways involved.

Sigma_Receptor_Signaling cluster_sigma1 Sigma-1 Receptor Signaling cluster_sigma2 Sigma-2 Receptor Signaling S1R Sigma-1 Receptor (At ER-Mitochondria Interface) IP3R IP3 Receptor S1R->IP3R Modulates ROS_Modulation ROS Modulation S1R->ROS_Modulation Nrf2 Nrf2 Pathway S1R->Nrf2 MAPK MAPK Pathway S1R->MAPK BDNF BDNF Signaling S1R->BDNF Ca_release Ca²⁺ Release IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with EGFR EGFR S2R->EGFR Interacts with Apoptosis Apoptosis S2R->Apoptosis Ras Ras EGFR->Ras PLC PLC EGFR->PLC PI3K PI3K/Akt EGFR->PI3K Cell_Proliferation Cell Proliferation Ras->Cell_Proliferation PLC->Cell_Proliferation PI3K->Cell_Proliferation

Figure 1: Simplified overview of Sigma-1 and Sigma-2 receptor signaling pathways.

Experimental Protocols

Reproducible and rigorous experimental design is the cornerstone of accurate off-target assessment. Below are detailed protocols for key assays cited in this guide.

Radioligand Binding Assay for Sigma Receptors

This protocol is used to determine the binding affinity of a test compound for sigma-1 and sigma-2 receptors.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Tissue/Cell Membrane Homogenates start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Data Analysis (Calculate Ki) quantify->analyze end End analyze->end

Figure 2: General workflow for a radioligand binding assay.

Materials:

  • Radioligand:

    • For σ1 receptors: --INVALID-LINK---Pentazocine

    • For σ2 receptors: [³H]DTG (1,3-di-o-tolyl-guanidine) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.

  • Membrane Preparation: From a tissue source with high receptor expression (e.g., guinea pig brain for σ1, rat liver for σ2) or from cells engineered to overexpress the receptor.

  • Test Compound: Serial dilutions of the this compound derivative or alternative ligand.

  • Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold incubation buffer.

  • Glass Fiber Filters: To trap the membranes.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

  • Incubation: In a microplate or tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known sigma receptor ligand).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound incubate Incubate for a Defined Period (e.g., 24-72h) add_compound->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_formazan Incubate to Allow Formazan Crystal Formation add_mtt->incubate_formazan solubilize Add Solubilizing Agent (e.g., DMSO, SDS) incubate_formazan->solubilize read_absorbance Measure Absorbance (e.g., at 570 nm) solubilize->read_absorbance analyze Data Analysis (Calculate IC50) read_absorbance->analyze end End analyze->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Materials:

  • Cell Line: A relevant cell line for the intended therapeutic area.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • 96-well Plates.

  • Test Compound: Serial dilutions.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, typically as a 5 mg/mL stock solution in PBS.

  • Solubilizing Solution: e.g., DMSO or a solution of SDS in HCl.

  • Microplate Reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound. Include control wells with vehicle only.

  • Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: After the incubation period, add a small volume of MTT reagent to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilizing solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC50 value.

Conclusion and Future Directions

The assessment of off-target effects is a critical component of preclinical drug development. For this compound derivatives, while many exhibit high affinity and selectivity for sigma receptors, a thorough understanding of their interactions with a broader range of biological targets is necessary to predict potential clinical outcomes. The data and protocols presented in this guide provide a framework for the systematic evaluation of these compounds.

Future research should focus on obtaining comprehensive off-target screening data for a wider range of this compound derivatives using standardized panels. This will enable a more direct and robust comparison with alternative sigma receptor ligands and facilitate the selection of candidates with the most promising safety and efficacy profiles for further development. Additionally, a deeper understanding of the downstream signaling consequences of both on- and off-target interactions will be crucial for elucidating the complete pharmacological profile of these compounds.

References

Comparative Pharmacokinetics of 1-Cyclohexylpiperazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profiles of drug candidates is paramount for advancing promising compounds. This guide provides a comparative overview of the pharmacokinetics of different 1-Cyclohexylpiperazine analogs, focusing on available experimental data and methodologies.

Overview of Key this compound Analogs

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds.[1][2][3] Notable analogs that have been the subject of research include:

  • PB28: A high-affinity sigma-2 (σ2) receptor ligand, investigated for its potential in cancer diagnostics and therapy.[2][4]

  • MT-45: A synthetic opioid analgesic with a potency comparable to morphine.[5][6] Its fluorinated analogs have also been studied.[7][8]

Comparative Metabolic Pathways

Detailed pharmacokinetic parameter data (Cmax, Tmax, AUC) for a direct comparison of these analogs is limited. However, research on MT-45 provides valuable insights into the metabolism of this class of compounds.

Table 1: Summary of Metabolic Pathways for MT-45 and its Analogs

CompoundMajor Metabolic PathwaysKey Metabolites
MT-45 N-dealkylation, Hydroxylation, Glucuronidation[8]1,2-diphenylethylpiperazine (M1), this compound (M17)[7]
2F-MT-45 N-dealkylation, Hydroxylation, Glucuronidation[8]Not explicitly detailed in the provided search results.
  • Metabolic studies on MT-45 reveal that its metabolites may have negligible agonist activity at μ-opioid receptors, but some, like M1, can inhibit the NMDA receptor, potentially contributing to dissociative effects.[7]

For PB28 and its analogs, the research focus has been primarily on their synthesis, receptor binding affinities, and potential as imaging agents, with less information available on their detailed pharmacokinetic profiles.[2][4]

Experimental Protocols

A robust and well-designed experimental protocol is crucial for conducting a comparative pharmacokinetic study. The following methodology is a generalized protocol based on standard practices for orally administered drugs in preclinical animal models.

Study Design

A parallel-group or crossover study design can be employed.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals should be acclimatized for at least one week before the experiment.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).

    • Group 2: this compound Analog A (e.g., 10 mg/kg).

    • Group 3: this compound Analog B (e.g., 10 mg/kg).

    • Group 4: this compound Analog C (e.g., 10 mg/kg).

  • Administration: Single oral gavage.

Blood Sampling
  • Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 13,000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of piperazine derivatives in plasma.

  • Sample Preparation: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

    • Flow Rate: A constant flow rate (e.g., 0.4 mL/min).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin). Key parameters include:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Half-life (t1/2)

  • Clearance (CL)

  • Volume of distribution (Vd)

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental_Workflow A Animal Acclimatization B Randomization into Treatment Groups A->B C Oral Administration of Analogs B->C D Serial Blood Sampling C->D E Plasma Separation D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Data Analysis F->G H Comparative Assessment G->H

Caption: Experimental workflow for a comparative pharmacokinetic study.

Metabolic_Pathway cluster_0 Parent This compound Analog (e.g., MT-45) Metabolite1 Phase I Metabolite (Hydroxylation) Parent->Metabolite1 CYP450 Metabolite2 Phase I Metabolite (N-dealkylation) Parent->Metabolite2 CYP450 Metabolite3 Phase II Metabolite (Glucuronidation) Metabolite1->Metabolite3 UGTs Excretion Excretion Metabolite2->Excretion Metabolite3->Excretion

References

Unveiling the Therapeutic Promise of 1-Cyclohexylpiperazine: A Comparative Analysis in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data highlights the therapeutic potential of 1-Cyclohexylpiperazine and its derivatives, particularly in the fields of oncology and neuroprotection. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective overview of its performance against other alternatives. The core of this analysis lies in the compound's interaction with sigma receptors, showcasing a promising avenue for novel drug development.

Therapeutic Potential in Oncology: A Focus on Sigma-2 Receptor Agonism

Derivatives of this compound have emerged as potent sigma-2 (σ2) receptor agonists, a target highly expressed in proliferating tumor cells. This section compares the in vitro efficacy of a prominent this compound derivative, PB28, with the standard chemotherapeutic agent, doxorubicin, in breast cancer cell lines.

Comparative Efficacy in Breast Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for PB28 and doxorubicin in both sensitive (MCF-7) and multidrug-resistant (MCF-7/ADR) human breast adenocarcinoma cell lines. The data demonstrates that while doxorubicin's efficacy is significantly reduced in the resistant cell line, PB28 maintains its potent cytotoxic activity.

CompoundCell LineIC50 (nM)Citation
PB28 MCF-7In the nanomolar range[1]
MCF-7/ADRIn the nanomolar range[1]
Doxorubicin MCF-7400 - 680[2]
MCF-7/ADR700 - 13,200[3]
Synergistic Effects with Doxorubicin

Preclinical studies have demonstrated a strong synergistic effect when PB28 is used in combination with doxorubicin. In doxorubicin-resistant MCF-7/ADR cells, co-administration of PB28 led to a significant increase in the intracellular accumulation of doxorubicin, suggesting a mechanism for overcoming drug resistance[1]. This synergistic interaction highlights the potential of this compound derivatives to enhance the efficacy of existing chemotherapy regimens.

Neuroprotective Potential: Modulating Sigma Receptors

Sigma receptor ligands, including derivatives of this compound, have shown promise in preclinical models of neurodegenerative diseases. While direct comparative studies on this compound are limited, the broader class of sigma receptor modulators has demonstrated neuroprotective effects.

Comparative Neuroprotective Effects of Sigma Receptor Ligands

The table below provides a qualitative comparison of the neuroprotective effects of various sigma receptor ligands against different neurotoxic insults. This highlights the potential of targeting sigma receptors for therapeutic intervention in neurodegenerative conditions.

Compound ClassDisease Model/InsultObserved Neuroprotective EffectsCitation
Sigma-1 Receptor Agonists Ischemia/ExcitotoxicityAttenuation of neuronal injury, preservation of anti-apoptotic proteins (e.g., Bcl-2).[4][5]
Amyloid-beta toxicityAttenuation of neuronal death.[6]
Sigma-2 Receptor Modulators Huntington's Disease ModelReduction of mutant huntingtin-induced neuronal toxicity.
General Sigma Ligands Oxidative StressProtection against oxidative stress-related cell death.[7]

Mechanism of Action: A Dual Approach

The therapeutic potential of this compound derivatives stems from their ability to modulate sigma receptors, which are involved in a variety of cellular processes.

In Cancer: Induction of Apoptosis via Sigma-2 Receptor Agonism

In cancer cells, derivatives like PB28 act as sigma-2 receptor agonists. Activation of the sigma-2 receptor triggers a novel apoptotic pathway that appears to be independent of p53 and caspases in some contexts[8][9]. This pathway is believed to involve the generation of mitochondrial reactive oxygen species (ROS), leading to cell death[10].

cluster_0 This compound Derivative (e.g., PB28) cluster_1 Cancer Cell PB28 PB28 Sigma2 Sigma-2 Receptor PB28->Sigma2 Mito Mitochondria Sigma2->Mito Activates ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Apoptosis Apoptosis ROS->Apoptosis

Figure 1. Proposed signaling pathway for the induction of apoptosis by this compound derivatives in cancer cells.

In Neuroprotection: A Multifaceted Role

The neuroprotective mechanisms of sigma receptor ligands are more varied and appear to involve the modulation of multiple signaling pathways. Sigma-1 receptor activation has been linked to the preservation of anti-apoptotic proteins like Bcl-2 and the regulation of ion channels, which can reduce excitotoxicity[5][11].

cluster_0 Sigma Receptor Ligand cluster_1 Neuron Ligand This compound Derivative Sigma1 Sigma-1 Receptor Ligand->Sigma1 Bcl2 ↑ Bcl-2 Expression Sigma1->Bcl2 Promotes IonChannels Ion Channel Modulation Sigma1->IonChannels Regulates Neuroprotection Neuroprotection Bcl2->Neuroprotection IonChannels->Neuroprotection

Figure 2. Simplified signaling pathways for the neuroprotective effects of sigma-1 receptor ligands.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of key experimental protocols used in the evaluation of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

start Seed cells in 96-well plate treat Treat with varying concentrations of This compound derivative start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Figure 3. Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, MCF-7/ADR)

  • Complete culture medium

  • This compound derivative (e.g., PB28)

  • Doxorubicin (for comparison)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Workflow:

start Implant cancer cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) start->tumor_growth treatment Administer test compound (e.g., PB28) and vehicle control tumor_growth->treatment monitor Monitor tumor volume and body weight regularly treatment->monitor endpoint Euthanize mice at predefined endpoint monitor->endpoint analysis Excise and analyze tumors endpoint->analysis

Figure 4. Experimental workflow for an in vivo tumor xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., BxPC-3 pancreatic cancer cells)

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control according to the planned dosing schedule (e.g., daily, intraperitoneally or orally).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

The available preclinical data strongly suggests that this compound and its derivatives, particularly those acting as sigma-2 receptor agonists, hold significant therapeutic potential, especially in the treatment of cancer. Their ability to induce apoptosis in a manner that can overcome drug resistance, and their synergistic effects with existing chemotherapies, make them a compelling area for further investigation. In the realm of neuroprotection, while the evidence is less direct for this compound itself, the modulation of sigma receptors presents a promising strategy for the development of novel treatments for neurodegenerative diseases. Further research, including direct comparative studies and clinical trials, is warranted to fully validate the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Cyclohexylpiperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like 1-cyclohexylpiperazine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. While this guide offers general recommendations, the SDS provides detailed, substance-specific safety and disposal information.

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment is essential. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Use impervious gloves and protective clothing.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[3]

General Handling:

  • Use in a well-ventilated area.[1][2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[2]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[2] Use an inert, absorbent material to contain the spill.[2]

  • Clean-up: Carefully sweep or vacuum up the spilled material and place it in a suitable, sealed, and labeled container for disposal.[2][3] Avoid generating dust.[2][3]

Proper Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Improper disposal, such as discarding it in regular trash or down the drain, can lead to environmental contamination.

Waste Treatment Methods:

  • Incineration: A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]

Container Decontamination: Empty containers that have held this compound should be treated as hazardous waste until properly decontaminated. Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After thorough decontamination, the container may be disposed of or recycled in accordance with local, state, and federal regulations.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste.

start Start: this compound Waste Generated sds Consult Specific Safety Data Sheet (SDS) start->sds hazards Identify Hazards (e.g., Irritant) sds->hazards ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hazards->ppe segregate Segregate from Incompatible Materials ppe->segregate containerize Containerize in a Labeled, Sealed Waste Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal Arrange for Professional Disposal store->disposal incineration Controlled Incineration by Licensed Facility disposal->incineration Yes landfill Prohibited: Do Not Dispose in Landfill or Drain disposal->landfill No end End: Waste Properly Disposed incineration->end

Disposal workflow for this compound.

Regulatory Considerations

It is crucial to adhere to all local, state, and federal regulations concerning hazardous waste disposal.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Facilities that generate hazardous waste are responsible for its safe management from "cradle to grave."

References

Personal protective equipment for handling 1-Cyclohexylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Cyclohexylpiperazine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1] Protective clothing to prevent skin contact.[3] For prolonged or repeated contact, gloves with a higher protection class (breakthrough time >240 minutes) are recommended.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][4] If exposure limits are exceeded or irritation is experienced, a full-face respirator or a NIOSH-approved N95 dust mask should be used.[1]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedures is crucial for the safe handling of this compound.

  • Preparation and Inspection:

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]

    • Inspect all PPE for integrity before use. Dispose of and replace any damaged items.[2]

  • Handling the Chemical:

    • Avoid the formation of dust and aerosols.[1][2]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2][3]

    • Avoid contact with skin and eyes.[1][2]

    • When handling, do not eat, drink, or smoke.[4]

    • Keep the container tightly closed when not in use.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][2]

    • Keep the container tightly closed.[1][2]

    • Store locked up.[1][3]

    • Store separately from incompatible materials such as strong oxidizing agents.[2][3]

Emergency and First-Aid Plan

Immediate response is critical in the event of an exposure.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

  • Skin Contact: Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical help.[1] Wash contaminated clothing before reuse.[1][3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2][3] If you feel unwell, get medical help.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Ingestion: If swallowed, rinse mouth with water.[3] Do NOT induce vomiting.[3] Immediately call a poison center or doctor.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection:

    • Collect waste material in a suitable, labeled, and closed container.[2]

    • Do not allow the chemical to enter drains.[1][2]

  • Disposal Method:

    • Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][4]

    • It is recommended to use a licensed professional waste disposal service.[2] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Contaminated packaging should be disposed of as unused product.[2]

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound A Preparation & Inspection B Handling the Chemical A->B Proceed if safe C Storage B->C After use D Emergency & First-Aid B->D In case of exposure E Disposal B->E After experiment F Waste Collection E->F G Waste Disposal F->G

Caption: This diagram outlines the key stages for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.